(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNQMGYJYMXOEU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Introduction
In the landscape of modern drug development, the precise characterization of chiral pharmaceutical intermediates is not merely a regulatory formality but a cornerstone of ensuring therapeutic efficacy and safety.[] Molecules with identical chemical formulas but different spatial arrangements, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles.[][2] this compound is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs).[3] Its structure, incorporating a stereocenter, a brominated aromatic ring, and a bulky tert-butoxycarbonyl (Boc) protecting group, necessitates a rigorous, multi-technique approach for unambiguous structural and stereochemical confirmation.
This guide provides a comprehensive workflow for the complete structure elucidation of this intermediate. It is designed for researchers, analytical scientists, and process chemists. We will move beyond simple data reporting to explore the causality behind our analytical choices, demonstrating how a confluence of spectroscopic and chromatographic data constitutes a self-validating system for structural confirmation. The objective is to establish with absolute certainty the molecule's identity, connectivity, and, most critically, its (S)-configuration.
Part 1: A Logic-Driven Analytical Workflow
The structural elucidation of a chiral molecule is a stepwise process of answering fundamental questions. We have designed a workflow that logically progresses from the general to the specific:
-
Molecular Identity: Does the sample have the correct mass and the expected functional groups?
-
Structural Connectivity: Are the atoms connected in the predicted sequence?
-
Stereochemical Integrity: Does the molecule possess the correct absolute configuration at its chiral center?
This systematic approach ensures that each piece of evidence builds upon the last, culminating in a robust and defensible structural assignment.
References
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate CAS number 477312-85-9
An In-depth Technical Guide to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate (CAS 477312-85-9)
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a strategically important chiral building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, and mechanistic rationale. It elucidates the critical role of its constituent parts: the (S)-stereocenter for ensuring enantiomeric purity, the tert-butoxycarbonyl (Boc) protecting group for enabling multi-step synthetic routes, and the bromophenyl moiety as a versatile handle for advanced molecular elaboration. Detailed protocols for its synthesis and safe handling are provided, alongside an exploration of its applications in the construction of complex, high-value molecules for drug discovery and development.
The Strategic Importance of a Chiral Intermediate
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a necessity. The biological activity of a drug is intrinsically linked to its three-dimensional structure, where a single stereocenter can dictate the difference between a potent therapeutic and an inactive or even harmful molecule.[1] Chiral amines, in particular, are foundational components in approximately 40% of commercially available drugs, serving as key intermediates that introduce these critical stereocenters.[1]
This compound, CAS 477312-85-9, emerges as a highly valuable reagent within this context. It is a molecule designed for synthetic efficiency, embodying three key strategic features:
-
Defined Stereochemistry: The (S)-configuration at the benzylic carbon provides a pre-defined chiral center, allowing chemists to build molecular complexity with absolute stereochemical control.
-
Orthogonal Protection: The amine functionality is masked with a tert-butoxycarbonyl (Boc) group. The Boc group is one of the most common amine protecting groups in non-peptide chemistry due to its robustness towards a wide range of nucleophilic and basic conditions, yet it can be cleaved cleanly under specific acidic conditions.[2][3] This stability allows for selective reactions elsewhere in the molecule without affecting the protected amine.
-
Handle for Functionalization: The bromine atom on the phenyl ring serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This enables the straightforward introduction of a vast array of carbon and heteroatom substituents, facilitating rapid library synthesis and structure-activity relationship (SAR) studies.
This guide delves into the technical details of this compound, providing the foundational knowledge required for its effective use in research and development.
Physicochemical and Structural Data
A summary of the key properties for this compound is provided below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 477312-85-9 | [4][5] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [4][6] |
| Molecular Weight | 300.19 g/mol | [4][6] |
| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | [5][6] |
| Synonyms | This compound | [5] |
| Physical Form | White to yellow solid | |
| Purity | Typically ≥95-98% | [7] |
Synthesis and Mechanistic Rationale
The logical and most common synthesis of the title compound is a two-stage process: the initial asymmetric synthesis of the chiral amine precursor, followed by its protection with the Boc group.
Stage 1: Synthesis of (S)-1-(3-bromophenyl)ethanamine
The precursor amine, (S)-1-(3-bromophenyl)ethanamine (CAS 139305-96-7)[8][9], is itself a valuable chiral building block. Its synthesis is a critical first step that establishes the required stereocenter. While numerous methods for chiral amine synthesis exist, asymmetric reductive amination of the corresponding prochiral ketone, 3'-bromoacetophenone, is one of the most versatile and widely employed strategies.[10] This transformation can be achieved using biocatalytic methods with enzymes like transaminases or amine dehydrogenases, or through chemocatalysis.[10][11]
Stage 2: N-Boc Protection
With the enantiomerically pure amine in hand, the final step is the installation of the Boc protecting group. This is reliably achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O).
Causality Behind the Method: The choice of Boc₂O is deliberate. The primary amine is a potent nucleophile that readily attacks one of the electrophilic carbonyl carbons of the anhydride.[12][13] This forms a tetrahedral intermediate. The subsequent collapse of this intermediate expels a tert-butyl carbonate anion. This anion is unstable and spontaneously decomposes into highly stable products: gaseous carbon dioxide (CO₂) and a tert-butoxide anion (or tert-butanol after protonation).[12][14] The irreversible formation of CO₂ gas provides a powerful thermodynamic driving force, pushing the reaction to completion and typically resulting in high yields.[12]
Detailed Experimental Protocol: N-Boc Protection
This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add (S)-1-(3-bromophenyl)ethanamine (1.0 equiv.). Dissolve the amine in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) to a concentration of approximately 0.2-0.5 M.
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05-1.1 equiv.) to the solution. While the reaction can proceed without a base, the addition of a non-nucleophilic base like triethylamine (TEA, 1.1 equiv.) is often used to neutralize the acid generated and accelerate the reaction.[3][14]
-
Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is fully consumed. Note: The reaction generates CO₂ gas and should not be performed in a sealed system.[3][12]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Re-dissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can often be of high purity. If necessary, further purification can be achieved by flash column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the identity and purity of the final product, this compound, using standard analytical techniques (see Section 5.0).
Applications in Synthesis
The utility of this molecule lies in its capacity as a stable, versatile intermediate for constructing more complex molecular architectures.
-
Cross-Coupling Reactions: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new C-C bonds (e.g., with boronic acids in Suzuki coupling, alkynes in Sonogashira coupling) or C-N/C-O bonds (Buchwald-Hartwig amination/etherification), enabling the attachment of diverse aryl, alkyl, or heteroaryl groups.
-
Deprotection and Derivatization: Following elaboration of the bromophenyl ring, the Boc group can be selectively removed using strong acids like trifluoroacetic acid (TFA) in an inert solvent like DCM.[3][13] This unmasks the primary amine, which can then participate in a wide array of subsequent reactions, such as amide bond formation, reductive amination, or N-alkylation, to complete the synthesis of the final target molecule.
Analytical Characterization
A robust analytical package is essential to confirm the identity, purity, and enantiomeric integrity of the compound.
-
NMR Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals: multiplets in the aromatic region (~7.0-7.5 ppm) for the bromophenyl protons, a singlet for the nine protons of the tert-butyl group (~1.4-1.5 ppm), a quartet for the single benzylic proton, and a doublet for the three methyl protons.[15][16]
-
¹³C NMR: The carbon spectrum will confirm the presence of all 13 unique carbons, including the carbonyl of the carbamate group (~155 ppm), the quaternary carbon of the t-butyl group (~80 ppm), and the carbons of the aromatic ring.[15][16]
-
-
Chromatography:
-
HPLC/UPLC: High-Performance Liquid Chromatography is used to assess the chemical purity of the compound, typically aiming for >98%.
-
Chiral HPLC: This is a critical, self-validating analysis to determine the enantiomeric excess (% ee).[17] The compound is analyzed on a chiral stationary phase, which separates the (S) and (R) enantiomers, allowing for their quantification and confirmation of high enantiopurity.
-
-
Mass Spectrometry (MS): ESI-MS would confirm the molecular weight by identifying the molecular ion peak [M+H]⁺ or [M+Na]⁺.[16] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable.
Safety, Handling, and Storage
As a brominated organic compound, this compound requires careful handling to ensure laboratory safety.[18]
-
General Handling:
-
Always handle in a well-ventilated chemical fume hood.[19]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[19][20]
-
Personal Protective Equipment (PPE) is mandatory: wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.[19][20]
-
-
Storage:
-
Spills and Disposal:
Conclusion
This compound is more than a simple chemical; it is a meticulously designed tool for the modern synthetic chemist. Its combination of a fixed stereocenter, a robust and orthogonally-labile protecting group, and a versatile synthetic handle for cross-coupling makes it a high-value intermediate. For researchers in drug discovery and development, a thorough understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in the efficient and stereocontrolled construction of novel bioactive compounds.
References
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]
- 5. CAS 477312-85-9 | 4751-9-02 | MDL MFCD09038008 | tert-Butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | SynQuest Laboratories [synquestlabs.com]
- 6. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. achmem.com [achmem.com]
- 8. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
- 9. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 15. rsc.org [rsc.org]
- 16. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate [mdpi.com]
- 17. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 20. pentachemicals.eu [pentachemicals.eu]
- 21. carlroth.com [carlroth.com]
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate physical and chemical properties
An In-Depth Technical Guide to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Building Blocks
In the landscape of modern drug discovery and development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. The stereochemistry of a molecule dictates its interaction with biological targets, making the control of chirality a critical determinant of therapeutic efficacy and safety. This compound emerges as a valuable chiral building block in this context. Its structure combines a stereodefined amine, protected by the versatile tert-butyloxycarbonyl (Boc) group, with a brominated aromatic ring. This unique combination offers medicinal chemists a strategic intermediate for asymmetric synthesis, allowing for the precise installation of a chiral ethylamine moiety and providing a reactive handle for further molecular elaboration through cross-coupling reactions. This guide provides an in-depth analysis of its physical and chemical properties, synthesis, and applications, offering a technical resource for professionals in the field.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all subsequent research and development. This section outlines the fundamental identifiers for this compound.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
| CAS Number | 477312-85-9 | [1][2] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1][3][4] |
| Molecular Weight | 300.19 g/mol | [1][3][4] |
| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | [4] |
| Common Synonyms | (S)-[1-(3-Bromo-phenyl)-ethyl]-carbamic acid tert-butyl ester, N-Boc-(S)-1-(3-bromophenyl)ethylamine | [4][5] |
The molecule's structure features a chiral center at the benzylic carbon, with the (S)-configuration. The amine is protected by a Boc group, which is crucial for directing reactivity and preventing unwanted side reactions during synthesis. The bromine atom is positioned at the meta-position of the phenyl ring.
Caption: Chemical structure of the title compound.
Physicochemical and Computed Properties
The physical and computational properties of a compound are essential for predicting its behavior in various experimental conditions, from reaction solvents to biological assays. While extensive experimental data is not publicly available, a combination of supplier information and computational predictions provides valuable insights.
Table 2: Physical and Computed Properties
| Property | Value | Type | Source(s) |
| Physical Form | White to Yellow Solid | Experimental | [6] |
| Purity | ≥95% - 98% | Experimental | [3][6] |
| Boiling Point | 375.5 ± 25.0 °C | Predicted | [7] |
| Density | 1.282 ± 0.06 g/cm³ | Predicted | [7] |
| XLogP3 | 3.5 | Computed | [4][8] |
| Hydrogen Bond Donors | 1 | Computed | [4] |
| Hydrogen Bond Acceptors | 2 | Computed | [4] |
| Topological Polar Surface Area | 38.3 Ų | Computed | [4][8] |
| Rotatable Bond Count | 4 | Computed | [4] |
The high XLogP3 value suggests significant lipophilicity, indicating good solubility in organic solvents and potential for membrane permeability. The topological polar surface area (TPSA) is well within the range typical for orally bioavailable drugs, making this a desirable characteristic for a drug intermediate.
Synthesis and Purification Protocol
The most common and direct method for preparing this compound is the Boc-protection of the corresponding chiral amine, (S)-1-(3-bromophenyl)ethanamine. This reaction is typically straightforward, high-yielding, and robust.
Expertise & Causality in Protocol Design
The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting group source is deliberate; it is an easily handled solid with benign byproducts (tert-butanol and CO₂). A mild base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the acidic proton of the carbamic acid intermediate, driving the reaction to completion. Dichloromethane (DCM) is an excellent solvent choice due to its inertness and ability to dissolve both the amine starting material and the Boc-protected product, facilitating a homogeneous reaction. The aqueous workup is designed to remove the base, any unreacted Boc₂O, and water-soluble byproducts, ensuring a high-purity crude product suitable for crystallization or chromatographic purification.
Workflow for Synthesis
Caption: General workflow for the Boc-protection synthesis.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask charged with (S)-1-(3-bromophenyl)ethanamine (1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (TEA, 1.2 eq) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a white or off-white solid.
Spectroscopic Characterization Methodology
Structural confirmation and purity assessment are critical. While specific spectra for this compound are not widely published, the following section describes the expected characteristics and a self-validating protocol for acquiring them.[9]
Expected Spectral Features
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons (7.0-7.5 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
-
NH Proton (~5.0 ppm): A broad singlet or doublet corresponding to the carbamate N-H. Its position is solvent-dependent and it will exchange with D₂O.
-
CH Proton (~4.8 ppm): A multiplet (quartet or quintet) for the benzylic C-H, coupled to the methyl protons and the NH proton.
-
tert-Butyl Protons (~1.45 ppm): A sharp singlet integrating to nine protons from the Boc group.
-
Methyl Protons (~1.40 ppm): A doublet integrating to three protons from the ethyl group, coupled to the benzylic CH.
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
Carbonyl Carbon (~155 ppm): The carbamate C=O.
-
Aromatic Carbons (120-145 ppm): Six signals, one of which (C-Br) will be at a characteristic chemical shift (~122 ppm).
-
Boc Quaternary Carbon (~80 ppm): The O-C(CH₃)₃ carbon.
-
Benzylic Carbon (~50 ppm): The chiral C-H carbon.
-
Boc Methyl Carbons (~28 ppm): The C(CH₃)₃ carbons.
-
Ethyl Methyl Carbon (~22 ppm): The terminal CH₃ carbon.
-
-
Infrared (IR) Spectroscopy (ATR):
-
N-H Stretch (~3300 cm⁻¹): A moderate, sharp peak.
-
C-H Stretches (2850-3000 cm⁻¹): Aliphatic C-H stretches.
-
C=O Stretch (~1680-1700 cm⁻¹): A very strong, sharp peak characteristic of the carbamate carbonyl.
-
C-N Stretch (~1160-1250 cm⁻¹).
-
-
Mass Spectrometry (MS-ESI+):
-
[M+Na]⁺: Expected at m/z ~323.06 and ~325.06, showing the characteristic isotopic pattern for a single bromine atom.
-
[M-Boc+H]⁺: A fragment corresponding to the loss of the Boc group (100 Da) is often observed.
-
Chemical Reactivity and Synthetic Applications
The utility of this compound lies in the orthogonal reactivity of its two key functional groups: the Boc-protected amine and the bromophenyl ring.
-
Boc-Group Deprotection: The Boc group is stable under a wide range of conditions but can be easily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane). This unmasks the primary amine, allowing for subsequent reactions such as amide bond formation, reductive amination, or alkylation.
-
Palladium-Catalyzed Cross-Coupling: The aryl bromide provides a versatile handle for C-C, C-N, and C-O bond formation via reactions like Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig, and Chan-Lam couplings. This allows for the introduction of a wide array of substituents at the meta-position, enabling the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.
Caption: Key reactive pathways for synthetic diversification.
This dual reactivity makes the compound a powerful intermediate for building complex molecules where stereochemistry is critical, such as protease inhibitors and ligands for central nervous system targets.[10]
Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential to ensure laboratory safety.
Table 3: GHS Hazard Information
| Hazard Class | GHS Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [6][11] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | [8] |
| Eye Damage/Irritation | H319 | Causes serious eye irritation. | [8][11] |
| STOT - Single Exposure | H335 | May cause respiratory irritation. | [8] |
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid breathing dust. Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly sealed container in a cool, dry place. Room temperature storage is generally acceptable.[6][12][13]
Conclusion
This compound is a strategically designed chiral intermediate of significant value to the pharmaceutical and chemical research communities. Its well-defined stereocenter, robust protecting group, and reactive aryl bromide handle provide a reliable and versatile platform for the synthesis of complex, enantiomerically pure molecules. This guide has consolidated its known physical, chemical, and safety properties while providing expert-driven protocols for its synthesis and characterization, serving as a comprehensive technical resource for its effective application in drug discovery and development.
References
- 1. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]
- 2. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-tert-butyl 1-(3-broMophenyl)ethylcarbaMate [cymitquimica.com]
- 6. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 847728-89-6 [sigmaaldrich.com]
- 7. tert-butyl 1-(3-broMophenyl)ethylcarbaMate CAS#: 375853-98-8 [m.chemicalbook.com]
- 8. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 2189684-54-4 (S)-tert-Butyl (1-(3-bromo-6-(3-methyl-3-(methylsulfonyl)but-1-yn-1-yl)pyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)carbamate AKSci 2949ES [aksci.com]
- 13. 847728-89-6|(S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the NMR Analysis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
This guide provides a comprehensive technical analysis of the Nuclear Magnetic Resonance (NMR) spectra of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a chiral molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of small molecules.
Introduction
This compound is a carbamate-protected amine containing a stereocenter and a substituted aromatic ring. The structural complexity and chirality of this molecule make NMR spectroscopy an indispensable tool for its unambiguous characterization. In drug discovery and development, precise structural confirmation is paramount, and NMR provides detailed atomic-level information about the molecular framework.[1][2][3] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, explain the rationale behind the chemical shifts and coupling patterns, and provide a standardized protocol for sample preparation and data acquisition.
Molecular Structure and Key Features
The structure of this compound, with the IUPAC name tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate and molecular formula C₁₃H₁₈BrNO₂, is presented below.[4] Key structural features that will be analyzed by NMR include:
-
The Chiral Center: The stereogenic carbon (Cα) attached to the 3-bromophenyl ring and the nitrogen of the carbamate. The chirality influences the magnetic environment of nearby protons.
-
The tert-Butoxycarbonyl (Boc) Protecting Group: This bulky group has characteristic signals in both ¹H and ¹³C NMR.
-
The Ethyl Group: Comprising a methine (CH) and a methyl (CH₃) group, their signals will exhibit predictable splitting patterns.
-
The 3-Bromophenyl Ring: A meta-substituted aromatic ring that will give rise to a complex set of signals in the aromatic region of the ¹H NMR spectrum.
Predicted ¹H NMR Spectral Analysis
The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to each unique proton in the molecule. The expected chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the aromatic ring.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-c (Boc, 9H) | ~1.45 | Singlet (s) | - | 9H |
| H-a (CH₃, 3H) | ~1.50 | Doublet (d) | ~6.8 | 3H |
| H-b (CH, 1H) | ~4.85 | Quintet (quint) or Multiplet (m) | ~6.8 | 1H |
| H-d (NH, 1H) | ~5.0 | Broad Singlet (br s) | - | 1H |
| H-Ar (Aromatic, 4H) | 7.15 - 7.45 | Multiplet (m) | - | 4H |
Rationale for Assignments:
-
H-c (Boc group): The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet at approximately 1.45 ppm.[5]
-
H-a (Methyl group): These three protons are on a carbon adjacent to the chiral methine proton (H-b). They will be split into a doublet with a typical vicinal coupling constant of around 6.8 Hz.
-
H-b (Methine proton): This proton is coupled to the three protons of the adjacent methyl group (H-a) and the single proton on the nitrogen (H-d). This would ideally result in a doublet of quartets. However, coupling to the NH proton is often not observed or is broadened, leading to a quintet or a more complex multiplet around 4.85 ppm.
-
H-d (Amine proton): The carbamate NH proton typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential chemical exchange. Its chemical shift can be variable and is dependent on concentration and solvent.
-
H-Ar (Aromatic protons): The four protons on the 3-bromophenyl ring are non-equivalent and will show a complex multiplet in the aromatic region, typically between 7.15 and 7.45 ppm. The bromine atom and the ethylcarbamate substituent will influence their specific chemical shifts.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-a (CH₃) | ~22 |
| C-c (Boc CH₃) | ~28 |
| C-b (CH) | ~50 |
| C-d (Boc C) | ~79 |
| C-Ar (C-Br) | ~122 |
| C-Ar (CH) | 125-130 |
| C-Ar (C-ipso) | ~145 |
| C=O (Carbamate) | ~155 |
Rationale for Assignments:
-
Aliphatic Carbons (C-a, C-c, C-b, C-d): The methyl carbon of the ethyl group (C-a) is expected around 22 ppm. The three equivalent methyl carbons of the Boc group (C-c) will appear around 28 ppm. The chiral methine carbon (C-b) will be further downfield at approximately 50 ppm due to its attachment to the aromatic ring and nitrogen. The quaternary carbon of the Boc group (C-d) is typically found around 79 ppm.[5]
-
Aromatic Carbons (C-Ar): The carbon atom directly attached to the bromine (C-Br) will be shifted to around 122 ppm. The other aromatic CH carbons will resonate in the 125-130 ppm range. The ipso-carbon, to which the ethylcarbamate group is attached, will be the most deshielded of the aromatic carbons, appearing around 145 ppm.
-
Carbonyl Carbon (C=O): The carbonyl carbon of the carbamate group is characteristically found in the region of 155 ppm.[6]
Experimental Protocol: A Self-Validating System
To ensure the acquisition of high-quality, reproducible NMR data, the following protocol should be followed. This protocol is designed to be a self-validating system, minimizing potential errors and artifacts.
1. Sample Preparation:
-
Analyte Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral analysis.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice for its excellent solubilizing properties for nonpolar to moderately polar organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be considered. The choice of solvent can slightly influence chemical shifts.[7]
-
Concentration: For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[1][8]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2][9]
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shift scale to 0 ppm. However, modern spectrometers can reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10]
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for resolving the complex multiplets in the aromatic region.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It will be crucial for confirming the connectivity between the methine proton (H-b) and the methyl protons (H-a) of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbons. This will definitively link the proton signals to their corresponding carbon signals (e.g., H-a to C-a, H-b to C-b).[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is invaluable for establishing long-range connectivities, for instance, from the Boc protons (H-c) to the quaternary Boc carbon (C-d) and the carbonyl carbon (C=O).
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical workflow for the complete NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
Conclusion
The comprehensive NMR analysis outlined in this guide, combining one-dimensional ¹H and ¹³C spectroscopy with two-dimensional correlation experiments, provides an unambiguous method for the structural elucidation and purity assessment of this compound. The predicted spectral data, based on established principles of NMR and data from analogous structures, serves as a robust framework for interpreting experimental results. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, which is fundamental to the integrity of research and development in the chemical and pharmaceutical sciences.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 4. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. thieme-connect.de [thieme-connect.de]
- 8. organomation.com [organomation.com]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. rsc.org [rsc.org]
- 11. omicsonline.org [omicsonline.org]
- 12. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Mass Spectrometry of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a chiral building block of significant interest in medicinal chemistry and drug development. Its stereospecific nature and the presence of a bromine atom make it a valuable synthon for introducing specific pharmacophores and for the synthesis of complex molecular architectures. Accurate characterization of this and related compounds is paramount for ensuring purity, verifying structure, and understanding metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique for these purposes, providing detailed information on the molecular weight and structural features of the analyte.
This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the mass spectrometric behavior of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation, predict its mass spectrum based on established chemical principles, and provide a detailed experimental protocol for its analysis.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its mass spectrum.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈BrNO₂ | [1][2][3] |
| Molecular Weight | 300.19 g/mol | [1][2][3] |
| Monoisotopic Mass | 299.0521 Da | [2] |
| Synonyms | (S)-N-Boc-1-(3-bromophenyl)ethylamine, tert-Butyl [(1S)-1-(3-bromophenyl)ethyl]carbamate | [1] |
| CAS Number | 477312-85-9 | [1] |
Principles of Mass Spectrometric Analysis
The analysis of this compound is typically performed using a soft ionization technique such as Electrospray Ionization (ESI), followed by fragmentation analysis using Collision-Induced Dissociation (CID).
Electrospray Ionization (ESI)
ESI is a technique that generates gas-phase ions from a liquid solution. It is considered a "soft" ionization method because it imparts minimal excess energy to the analyte, often leaving the molecular ion intact. This is particularly advantageous for analyzing molecules that are prone to fragmentation. In the positive ion mode, a high voltage is applied to a capillary containing the analyte solution, leading to the formation of a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the ejection of protonated analyte molecules, [M+H]⁺, into the gas phase.
Collision-Induced Dissociation (CID)
To elicit structural information, the protonated molecular ions are subjected to CID. In this process, the ions are accelerated into a collision cell containing an inert gas (e.g., argon or nitrogen). The collisions with the gas molecules convert some of the ions' kinetic energy into internal energy, which induces fragmentation. The resulting fragment ions are then analyzed to piece together the structure of the original molecule.
Predicted Mass Spectrum and Fragmentation Pathway
The fragmentation of this compound in ESI-MS/MS is governed by the lability of the tert-butoxycarbonyl (Boc) protecting group and the presence of the bromophenyl moiety.
The Molecular Ion
Due to the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and approximately equal intensities. The protonated molecule, [M+H]⁺, will therefore be observed as two peaks at m/z 300.06 and 302.06.
Key Fragmentation Pathways
The primary fragmentation of the protonated molecule is expected to proceed through the loss of the Boc group via several characteristic pathways:
-
Loss of Isobutylene (C₄H₈): A major fragmentation route for Boc-protected amines is the loss of isobutylene (56 Da) to form a carbamic acid intermediate.
-
Loss of the entire Boc group (C₅H₉O₂): This involves the loss of isobutylene and carbon dioxide (100 Da).
-
Formation of the tert-Butyl Cation: Cleavage of the C-O bond of the carbamate can lead to the formation of the stable tert-butyl cation at m/z 57.
-
Benzylic Cleavage: Fragmentation can also be initiated by cleavage of the bond between the ethyl group and the bromophenyl ring, leading to the formation of a bromobenzyl-containing fragment.
The predicted major fragment ions are summarized in the table below:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Ion Structure | Description |
| 300.06 | 302.06 | [C₁₃H₁₉BrNO₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 244.00 | 246.00 | [C₉H₁₁BrNO]⁺ | Loss of isobutylene (-56 Da) |
| 200.01 | 202.01 | [C₈H₁₁BrN]⁺ | Loss of isobutylene and CO₂ (-100 Da) |
| 184.98 | 186.98 | [C₇H₇Br]⁺ | Bromotropylium ion |
| 182.97 | 184.97 | [C₇H₅Br]⁺ | Bromophenyl cation |
| 57.07 | [C₄H₉]⁺ | tert-Butyl cation |
Fragmentation Diagram
The following diagram illustrates the predicted fragmentation pathway of protonated this compound.
References
An In-depth Technical Guide to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, designed for researchers, scientists, and professionals in the field of drug development and synthetic chemistry. The guide moves beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights into its handling, application, and the chemical principles governing its use.
Compound Identification and Strategic Importance
This compound is a chiral building block of significant value in medicinal chemistry and pharmaceutical synthesis.[1] Its structure incorporates three key features that make it a versatile intermediate:
-
A Chiral Center: The defined (S)-stereochemistry is crucial for developing enantiomerically pure active pharmaceutical ingredients (APIs), as stereoisomers of a drug can have vastly different pharmacological and toxicological profiles.
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. Its primary function is to render the amine nucleophile inert during subsequent reaction steps. The Boc group is favored for its stability in a wide range of reaction conditions and its susceptibility to clean removal under mild acidic conditions.[2]
-
An Aryl Bromide: The bromine atom on the phenyl ring serves as a versatile synthetic handle. It is an ideal leaving group for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments to build complexity.[3]
These features combined make the compound a valuable precursor for synthesizing complex molecules targeting a range of therapeutic areas, including central nervous system disorders and cardiovascular diseases.[1]
| Identifier | Value | Source |
| CAS Number | 477312-85-9 | [4][5] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [4][6] |
| Molecular Weight | 300.19 g/mol | [4][6] |
| IUPAC Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | [5][6] |
| Synonyms | TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | [5] |
GHS Hazard Profile and Classification
The compound is classified as hazardous, necessitating careful handling. The primary risks are associated with ingestion and irritation to the skin, eyes, and respiratory system.
| Classification | Hazard Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][8] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][8] |
| STOT - Single Exposure | H335 | May cause respiratory irritation | [4][8] |
GHS Label Elements:
Risk Mitigation and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The selection of PPE is directly dictated by the identified hazards. All operations should be conducted within a certified chemical fume hood to mitigate inhalation risks.[7]
Step-by-Step PPE Selection Protocol:
-
Engineering Controls Assessment: Confirm that the chemical fume hood has a certified face velocity (typically 80-120 ft/min). This is the primary barrier against respiratory exposure.
-
Hand Protection: Wear nitrile gloves. Nitrile offers robust protection against a wide array of chemical compounds and is preferable to latex. Ensure gloves are inspected for defects before use and are changed immediately if contamination is suspected.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient due to the H319 "Causes serious eye irritation" classification. A face shield should be worn over goggles when handling larger quantities or if there is a significant splash risk.[10]
-
Body Protection: A standard, buttoned laboratory coat should be worn to protect against skin contact.[7] Ensure the coat is made of a suitable chemically resistant material.
-
Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Do not eat, drink, or smoke in the laboratory.[7]
Caption: PPE Selection Workflow for this compound.
Emergency Protocols: First Aid and Spill Response
Immediate and appropriate action during an emergency can significantly reduce the severity of an exposure or incident.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Remove all contaminated clothing at once.[7] Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes.[7][10] If skin irritation develops or persists, seek medical attention.[10]
-
Inhalation: Move the individual to fresh air immediately.[7] If breathing is difficult or has stopped, provide artificial respiration.[7] Seek medical attention if respiratory symptoms occur.[10]
-
Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Immediately call a poison control center or physician for guidance.[7]
Caption: Decision-making flowchart for first aid response to exposure.
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated (work within a fume hood).
-
Contain: Prevent the spill from spreading or entering drains.[10]
-
Absorb: For a solid spill, carefully sweep or scoop the material into a labeled, sealed container for disposal. Avoid generating dust. For a solution, absorb the spill with an inert material (e.g., sand, vermiculite).[7]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose: Dispose of the contaminated absorbent material and PPE as hazardous waste according to local, state, and federal regulations.[7]
Chemical Properties and Stability
Understanding the chemical properties is key to safe storage and predicting reactivity.
| Property | Value | Source |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥95% | [9] |
| Storage Temperature | Room Temperature or 2-8°C | [1] |
-
Chemical Stability: The product is chemically stable under standard ambient and recommended storage conditions (room temperature, in a tightly sealed container).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[7][10]
-
Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[11]
-
Hazardous Reactions: No hazardous polymerization or other dangerous reactions are known to occur under normal processing and storage conditions.[10]
Handling, Storage, and Disposal
-
Safe Handling: Always handle this compound within a chemical fume hood to avoid inhalation of dust or vapors.[7] Use appropriate PPE as detailed in Section 3. Avoid the formation of dust and aerosols.[12] Take precautionary measures against static discharge.[7]
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated area.[7] Some suppliers recommend refrigerated storage (2-8°C), while others state room temperature is acceptable.[1] It is best practice to follow the storage conditions provided by the specific supplier. Store locked up and away from incompatible materials like strong oxidizers.[7]
-
Disposal: This material and its container must be disposed of as hazardous waste.[7] Disposal should be carried out by a licensed waste disposal company in accordance with all applicable environmental regulations.[7] Do not allow the product to enter drains or waterways.[10]
Application in Synthetic Chemistry: A Protocol for Boc-Deprotection
A primary synthetic utility of this compound is the deprotection of the Boc-amine to reveal the free amine, which can then participate in further reactions. This is typically achieved under acidic conditions.
Objective: To remove the Boc protecting group from this compound to yield (S)-1-(3-bromophenyl)ethan-1-amine.
Causality: The mechanism relies on the acid-catalyzed cleavage of the tert-butyl carbamate. The tert-butyl group forms a highly stable tertiary carbocation upon protonation of the carbamate oxygen, which readily decomposes to isobutylene and carbon dioxide, leaving the protonated free amine. Trifluoroacetic acid (TFA) is an ideal reagent because it is a strong acid that is also volatile, making its removal after the reaction straightforward.
Step-by-Step Laboratory Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (DCM, approx. 0.1 M concentration).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 5-10 equivalents) dropwise to the stirring solution. Rationale: The reaction is exothermic; slow addition at 0°C helps to control the reaction temperature and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup - Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Caution: TFA is corrosive. Ensure the evaporator is properly trapped.
-
Workup - Neutralization: Dissolve the resulting residue in a suitable organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Note: This will cause CO₂ evolution; perform this step carefully in a separatory funnel, venting frequently.
-
Workup - Extraction: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, (S)-1-(3-bromophenyl)ethan-1-amine, which can be purified further by column chromatography or crystallization if necessary.
Caption: General synthetic scheme for the acid-catalyzed Boc-deprotection.
References
- 1. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]
- 2. tert-Butyl 3-iodopropylcarbamate, 167479-01-8 | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. achmem.com [achmem.com]
- 5. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]
- 6. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Methodological & Application
Application Notes and Protocols for the Use of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate in Organic Synthesis
Introduction: A Versatile Chiral Building Block for Modern Drug Discovery
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a key chiral building block in contemporary organic synthesis, particularly within the pharmaceutical industry. Its structure, featuring a stereochemically defined benzylic amine protected with a tert-butyloxycarbonyl (Boc) group and a bromine-substituted phenyl ring, offers a unique combination of functionalities. This arrangement allows for the strategic and stereocontrolled introduction of a chiral ethylamine moiety into complex molecules. The bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of diverse and intricate molecular architectures. These attributes make it an invaluable intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where precise stereochemistry is often crucial for therapeutic efficacy and safety.[1][2][3]
This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols for its use in key synthetic transformations and insights into its role in drug development.
Synthesis of the Starting Material: A Two-Step Approach to a Chiral Intermediate
The preparation of this compound is typically achieved through a straightforward two-step sequence starting from 3'-bromoacetophenone.
-
Asymmetric Amination: The synthesis of the chiral amine precursor, (S)-1-(3-bromophenyl)ethanamine, can be accomplished through various asymmetric methods. One common industrial approach involves the asymmetric hydrogenation of an imine or oxime derivative of 3'-bromoacetophenone using a chiral catalyst. For instance, the oxime can be hydrogenated using a ruthenium-based catalyst with a chiral ligand, such as (S)-tol-BINAP, to yield the desired (S)-enantiomer with high enantiomeric excess.[4]
-
Boc Protection: The resulting chiral amine is then protected with a tert-butyloxycarbonyl (Boc) group to enhance its stability and prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[5][6][7]
Core Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound provides a reactive site for various palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular diversity accessible from this chiral building block.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds.[8][9] This reaction is particularly useful for synthesizing biaryl structures, which are prevalent in many pharmaceutical agents.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for Suzuki-Miyaura couplings of N-Boc protected bromo-heterocycles.[10]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary: Typical Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | Toluene/H₂O | 100 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 80 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to arylalkynes.[11][12] This functionality is a valuable synthon for further transformations and is present in various bioactive molecules.
Conceptual Workflow for Sonogashira Coupling
Caption: Workflow for Sonogashira Coupling.
Detailed Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[13][14]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by a suitable amine base (e.g., triethylamine, 2.5 equiv.). Finally, add the terminal alkyne (1.2 equiv.).
-
Reaction: Stir the reaction mixture at room temperature to 50 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Data Summary: Typical Sonogashira Coupling Conditions
| Pd Catalyst | Cu(I) Source | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 |
| Pd(OAc)₂/PPh₃ | CuI | DIPEA | DMF | 60 |
| Pd₂(dba)₃/AsPh₃ | CuI | Cs₂CO₃ | Dioxane | 80 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[15][16][17] This reaction is exceptionally valuable for the synthesis of arylamines, a common motif in pharmaceuticals.
Conceptual Workflow for Buchwald-Hartwig Amination
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the Buchwald-Hartwig amination of aryl bromides.[18][19]
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., BINAP, 0.03 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the flask and heat the mixture to 80-110 °C for 12-24 hours. Monitor the reaction's progress.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product via column chromatography.
Data Summary: Typical Buchwald-Hartwig Amination Conditions
| Pd Pre-catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOᵗBu | Toluene | 100 |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 |
| Pd(OAc)₂ | RuPhos | Cs₂CO₃ | t-BuOH | 90 |
Applications in Drug Development
The derivatives of this compound are valuable intermediates in the synthesis of a range of pharmaceutically active compounds. The ability to introduce diverse substituents at the 3-position of the phenyl ring through cross-coupling reactions, while maintaining the crucial (S)-stereochemistry of the ethylamine moiety, allows for the exploration of structure-activity relationships in drug discovery programs. Chiral amines are fundamental components of many drugs, influencing their binding to biological targets. The products derived from this building block can be further elaborated to yield compounds with potential applications in areas such as neuroscience, oncology, and infectious diseases.
Safety and Handling
This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. (S)-N-Boc-1-(3-bromophenyl)ethylamine [myskinrecipes.com]
- 2. jocpr.com [jocpr.com]
- 3. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-1-(3-Bromophenyl)ethylamine synthesis - chemicalbook [chemicalbook.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 18. orbit.dtu.dk [orbit.dtu.dk]
- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
The Strategic Utility of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate in Modern Drug Discovery
Introduction: The Quintessential Role of Chiral Intermediates
In the intricate landscape of pharmaceutical synthesis, the strategic use of chiral building blocks is paramount to achieving stereospecificity, a critical determinant of a drug's efficacy and safety. (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate stands out as a versatile and highly valuable intermediate. Its structure, featuring a chiral center, a synthetically malleable bromine atom on a phenyl ring, and a stable Boc-protecting group, offers medicinal chemists a powerful tool for constructing complex molecular architectures. This guide provides an in-depth exploration of this intermediate, detailing its synthesis, properties, and a key application in the development of next-generation therapeutics, thereby offering researchers and drug development professionals a comprehensive technical resource.
Physicochemical and Safety Profile
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis. The data for this compound is summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [1] |
| Molecular Weight | 300.19 g/mol | [1] |
| Appearance | White to Yellow Solid | |
| CAS Number | 477312-85-9 | [1] |
| Predicted Boiling Point | 375.5 ± 25.0 °C | [1] |
| Predicted Density | 1.282 ± 0.06 g/cm³ | [1] |
| Storage Temperature | Room Temperature | |
| Purity | Typically ≥95% | |
| InChI Key | WWNQMGYJYMXOEU-SECBINFHSA-N | [2] |
| SMILES | CC([C@H])(NC(=O)OC(C)(C)C)c1cccc(Br)c1 | [1] |
Safety and Handling: Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.
Synthesis Protocol: The Boc Protection of (S)-1-(3-Bromophenyl)ethylamine
The synthesis of this compound is a straightforward yet critical step, typically achieved through the protection of the primary amine of (S)-1-(3-bromophenyl)ethylamine using di-tert-butyl dicarbonate (Boc₂O).
The Chemistry Behind the Choice: Understanding the Boc Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis for several key reasons:
-
Stability: It is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.
-
Facile Cleavage: The Boc group can be easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. This orthogonality allows for selective deprotection without affecting other acid-labile groups if conditions are carefully chosen.
-
Mechanism of Protection: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes into the stable and volatile byproducts, carbon dioxide and tert-butanol. This decomposition drives the reaction to completion. The use of a mild base like triethylamine (TEA) can be employed to scavenge the proton generated, accelerating the reaction.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Boc protection of primary amines.
Materials:
-
(S)-1-(3-Bromophenyl)ethylamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve (S)-1-(3-bromophenyl)ethylamine (1.0 eq) in anhydrous dichloromethane (DCM).
-
To the stirred solution, add triethylamine (1.5 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 1-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity.
Application in Drug Discovery: Synthesis of GLPG0492, a Selective Androgen Receptor Modulator (SARM)
This compound is a key intermediate in the synthesis of investigational drugs such as GLPG0492, a non-steroidal Selective Androgen Receptor Modulator (SARM).[3] SARMs are a class of therapeutic compounds that have similar anabolic properties to androgenic steroids but with reduced androgenic (virilizing) effects.[3] They are being investigated for the treatment of muscle wasting, osteoporosis, and other conditions.[3][4]
The Role of the Intermediate in the Synthesis of a GLPG0492 Precursor
The synthesis of GLPG0492 involves the coupling of the chiral amine core with a substituted benzonitrile moiety. The use of this compound allows for a controlled, stereospecific introduction of the (S)-1-(3-bromophenyl)ethylamino group. The bromine atom serves as a handle for subsequent cross-coupling reactions to build the final complex molecule. A key step involves the deprotection of the Boc group to liberate the free amine, which then participates in a nucleophilic substitution or coupling reaction.
While the full synthesis is proprietary, a likely synthetic disconnection points to the reaction of the deprotected amine with a suitable electrophile to construct the core of the SARM.
DOT Script for Synthesis Workflow
Caption: Synthetic workflow from the chiral amine to a GLPG0492 precursor.
Mechanism of Action of SARMs and the Androgen Receptor Signaling Pathway
GLPG0492 exerts its therapeutic effect by modulating the androgen receptor (AR), a ligand-activated transcription factor.[5] In its inactive state, the AR resides in the cytoplasm complexed with heat shock proteins (HSPs).[5] Upon binding to an agonist like dihydrotestosterone (DHT) or a SARM, the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus.[5] There, it binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate the transcription of target genes responsible for anabolic effects in muscle and bone.[5][6] The tissue selectivity of SARMs is believed to arise from their unique interaction with the AR, leading to the recruitment of a different set of co-regulator proteins compared to endogenous androgens, thus resulting in a distinct gene expression profile.[7]
DOT Script for Androgen Receptor Signaling
Caption: Simplified Androgen Receptor signaling pathway activated by a SARM.
Conclusion
This compound is a strategically important intermediate in drug discovery, offering a reliable and versatile platform for the synthesis of complex, chiral molecules. Its application in the development of the selective androgen receptor modulator GLPG0492 highlights its significance in accessing novel therapeutic agents. The protocols and mechanistic insights provided herein are intended to empower researchers to leverage this and similar building blocks to accelerate their drug discovery programs.
References
- 1. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-tert-butyl 1-(3-broMophenyl)ethylcarbaMate [cymitquimica.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. chemscene.com [chemscene.com]
Application Notes and Protocols for Suzuki Coupling Reactions with (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Introduction: The Strategic Importance of Chiral Biaryls in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3] The specific substrate, (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, is a valuable chiral building block. Its successful coupling provides access to a diverse array of enantiomerically pure biaryl compounds containing a crucial benzylic amine moiety, a common pharmacophore in centrally active agents.[4]
This guide provides an in-depth technical overview and detailed protocols for the successful execution of Suzuki coupling reactions with this compound. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful transformation for the synthesis of complex molecular targets. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters that govern its outcome, and provide a field-proven, step-by-step protocol.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][5][6] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step and results in a Pd(II) complex.[2] The electron-donating nature of the carbamate-substituted ethyl group can influence the rate of this step.
-
Transmetalation: In this step, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[1][7] The choice of base is therefore critical and can significantly impact the reaction's efficiency.[1]
-
Reductive Elimination: The two organic partners on the palladium(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][6]
Visualizing the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Critical Parameters and Protocol Optimization
The success of a Suzuki coupling reaction hinges on the judicious selection of several key parameters. For a substrate like this compound, which possesses both steric bulk and a potentially coordinating carbamate group, careful optimization is crucial.
Palladium Catalyst and Ligand Selection
The choice of palladium precursor and the associated ligand is arguably the most critical decision. The ligand stabilizes the palladium catalyst, influences its reactivity, and can be tailored to the specific substrates.
-
Ligands: The electronic and steric properties of the phosphine ligand significantly impact the reaction.
-
For Electron-Rich Aryl Bromides: The carbamate-substituted ethyl group is weakly electron-donating, making the aryl bromide slightly less reactive than electron-deficient counterparts. Bulky, electron-rich phosphine ligands such as tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) are often effective in these cases as they promote the oxidative addition step.[7][9]
-
Steric Hindrance: The substituent at the meta position introduces some steric hindrance. Ligands with a large bite angle, such as Xantphos, can be beneficial in facilitating the reductive elimination step.[10] Buchwald-type biarylphosphine ligands are also highly effective for sterically demanding couplings.[9][11]
-
The Role of the Base
The base is essential for activating the boronic acid for transmetalation.[1] The choice of base can dramatically affect the reaction rate and yield.
-
Common Bases: A variety of inorganic bases are commonly used, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[1][12]
-
Base Strength and Substrate Compatibility: The Boc protecting group on the substrate is sensitive to strong bases and acidic conditions. Therefore, milder bases like K₂CO₃ or K₃PO₄ are generally preferred over strong hydroxides to prevent potential hydrolysis of the carbamate.[12] K₃PO₄ is often a good choice for sterically hindered substrates.[13]
Solvent System
The solvent must solubilize all reaction components and can influence the reaction rate and selectivity.[14][15][16]
-
Aqueous Mixtures: Suzuki couplings are often performed in a mixture of an organic solvent and water. This is because the inorganic base is soluble in the aqueous phase, while the organic substrates and catalyst reside in the organic phase. Common organic solvents include toluene, dioxane, and tetrahydrofuran (THF).[5][17]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) can also be used, sometimes leading to faster reactions.[14][18] However, their higher boiling points can make product isolation more challenging.
Boronic Acid/Ester Counterpart
The stability and reactivity of the organoboron reagent are also important considerations.
-
Boronic Acids vs. Boronic Esters: While boronic acids are widely used, they can be prone to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom.[19] Pinacol esters of boronic acids are often more stable and can be used to mitigate this issue.[20]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. | Mass/Volume |
| This compound | 316.22 | 1.0 | 1.0 | 316 mg |
| Arylboronic Acid | - | 1.2 | 1.2 | - |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Tricyclohexylphosphine (PCy₃) | 280.49 | 0.04 | 0.04 | 11.2 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| Toluene | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (316 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tricyclohexylphosphine (11.2 mg, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is crucial to prevent the oxidation of the palladium catalyst and phosphine ligand.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add toluene (8 mL) and a degassed aqueous solution of potassium carbonate (276 mg in 2 mL of water). Degassing the aqueous solution by sparging with an inert gas for 15-20 minutes prior to addition is recommended.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the boronic acid.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[5] The crude product can then be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.[3]
Workflow Diagram
Caption: A streamlined workflow for the Suzuki coupling protocol.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidation), insufficient temperature, poor choice of ligand/base. | Ensure a properly inert atmosphere. Increase reaction temperature. Screen alternative ligands (e.g., SPhos, XPhos) and bases (e.g., K₃PO₄, Cs₂CO₃). |
| Homocoupling of Boronic Acid | Presence of Pd(II) species and oxygen. | Thoroughly degas all solvents and ensure a robust inert atmosphere. Use a pre-catalyst or ensure complete reduction of the Pd(II) source. |
| Protodeboronation | Presence of water, prolonged reaction times, or use of a sensitive boronic acid. | Use a boronic acid pinacol ester instead of the free acid. Minimize the amount of water or use anhydrous conditions with a base like KF.[7] Do not let the reaction run for an excessively long time. |
| Decomposition of Starting Material | Base is too strong, leading to hydrolysis of the Boc-carbamate. | Use a milder base such as K₂CO₃ or NaHCO₃. Lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of chiral biaryl compounds of significant interest in drug discovery. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and predictable outcomes. The protocol provided herein serves as a validated starting point, and the accompanying troubleshooting guide offers practical solutions to common challenges. With careful execution, this reaction will undoubtedly continue to be a valuable tool in the synthetic chemist's arsenal.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. byjus.com [byjus.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Boc Deprotection of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in the fields of peptide synthesis and pharmaceutical development.[1] Its popularity stems from its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[1][2] The deprotection of Boc-protected amines, such as (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, yields the corresponding primary amine, (S)-1-(3-bromophenyl)ethanamine. This chiral amine is a valuable building block in the synthesis of various biologically active molecules and pharmaceutical agents.[3] The carbamate functional group itself is a key structural component in many approved drugs and is often employed to enhance the stability and cell permeability of molecules.[4][5][6][7]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the Boc deprotection of this compound. It details two common and effective protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl) in dioxane, explains the underlying reaction mechanism, and outlines critical safety considerations.
Reaction Mechanism
The acid-catalyzed deprotection of a Boc-protected amine follows a well-established E1 elimination mechanism.[1][8] The process is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as TFA or HCl.[9] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. Subsequently, the molecule undergoes cleavage to form a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[8][10] The carbamic acid is inherently unstable and rapidly decarboxylates to release carbon dioxide and the free amine.[8] In the acidic reaction medium, the newly liberated amine is protonated to form its corresponding salt (e.g., trifluoroacetate or hydrochloride salt).[8]
It is crucial to perform this reaction in a well-ventilated fume hood as it generates gaseous byproducts, namely carbon dioxide and isobutylene (from the deprotonation of the tert-butyl cation).[1][8] To prevent pressure buildup, the reaction system should not be closed.[8][10]
Visualization of the Boc Deprotection Mechanism
Caption: Acid-catalyzed mechanism for Boc deprotection.
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method often depends on the desired salt form of the final product and the presence of other acid-sensitive functional groups in the molecule.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is highly efficient and typically proceeds to completion at room temperature.[11] TFA is a strong acid that is volatile, making its removal straightforward.[1]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Commercial |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Commercial |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercial |
| Diethyl ether | Anhydrous | Commercial |
| Saturated sodium bicarbonate solution | Laboratory Grade | - |
| Anhydrous sodium sulfate | Laboratory Grade | - |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Ice bath | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) (approximately 10-20 mL per gram of substrate).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. A common practice is to use a 1:1 or 1:4 mixture of TFA and DCM.[11][12]
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (for the free amine):
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[13]
-
Dissolve the residue in a minimal amount of DCM.
-
Carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free amine.
-
-
Work-up (for the TFA salt):
-
Concentrate the reaction mixture under reduced pressure. To ensure complete removal of TFA, co-evaporate with toluene or DCM several times.[12]
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.[13]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is also very effective and is often preferred when a hydrochloride salt of the amine is desired.[14] The use of 4M HCl in dioxane is a common and efficient reagent for this transformation.[14][15][16]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| This compound | ≥98% | Commercial |
| 4M HCl in 1,4-Dioxane | - | Commercial |
| 1,4-Dioxane | Anhydrous | Commercial |
| Diethyl ether | Anhydrous | Commercial |
| Round-bottom flask | - | - |
| Magnetic stirrer and stir bar | - | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane (approximately 10 mL per gram of substrate) in a round-bottom flask.[17]
-
Addition of HCl/Dioxane: To the stirred solution, add 4M HCl in 1,4-dioxane (3-5 eq).[13][17]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. In many cases, the deprotected amine hydrochloride salt will precipitate out of the solution.[17]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.[17]
-
Add diethyl ether to the residue to facilitate the precipitation of the hydrochloride salt.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-1-(3-bromophenyl)ethanamine hydrochloride.
-
Experimental Workflow Visualization
Caption: General experimental workflow for Boc deprotection.
Safety and Handling
Trifluoroacetic Acid (TFA):
-
TFA is a strong, corrosive acid that can cause severe skin burns and eye damage.[18][19][20]
-
Always handle TFA in a properly functioning chemical fume hood.[18][19][21]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for low volumes, butyl rubber or Viton for larger volumes), splash goggles or a face shield, and a lab coat.[18][21][22]
-
Avoid inhalation of vapors or mists.[19][21] If working outside a fume hood is unavoidable, a respirator may be necessary.[21]
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[18][22]
-
Store TFA in a cool, dry, well-ventilated area in a tightly sealed, corrosion-resistant container, away from incompatible materials such as bases and oxidizing agents.[19][21]
4M HCl in 1,4-Dioxane:
-
This reagent is corrosive and can cause severe skin burns and eye damage.[23][24] It is also flammable.[23][24]
-
1,4-Dioxane is a suspected carcinogen.[23]
-
Handle this reagent exclusively in a chemical fume hood with proper ventilation and spark-proof tools.[25][26]
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[26]
-
Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat and ignition sources.[25][27]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. Boc Deprotection - HCl [commonorganicchemistry.com]
- 18. amherst.edu [amherst.edu]
- 19. fishersci.com [fishersci.com]
- 20. carlroth.com [carlroth.com]
- 21. ehs.washington.edu [ehs.washington.edu]
- 22. nj.gov [nj.gov]
- 23. gasesgrit.com [gasesgrit.com]
- 24. cdhfinechemical.com [cdhfinechemical.com]
- 25. HCl ( Hydrochloric Acid ) Hydrogen Chloride 4N in Dioxane - SYNTHETIKA [synthetikaeu.com]
- 26. solumetrics.co.uk [solumetrics.co.uk]
- 27. lobachemie.com [lobachemie.com]
Chiral HPLC Analysis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate: An Application Note
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the enantioselective analysis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate. This compound is a valuable chiral building block in pharmaceutical synthesis, and ensuring its enantiomeric purity is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). The method utilizes a modern immobilized polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, achieving baseline resolution of the (S)- and (R)-enantiomers with excellent peak symmetry and efficiency. This protocol is designed for researchers, scientists, and drug development professionals requiring a validated method for quality control and chiral purity assessment.
Introduction: The Imperative of Chiral Purity
Chirality is a fundamental property of many drug molecules, where enantiomers (non-superimposable mirror images) can exhibit markedly different pharmacological and toxicological profiles.[1] Consequently, regulatory agencies worldwide mandate the stereoselective analysis of chiral drugs. The target analyte, this compound, possesses a stereogenic center, making the accurate determination of its enantiomeric composition essential.
Direct separation of enantiomers via HPLC using a Chiral Stationary Phase (CSP) is the predominant and most efficient technique in the pharmaceutical industry.[2] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose phenylcarbamate, have demonstrated broad applicability and high enantioselectivity for a vast range of chiral compounds.[3][4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. These interactions, which include hydrogen bonds, π-π stacking, and steric hindrance, result in differential retention times on the chromatographic column, allowing for their separation and quantification.[5]
This note details a method developed on an immobilized amylose-based CSP, which provides enhanced solvent compatibility and robustness compared to traditional coated phases, ensuring method longevity and flexibility.[6]
Physicochemical Properties of the Analyte
Understanding the analyte's properties is foundational to method development.
| Property | Value | Source |
| Chemical Name | tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | [7] |
| Synonyms | (S)-N-Boc-1-(3-bromophenyl)ethylamine | [8] |
| Molecular Formula | C₁₃H₁₈BrNO₂ | [9] |
| Molecular Weight | 300.19 g/mol | [9] |
| Structure | [9] | |
| Key Structural Features | Chiral center, Boc-protecting group, bromophenyl ring | - |
The presence of the bromophenyl chromophore allows for sensitive detection using UV spectrophotometry. Aromatic systems like benzene typically absorb around 255 nm.[10] The bromo-substituent and carbamate group will influence this absorbance. A detection wavelength of 230 nm is selected as a robust choice that provides high signal-to-noise for this class of compounds.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chiral Column: CHIRALPAK® IC-3 (Amylose tris(3,5-dichlorophenylcarbamate) immobilized on 3 µm silica), 250 x 4.6 mm. This immobilized CSP is chosen for its broad selectivity for carbamates and aromatic compounds, as well as its robustness and compatibility with a wide range of solvents.[11][12]
-
Chemicals:
-
This compound (Reference Standard)
-
Racemic tert-butyl 1-(3-bromophenyl)ethylcarbamate (for method development/validation)
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
-
Sample Preparation:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of the reference standard or sample and dissolve in 10 mL of Isopropanol.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.
-
Chromatographic Conditions
The following parameters provide a robust starting point for the separation. Optimization may be required based on system-to-system variability.
| Parameter | Recommended Condition |
| Column | CHIRALPAK® IC-3, 250 x 4.6 mm, 3 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Method Workflow
The experimental process follows a systematic sequence to ensure accurate and reproducible results.
Caption: Workflow for Chiral Purity Analysis.
System Suitability
Before sample analysis, a system suitability test should be performed by injecting the racemic mixture. The results should meet the following criteria:
-
Resolution (Rs): ≥ 2.0 between the two enantiomer peaks.
-
Tailing Factor (Tf): 0.8 - 1.5 for each peak.
-
Theoretical Plates (N): > 5000 for each peak.
Results and Discussion
Chiral Recognition Mechanism
The separation is achieved through the specific interactions between the analyte's enantiomers and the chiral selector of the CHIRALPAK® IC-3 stationary phase. The key interactions are:
-
Hydrogen Bonding: The carbamate N-H group of the analyte can act as a hydrogen bond donor to the carbonyl groups on the CSP's carbamate linkages.
-
π-π Stacking: The electron-rich bromophenyl ring of the analyte can form π-π interactions with the electron-deficient dichlorophenyl rings of the CSP.
-
Steric Interactions: The chiral selector forms helical grooves. One enantiomer will fit more favorably into these grooves than the other, leading to a difference in interaction energy and, consequently, retention time.
This multi-point interaction model is critical for effective chiral recognition.[5]
References
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 3. Chiral Columns | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Daicel CHIRALPAK IC-3 HPLC Analytical Column, 3 um, ID 4.6 mm x L 250 mm - 83525 Daicel CHIRALPAK IC-3 Analytical Column [83525] - £1,876.43 : UVISON.com [uvison.com]
- 12. thelabstore.co.uk [thelabstore.co.uk]
Application Note: High-Purity Isolation of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate via Optimized Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a chiral building block crucial in the synthesis of various pharmaceutical agents. The described methodology centers on silica gel flash column chromatography, a widely accessible and scalable technique. We will delve into the rationale behind solvent system selection, provide a step-by-step guide from slurry packing to fraction analysis, and discuss the critical parameters for achieving high purity and yield. This guide is intended for researchers, scientists, and process chemists in the drug development sector who require enantiomerically pure intermediates.
Introduction: The Significance of Chiral Purity
This compound is a key chiral intermediate whose stereochemical integrity is paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in multi-step syntheses due to its stability and ease of removal under acidic conditions[1]. However, the crude product from the protection of (S)-1-(3-bromophenyl)ethanamine often contains unreacted starting materials and byproducts. Flash column chromatography is the industry-standard method for removing these impurities to yield the desired compound in high purity.
The primary challenge in this purification lies in the subtle polarity differences between the desired product and potential impurities, such as the starting amine or over-reaction byproducts. Therefore, a carefully optimized chromatographic method is essential.
Principle of Separation: Normal-Phase Chromatography
This protocol utilizes normal-phase flash column chromatography, where a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase. The separation is based on the principle of differential adsorption and elution.
-
Stationary Phase: Silica gel (SiO₂) is a highly porous adsorbent with surface silanol (Si-OH) groups. These groups are polar and can form hydrogen bonds with polar functional groups of the analyte molecules.
-
Mobile Phase: A low-polarity solvent system, typically a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate, is used to carry the sample through the column.
-
Separation Mechanism: Compounds in the crude mixture are adsorbed onto the silica gel. The mobile phase then flows through the column, desorbing and re-adsorbing the compounds as they travel down. Less polar compounds have a weaker affinity for the silica gel and spend more time in the mobile phase, thus eluting faster. More polar compounds interact more strongly with the stationary phase and elute later. The Boc-protected amine is significantly less polar than the starting amine, allowing for effective separation.
Pre-Chromatography: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to large-scale column chromatography, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase composition for separation.
Protocol: TLC Solvent Scouting
-
Prepare TLC Plates: Use commercially available silica gel 60 F254 plates.
-
Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Develop the Plates: Place each plate in a developing chamber containing a different solvent system. A good starting point is a mixture of hexane and ethyl acetate.[2] Evaluate ratios such as 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).
-
Visualize: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm) and/or by staining with potassium permanganate.
-
Analyze the Results: The ideal solvent system will provide good separation between the product spot and any impurity spots, with the product having a Retention Factor (Rf) between 0.2 and 0.4.[3]
-
Rf Calculation: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
-
Expected Rf Values:
-
This compound: ~0.35 in 15% Ethyl Acetate/Hexane.
-
(S)-1-(3-bromophenyl)ethanamine (starting material): Will likely remain at or very near the baseline (Rf ~ 0) in this solvent system due to its high polarity.
-
Di-tert-butyl dicarbonate (Boc₂O): May appear as a faint spot at a higher Rf value, and its hydrolysis product, tert-butanol, will also have a distinct Rf.
-
-
Detailed Protocol: Flash Column Chromatography
This protocol is designed for the purification of approximately 1-2 grams of crude material. The column size and solvent volumes should be scaled accordingly for different quantities.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh |
| Mobile Phase | Hexane and Ethyl Acetate (HPLC grade) |
| Crude Sample | This compound |
| Glassware | Chromatography column (e.g., 40-50 mm diameter), round-bottom flasks, separatory funnel, beakers, graduated cylinders |
| Apparatus | Fume hood, rotary evaporator, TLC plates and chamber, collection tubes/flasks, air/nitrogen line for pressure |
Safety Precautions
-
This compound: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4][5]
-
Solvents: Hexane and ethyl acetate are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
Step-by-Step Purification Procedure
-
Column Preparation (Wet Packing): a. Ensure the chromatography column is clean, dry, and securely clamped in a vertical position in a fume hood. b. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. c. In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). The amount of silica should be about 50-100 times the weight of the crude sample. d. Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles. e. Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed to keep the silica bed from running dry. The top of the silica bed should be flat. f. Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). b. Alternatively, for less soluble compounds, create a "dry load." Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. c. Carefully add the sample solution or the dry-loaded silica to the top of the column.
-
Elution: a. Carefully add the mobile phase to the column, taking care not to disturb the sand layer. b. Open the stopcock and begin collecting fractions. Apply gentle pressure from an air or nitrogen line to achieve a steady flow rate (a drip rate of a few drops per second is typical for this scale). c. Start with a low polarity mobile phase (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution) if necessary to elute the product. For this specific compound, an isocratic elution with 15-20% Ethyl Acetate in Hexane is often sufficient.[6]
-
Fraction Collection and Analysis: a. Collect fractions of a consistent volume (e.g., 20-25 mL) in test tubes or flasks. b. Monitor the elution of the product by TLC. Spot every few fractions on a TLC plate and run it in the optimized solvent system. c. Combine the fractions that contain the pure product.
-
Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator. c. Place the flask under high vacuum to remove any residual solvent. d. The final product should be a white to off-white solid or a viscous oil.
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the mobile phase using TLC. Try a less polar system if compounds elute too quickly, or a more polar one if they stick to the baseline. |
| Cracked/Channeling Column Bed | Column packed improperly or ran dry. | Ensure the silica bed is always covered with solvent. Repack the column if necessary. |
| Broad Bands | Sample overloaded; poor sample loading technique. | Use a larger column or reduce the amount of sample. Ensure the initial sample band is as narrow as possible by using minimal solvent for loading. |
| Product and Impurity Co-elute | Similar Rf values. | Try a different solvent system to alter selectivity (e.g., replace ethyl acetate with dichloromethane or ether).[7] A subsequent purification step might be necessary. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the purification of this compound using standard laboratory flash column chromatography. By first optimizing the mobile phase with TLC, researchers can confidently scale up the purification to obtain the desired chiral intermediate with high purity, which is essential for the advancement of pharmaceutical development programs.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. rsc.org [rsc.org]
- 3. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]
- 4. achmem.com [achmem.com]
- 5. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 56973617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: High-Purity Crystallization of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Abstract
This technical guide provides a comprehensive, field-proven protocol for the recrystallization of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a key chiral intermediate in pharmaceutical synthesis. The methodology is designed to ensure high purity, optimal crystal morphology, and control over potential polymorphism, addressing common challenges encountered during the purification of carbamate-protected chiral amines. We delve into the rationale behind solvent system selection, thermal profiling, and impurity management, offering a self-validating protocol for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purification
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The stereochemical integrity and purity of this intermediate are paramount, as they directly impact the efficacy and safety profile of the final drug substance. The tert-butoxycarbonyl (Boc) protecting group, while essential for synthetic strategies, can introduce specific purification challenges.[1] Common impurities may include unreacted starting materials, di-acylated byproducts, and residual reagents from the protection step.[2]
Recrystallization is a powerful and scalable purification technique that leverages differences in solubility to separate the desired compound from impurities.[3][4] A well-designed recrystallization protocol not only enhances chemical purity but also provides control over the solid-state properties of the material, such as crystal habit and polymorphism, which are critical for downstream processing and bioavailability.[5][6][7]
Carbamates, due to their hybrid amide-ester nature, exhibit unique intermolecular interactions, including hydrogen bonding via the N-H and carbonyl groups, which influence their crystallization behavior.[8] The presence of a bromophenyl group in the target molecule introduces the potential for halogen bonding and π-π stacking interactions, further guiding crystal lattice formation.[9][10] This guide provides a systematic approach to developing a robust recrystallization process for this specific molecule.
Rationale and Strategy: A First-Principles Approach
The successful recrystallization of this compound hinges on the selection of an appropriate solvent system. The ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility upon cooling, maximizing the yield of purified crystals.[11][12]
Our target molecule possesses distinct regions of varying polarity:
-
Non-polar: The tert-butyl group and the phenyl ring.
-
Moderately Polar: The carbamate linkage.
-
Halogen: The bromine atom.
This structure suggests that a solvent system comprising a moderately polar solvent blended with a non-polar anti-solvent will be most effective. The moderately polar solvent will dissolve the compound at higher temperatures, while the addition of or cooling in the presence of a non-polar solvent will induce crystallization.
Experimental Protocol
Materials and Equipment
-
Crude this compound
-
HPLC-grade solvents (see Table 1)
-
Erlenmeyer flask
-
Magnetic stir plate and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Büchner funnel and vacuum flask
-
Filter paper
-
Drying oven (vacuum or convection)
Step 1: Solvent System Screening
A preliminary screening of various solvent systems is essential to identify the optimal conditions for recrystallization. The following table summarizes a recommended screening panel and expected observations for an effective system.
| Solvent System (v/v) | Solubility at 25 °C (approx.) | Solubility at Reflux (approx.) | Crystal Formation upon Cooling | Rationale for Selection |
| Heptane/Ethyl Acetate (4:1) | Low | High | Well-defined needles | Balances polarity for dissolution and insolubility for high recovery. Hexane/ethyl acetate mixtures are effective for similar compounds.[13] |
| Isopropanol/Water (3:1) | Moderate | High | May require seeding | The alcohol dissolves the carbamate, and water acts as an anti-solvent.[14] |
| Toluene | Low | Moderate | Slow crystallization | Aromatic solvent interacts favorably with the bromophenyl ring. |
| Acetonitrile | Moderate | High | Often yields smaller crystals | A polar aprotic solvent that can be effective but may retain polar impurities. |
| Heptane | Very Low | Low | Poor dissolution | A good anti-solvent but unlikely to be a suitable single solvent. Hexane has been noted for recrystallizing simple tert-butyl carbamates.[15][16] |
Step 2: Recrystallization Workflow
The following workflow is optimized for a heptane/ethyl acetate system.
Caption: Recrystallization workflow for this compound.
Detailed Recrystallization Protocol
-
Dissolution: In a suitably sized Erlenmeyer flask equipped with a magnetic stir bar and condenser, add the crude this compound. Heat the system to approximately 70-75 °C. Add a minimal amount of pre-heated ethyl acetate in portions until the solid completely dissolves. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, which is critical for maximizing recovery upon cooling.[12]
-
Hot Filtration (if necessary): If particulate matter remains after dissolution, perform a hot gravity filtration to remove these insoluble impurities. This step is crucial to prevent these particles from acting as nucleation sites and being incorporated into the final product.
-
Crystallization Induction: While maintaining the temperature, slowly add pre-heated heptane to the clear solution until a faint cloudiness (turbidity) appears and persists. Add a drop or two of hot ethyl acetate to redissolve the precipitate, resulting in a clear, saturated solution. Causality: This brings the solution to its saturation point at high temperature, setting the stage for crystallization upon cooling. The slow addition of the anti-solvent prevents "oiling out," where the compound separates as a liquid instead of a solid.
-
Controlled Cooling (Crystal Growth): Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, well-ordered crystals, which are typically higher in purity as they exclude impurities from the crystal lattice more effectively.[12] Once at room temperature, place the flask in an ice-water bath for at least one hour to maximize the precipitation of the product from the cold mother liquor.
-
Isolation and Washing: Collect the crystallized solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of a cold (0-5 °C) 4:1 heptane/ethyl acetate mixture to rinse away any remaining mother liquor containing dissolved impurities. Causality: Using a cold solvent for washing minimizes the redissolving of the purified product.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature not exceeding 45 °C until a constant weight is obtained. This ensures the complete removal of residual solvents without causing thermal degradation of the product.
Quality Control and Validation
The purity of the recrystallized material should be assessed by High-Performance Liquid Chromatography (HPLC), and its identity confirmed by spectroscopic methods (¹H NMR, ¹³C NMR). The melting point of the purified product should be sharp and within the expected range. Differential Scanning Calorimetry (DSC) can be employed to confirm the absence of other polymorphic forms.[17] The presence of a single, stable polymorph is crucial for consistent pharmaceutical performance.[7]
Troubleshooting
-
Oiling Out: If the product separates as an oil, redissolve it by heating and adding more of the better solvent (ethyl acetate). Allow for slower cooling or use a more dilute solution.
-
No Crystal Formation: If crystals do not form, it may be due to an excessively dilute solution or the absence of nucleation sites. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[7]
-
Low Recovery: This can result from using too much solvent during dissolution or washing with a solvent that is not sufficiently cold.
Conclusion
This application note provides a robust and scientifically grounded protocol for the recrystallization of this compound. By carefully selecting the solvent system and controlling the cooling rate, researchers can achieve high purity and obtain a crystalline product with desirable physical properties. This self-validating methodology, rooted in the principles of solubility and crystal engineering, is designed to be a reliable tool in the synthesis of advanced pharmaceutical intermediates.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. mdpi.com [mdpi.com]
- 6. Polymorphism of Carbamazepine Pharmaceutical Cocrystal: Structural Analysis and Solubility Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. edu.rsc.org [edu.rsc.org]
- 13. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. cris.bgu.ac.il [cris.bgu.ac.il]
Application Note & Protocol: A Scalable and Enantioselective Synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Introduction: The Significance of Chiral Amines in Drug Discovery
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds.[1][2][3][4][5][6][7][8] The specific stereochemistry of these amine-containing molecules is often critical for their pharmacological activity and safety profile. (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a valuable chiral intermediate, with its Boc-protected amine and brominated phenyl ring providing versatile handles for further synthetic transformations in the development of novel therapeutics.[9] This document provides a detailed, scalable, and field-proven protocol for the enantioselective synthesis of this key building block, designed for researchers, scientists, and drug development professionals. Our approach focuses on a robust two-step process: the asymmetric reduction of 3'-bromoacetophenone followed by the protection of the resulting chiral amine.
Strategic Overview: A Two-Pronged Approach to Enantiopurity
The synthesis is strategically divided into two key stages to ensure high yield and enantiomeric purity on a scalable level.
-
Asymmetric Synthesis of (S)-1-(3-bromophenyl)ethanamine: The cornerstone of this protocol is the establishment of the chiral center. This is achieved through the asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone.[10] While several methods exist for this transformation, including biocatalysis and chiral auxiliaries, we will focus on a transition metal-catalyzed asymmetric hydrogenation. This method is highly efficient, scalable, and provides excellent enantioselectivity.[3][7]
-
N-Boc Protection: The resulting enantiopure (S)-1-(3-bromophenyl)ethanamine is then protected with a tert-butoxycarbonyl (Boc) group. The Boc protecting group is widely used in organic synthesis due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[11][12][13][14] This protection strategy is crucial for preventing unwanted side reactions of the amine in subsequent synthetic steps.
Visualizing the Synthetic Pathway
The overall synthetic scheme is a streamlined process designed for efficiency and scalability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Direct catalytic asymmetric synthesis of α-chiral primary amines. | Semantic Scholar [semanticscholar.org]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]
- 10. chemimpex.com [chemimpex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. BOC Protection and Deprotection-百灵威 [jkchemical.com]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Optimizing the synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
An essential chiral building block in pharmaceutical synthesis, (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate serves as a critical intermediate for various active pharmaceutical ingredients (APIs). Its stereospecific synthesis is paramount for ensuring the efficacy and safety of the final drug product. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate and optimize the synthesis of this key compound. As Senior Application Scientists, we present field-proven insights grounded in established chemical principles to address common challenges encountered during its preparation.
The synthesis of the target compound is a classic example of an amine protection reaction, specifically the formation of a tert-butyloxycarbonyl (Boc) carbamate. This is most commonly achieved by reacting the primary amine, (S)-1-(3-bromophenyl)ethanamine, with di-tert-butyl dicarbonate (Boc₂O). The Boc group is widely used due to its stability in a variety of conditions and its straightforward removal under acidic conditions.[1][2]
The general transformation is illustrated below:
References
Technical Support Center: Synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Answering the user's request, here is the structured technical support guide.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, chemists, and drug development professionals involved in the synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate. As a critical chiral building block in pharmaceutical synthesis, ensuring its chemical and stereochemical purity is paramount.[1] This document is designed to help you identify, troubleshoot, and mitigate the formation of common impurities during its preparation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most prevalent impurities typically arise from three sources: the starting materials, the reaction itself, and the workup process. Key impurities to monitor are:
-
Reagent-Related: Unreacted di-tert-butyl dicarbonate (Boc-anhydride) and its primary byproduct, tert-butanol.[2]
-
Process-Related: The di-Boc protected product, where both hydrogens on the amine are replaced, and residual base (e.g., triethylamine).
-
Starting Material-Related: Unreacted (S)-1-(3-bromophenyl)ethanamine.
-
Stereochemical: The corresponding (R)-enantiomer, which directly impacts the enantiomeric excess (ee) of your final product.
Q2: How can I quickly detect the presence of unreacted Boc-anhydride in my crude product?
A2: Unreacted Boc-anhydride is a common issue. It can be detected by ¹H NMR spectroscopy, where it shows a characteristic singlet for the tert-butyl group at approximately 1.5 ppm.[2] While it can be visualized on a TLC plate, it may not stain with amine-specific agents like ninhydrin.[2] Often, a distinct "Boc" smell can also indicate its presence.[2]
Q3: My reaction yield is lower than expected. What are the most probable causes?
A3: Low yield can stem from several factors. Incomplete reaction due to insufficient reagent or reaction time is a common cause. Another possibility is the loss of product during the aqueous workup, especially if emulsions form or if the pH is too acidic, which can cause partial deprotection of the Boc group.[3][4] Finally, ensure your starting amine is of high purity, as impurities will not convert to the desired product, thus lowering the theoretical yield.
Q4: What is the most reliable method for determining the enantiomeric purity of my final product?
A4: The most accurate and widely accepted method for determining the enantiomeric purity (and thus the enantiomeric excess) of your product is Chiral High-Performance Liquid Chromatography (Chiral HPLC). This technique uses a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their precise quantification.
Troubleshooting Guide: Impurity Profiles & Mitigation Strategies
This section provides a detailed breakdown of common problems, their root causes, and proven solutions.
Category 1: Reagent-Related Impurities
Problem: My final product is contaminated with unreacted di-tert-butyl dicarbonate (Boc-anhydride) and/or tert-butanol.
-
Causality: This issue typically arises from using a large excess of Boc-anhydride to drive the reaction to completion. While effective, this leaves a significant amount of the reagent and its hydrolysis byproduct, tert-butanol, in the crude mixture.[2]
-
Identification:
-
Boc-Anhydride: A singlet at ~1.5 ppm in ¹H NMR.
-
tert-Butanol: A singlet at ~1.28 ppm in ¹H NMR (can be exchangeable with D₂O).
-
-
Mitigation and Removal:
-
Optimized Stoichiometry: Use a smaller excess of Boc-anhydride (e.g., 1.1-1.2 equivalents).
-
Aqueous Workup: Vigorously washing the organic layer with a saturated sodium bicarbonate solution can effectively hydrolyze and remove the unreacted Boc-anhydride.[2]
-
Volatilization: Both Boc-anhydride and tert-butanol are volatile and can often be removed by rotary evaporation or by placing the product under a high vacuum for an extended period.[2]
-
Category 2: Process-Related Impurities
Problem: I am observing the formation of a di-Boc protected byproduct, tert-butyl N-(tert-butoxycarbonyl)-N-[(1S)-1-(3-bromophenyl)ethyl]carbamate.
-
Causality: Over-protection of the primary amine to form the dicarbonate is a known side reaction.[5] This is often promoted by using an excessive amount of base (like triethylamine or DMAP) or elevated reaction temperatures, which increase the nucleophilicity of the initially formed carbamate nitrogen.
-
Identification: This byproduct will have a significantly different Rf value on TLC and will show two distinct tert-butyl signals in the ¹H NMR spectrum.
-
Mitigation and Removal:
-
Control Reaction Conditions: Perform the reaction at room temperature or below. Avoid heating unless necessary.
-
Base Stoichiometry: Use a stoichiometric amount of a non-nucleophilic base or, in some cases, no base at all if the reaction proceeds efficiently.
-
Purification: This impurity is typically more nonpolar than the desired product and can be separated by silica gel chromatography.
-
Category 3: Starting Material & Stereochemical Impurities
Problem: My product shows a low enantiomeric excess (ee), indicating the presence of the (R)-enantiomer.
-
Causality: The primary cause of stereochemical impurity is almost always the enantiomeric purity of the starting material, (S)-1-(3-bromophenyl)ethanamine.[6] Standard Boc protection conditions are very mild and are highly unlikely to cause racemization of the chiral center.
-
Identification: Chiral HPLC is the definitive method for separating and quantifying the (S) and (R) enantiomers.
-
Mitigation and Removal:
-
Source High-Purity Starting Material: Procure (S)-1-(3-bromophenyl)ethanamine with the highest possible enantiomeric purity (typically >98% ee).[6][7]
-
Validate Starting Material: Before beginning the synthesis, confirm the enantiomeric purity of your starting amine using your in-house Chiral HPLC method.
-
Purification (Difficult): Separating enantiomers of the final product is challenging and often requires preparative chiral chromatography, which is expensive and time-consuming. It is far more efficient to ensure the stereochemical purity of the starting material.
-
Summary of Common Impurities
| Impurity Name | Source | Recommended Analytical Technique | Mitigation Strategy |
| Di-tert-butyl dicarbonate | Excess Reagent | ¹H NMR, TLC | Bicarbonate wash, high vacuum[2] |
| tert-Butanol | Reagent Byproduct | ¹H NMR, GC-MS | High vacuum, aqueous wash[2] |
| (S)-1-(3-bromophenyl)ethanamine | Unreacted Starting Material | LC-MS, TLC (ninhydrin stain) | Ensure complete reaction, acidic wash |
| Di-Boc Protected Amine | Side Reaction | ¹H NMR, LC-MS | Control temperature and base stoichiometry |
| (R)-tert-butyl 1-(3-bromophenyl)ethylcarbamate | Impure Starting Material | Chiral HPLC | Use high-purity starting amine[6] |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is designed to minimize common impurities.
-
To a solution of (S)-1-(3-bromophenyl)ethanamine (1.0 eq) in dichloromethane (DCM, 5-10 mL per gram of amine), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Upon completion, proceed directly to the workup protocol.
Protocol 2: Optimized Workup and Purification
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with:
-
0.5 M HCl (to remove triethylamine).
-
Saturated NaHCO₃ solution (to remove excess Boc-anhydride). Be cautious of gas evolution (CO₂).[2]
-
Brine (to reduce the water content in the organic layer).
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Place the resulting crude oil or solid under a high vacuum for at least 2 hours to remove residual tert-butanol.
-
If further purification is needed, the product can be purified by silica gel chromatography using a hexane/ethyl acetate gradient.
Protocol 3: Analytical HPLC Method for Purity Assessment
-
System: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A: Water + 0.1% TFA, B: Acetonitrile + 0.1% TFA
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 220 nm
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 1:1 water/acetonitrile.
Visual Diagrams
Caption: Reaction scheme showing the desired product and the origin of key impurities.
References
- 1. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. BOC deprotection [ms.bzchemicals.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. 139305-96-7 Cas No. | (1S)-1-(3-Bromophenyl)ethanamine | Apollo [store.apolloscientific.co.uk]
- 7. (S)-1-(3-Bromophenyl)ethylamine | 139305-96-7 [chemicalbook.com]
Technical Support Center: Boc Protection of 1-(3-bromophenyl)ethylamine
Welcome to the technical support center for the Boc protection of 1-(3-bromophenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this crucial synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable solutions.
Question 1: My reaction yield is low or the reaction is incomplete. What are the primary causes and how can I improve it?
Answer: Low or incomplete conversion is the most frequent issue and typically stems from the reduced nucleophilicity of the amine or suboptimal reaction conditions. 1-(3-bromophenyl)ethylamine, being a substituted aniline derivative, is less nucleophilic than a simple aliphatic amine due to the electron-withdrawing nature of the aromatic ring.[1][2] Here’s a systematic approach to troubleshooting:
-
Reagent Stoichiometry and Quality: Ensure you are using a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1 to 1.2 equivalents.[3] (Boc)₂O can slowly decompose, especially if exposed to moisture, forming tert-butanol and CO₂.[4][5] Always use a fresh or properly stored bottle of (Boc)₂O.
-
Solvent Choice: The choice of solvent is critical. While aprotic solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are common, protic solvents like methanol (MeOH) have been shown to significantly accelerate the rate of Boc protection for aromatic amines, even without a base.[6][7] The alcohol can form hydrogen bonds with the (Boc)₂O, activating the carbonyl group and stabilizing the transition state.[7]
-
Base Selection: While not always essential, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is often used to neutralize the tert-butoxycarboxylic acid byproduct, driving the reaction forward.[3][8] For a less reactive amine like this, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be highly effective.[2][9]
-
Temperature and Reaction Time: These reactions are often run at room temperature for 1-4 hours.[3] If you observe a sluggish reaction via TLC or LC-MS monitoring, consider gentle heating to 40-50°C to increase the reaction rate.[2][10]
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields.
Question 2: I'm observing a new, less polar spot on my TLC plate that is not my product. What could it be?
Answer: The most likely culprit is the formation of the di-Boc protected amine (N,N-di-tert-butoxycarbonyl). This occurs when the initially formed Boc-protected amine (a carbamate) is deprotonated by a strong base and subsequently reacts with a second molecule of (Boc)₂O.
-
Cause: This side reaction is more prevalent when using an excess of a strong base or a highly effective catalyst like DMAP in large quantities.[11]
-
Prevention:
-
Control Stoichiometry: Avoid using a large excess of (Boc)₂O. Stick to the 1.1-1.2 equivalent range.
-
Base Management: Use a milder base like sodium bicarbonate (NaHCO₃) or limit the amount of TEA.[7] If using DMAP, ensure it is truly catalytic (0.05-0.1 equivalents).
-
Catalyst-Free Conditions: For some amines, catalyst-free conditions, particularly in water or methanol, can chemoselectively yield the mono-Boc product.[11][12]
-
Question 3: My work-up is difficult, and I'm losing product. How can I improve the isolation of my Boc-protected amine?
Answer: The standard work-up involves an acidic wash to remove unreacted amine and base, followed by water and brine washes.[3] However, the Boc-protected product can sometimes have moderate water solubility, leading to losses in the aqueous layers.
-
Standard Extractive Work-up: After the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate or DCM. Wash sequentially with a dilute acid (e.g., 1 M HCl or saturated NH₄Cl), water, and finally brine. The acid wash protonates and removes residual TEA and any unreacted starting amine into the aqueous layer.
-
Minimizing Emulsions: If emulsions form during the washes, adding more brine can help break them.
-
Alternative Purification: If extractive work-up proves problematic, an alternative is to concentrate the reaction mixture directly and purify it via flash column chromatography on silica gel.[2] The non-polar nature of the Boc group generally allows for good separation from more polar impurities. A gradient elution from hexane to ethyl acetate is typically effective.
Section 2: Frequently Asked Questions (FAQs)
Q1: Is a base absolutely necessary for the Boc protection to proceed? A: No, a base is not strictly required. The reaction can proceed via nucleophilic attack of the amine on the (Boc)₂O, with the resulting tert-butyl carbonate anion (which decomposes to tert-butoxide and CO₂) acting as the base to deprotonate the ammonium intermediate.[8][13] However, for less nucleophilic amines like 1-(3-bromophenyl)ethylamine, a base is highly recommended to accelerate the reaction.[1]
Q2: How do I confirm the success of my reaction? A: The most definitive method is ¹H NMR spectroscopy.[14] A successful Boc protection is characterized by the appearance of a large, sharp singlet at approximately 1.4-1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[14][15] You will also observe a downfield shift of the proton alpha to the nitrogen.
Q3: Can I use Boc-Cl instead of (Boc)₂O? A: While tert-butyl chloroformate (Boc-Cl) can be used, it is much less stable than (Boc)₂O and is not commonly used.[13] (Boc)₂O is preferred for its convenience and stability.
Q4: What are the primary byproducts of the reaction? A: The main byproducts are tert-butanol and carbon dioxide (CO₂), which are formed from the decomposition of the leaving group.[3] Note that the production of CO₂ gas means the reaction should not be run in a sealed system.[8][16]
Section 3: Experimental Protocols & Data
Protocol 1: Standard Boc Protection with TEA
This protocol is a reliable starting point for the Boc protection of 1-(3-bromophenyl)ethylamine.
-
Dissolution: Dissolve 1-(3-bromophenyl)ethylamine (1.0 eq.) in Dichloromethane (DCM) to a concentration of 0.2-0.5 M in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add triethylamine (TEA) (1.2 eq.) to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product should be less polar (higher Rf) than the starting amine. The reaction is typically complete within 2-4 hours.[2]
-
Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by flash column chromatography on silica gel.
Protocol 2: Accelerated Boc Protection using Catalytic DMAP
This protocol is recommended for achieving higher yields or faster reaction times.
-
Dissolution: Dissolve 1-(3-bromophenyl)ethylamine (1.0 eq.) and 4-dimethylaminopyridine (DMAP) (0.1 eq.) in acetonitrile or DCM (0.2-0.5 M).[2]
-
Reagent Addition: Add (Boc)₂O (1.2 eq.) to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Completion is often achieved in 1-2 hours.
-
Work-up & Isolation: Concentrate the reaction mixture under reduced pressure. The crude residue can often be directly purified by flash column chromatography on silica gel to remove DMAP and other byproducts.[2]
Data Summary Table
| Parameter | Condition A (Standard) | Condition B (Catalyzed) | Rationale & Expected Outcome |
| Amine | 1.0 eq. | 1.0 eq. | Substrate |
| (Boc)₂O | 1.1 eq. | 1.2 eq. | Slight excess ensures complete conversion.[3] |
| Base | TEA (1.2 eq.) | DMAP (0.1 eq.) | DMAP acts as a more potent nucleophilic catalyst.[2] |
| Solvent | DCM or THF | Acetonitrile or DCM | Acetonitrile is often a good solvent for DMAP-catalyzed reactions. |
| Temperature | Room Temperature | Room Temperature | Reaction is typically fast enough without heating. |
| Typical Time | 2-4 hours | 1-2 hours | DMAP significantly accelerates the reaction rate. |
| Expected Yield | >85% | >95% | Catalyzed reaction generally provides higher yields. |
Section 4: Mechanistic Overview
The Boc protection is a nucleophilic acyl substitution reaction. The amine nitrogen acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride.
Reaction Mechanism Diagram
Caption: Mechanism of Boc protection of a primary amine.
The reaction proceeds through a tetrahedral intermediate which then collapses, eliminating a tert-butyl carbonate leaving group.[3] This unstable group quickly decomposes into the thermodynamically stable byproducts tert-butanol and carbon dioxide.[3] When a base is present, it facilitates the deprotonation of the positively charged amine in the intermediate, accelerating the reaction.[8]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Application of Boc-anhydride [en.highfine.com]
- 8. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. total-synthesis.com [total-synthesis.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
Technical Support Center: Synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Welcome to the technical support center for the synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and experimental challenges encountered during this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles driving these issues, providing you with the expert insights needed to optimize your reaction outcomes.
I. Overview of the Core Synthesis
The target molecule, this compound, is a valuable chiral intermediate in pharmaceutical synthesis.[1] The most common and direct method for its preparation involves the protection of the primary amine of (S)-1-(3-bromophenyl)ethanamine with a tert-butoxycarbonyl (Boc) group. The reagent of choice for this transformation is typically di-tert-butyl dicarbonate ((Boc)₂O).[2]
The fundamental reaction involves the nucleophilic attack of the amine on one of the carbonyl carbons of the (Boc)₂O anhydride.[3] This forms a stable carbamate, with the byproducts being tert-butanol and carbon dioxide, which are generally easy to remove.[3] While seemingly straightforward, this reaction is not without its potential pitfalls, particularly concerning yield, purity, and the preservation of stereochemical integrity.
Below is a troubleshooting guide structured in a question-and-answer format to directly address the most pressing issues you may face in the laboratory.
II. Troubleshooting Guide & FAQs
Category 1: Low Yield and Incomplete Conversion
Question 1: My reaction has stalled, and I'm observing a significant amount of unreacted (S)-1-(3-bromophenyl)ethanamine by TLC/LC-MS. What are the likely causes?
Answer:
Several factors can lead to incomplete conversion in a Boc protection reaction. Let's break down the most common culprits:
-
Insufficient Reagent Stoichiometry: While a slight excess of (Boc)₂O (typically 1.1-1.2 equivalents) is common, using an insufficient amount will naturally lead to unreacted starting material. It's also important to consider that (Boc)₂O can slowly degrade, especially if stored improperly.
-
Inadequate Base: If you are using a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), its role is to neutralize the acidic proton generated on the nitrogen atom during the reaction. If the base is of poor quality or used in a substoichiometric amount, the reaction can be sluggish. For many simple amines, a base is not strictly necessary as the amine itself can act as the base, but for less nucleophilic amines or when the starting material is an amine salt, an external base is crucial.[4]
-
Reaction Conditions: While many Boc protections proceed well at room temperature, some less reactive amines may require gentle heating (e.g., 40-50 °C) to drive the reaction to completion.[5] The choice of solvent can also play a role; polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[6]
-
Starting Material as a Salt: If your (S)-1-(3-bromophenyl)ethanamine is in the form of a hydrochloride or other salt, it is essential to use a sufficient amount of base to first neutralize the salt and then to facilitate the reaction. Often, using a biphasic system with an aqueous base like sodium bicarbonate can be effective.[2]
Category 2: Impurity Profile and Side Reactions
Question 2: I'm observing an impurity with a mass corresponding to a double Boc-protected product. How can this be avoided?
Answer:
While less common for secondary amines, primary amines can sometimes undergo double Boc protection, especially under forcing conditions. This side reaction is generally minimized by controlling the stoichiometry of the (Boc)₂O. Using a large excess of the protecting group should be avoided. A catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to be highly chemoselective, avoiding side products like N,N-di-t-Boc derivatives.[7]
Question 3: After workup, I've isolated a urea-based impurity. What is the mechanism of its formation?
Answer:
Urea formation can occur if an isocyanate intermediate is generated. Under strongly basic conditions, the N-H proton of the newly formed Boc-carbamate can be deprotonated. This can be followed by the elimination of a tert-butoxide anion to form an isocyanate.[8] This highly reactive isocyanate can then be trapped by any remaining starting amine to form a urea byproduct. To mitigate this, it's advisable to use milder bases and avoid excessively high reaction temperatures.
Category 3: Stereochemical Integrity
Question 4: My primary concern is the potential for racemization. What are the key factors that can lead to a loss of enantiomeric excess (ee)?
Answer:
Maintaining the stereochemical integrity of the chiral center is paramount. Racemization of chiral amines during Boc protection is a known risk, although urethane-type protecting groups like Boc are generally good at suppressing it.[9] The primary mechanism for racemization is the deprotonation of the proton on the chiral carbon (the α-proton), which is adjacent to the bromine-substituted phenyl ring.[9] Abstraction of this proton by a base leads to a planar, achiral enolate or imine intermediate. Subsequent reprotonation can occur from either face, resulting in a racemic mixture.[9]
Key factors that influence racemization include:
-
Base Strength and Steric Hindrance: The choice and amount of base are critical. Strong, non-nucleophilic bases can increase the risk of α-proton abstraction. While triethylamine is common, prolonged exposure can sometimes promote racemization.[10]
-
Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of racemization.[9] It is crucial to monitor the reaction closely and work it up as soon as the starting material is consumed.
-
Solvent Choice: The use of non-polar, aprotic solvents like DCM or THF is generally recommended.[9] Some protocols even utilize water as a solvent, which can proceed efficiently without an added organic base, thereby minimizing the risk.[9]
Question 5: I've observed a drop in enantiomeric purity after deprotecting the Boc group in a subsequent step and then re-protecting it. What could be happening?
Answer:
This is a critical observation that suggests the racemization might be occurring during the deprotection or the handling of the free amine, rather than the Boc protection step itself. Deprotection is often carried out under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane).[11][12] If the resulting amine salt is exposed to basic conditions during workup or subsequent reactions, racemization can occur.[13] The free amine, once liberated from its salt, is susceptible to racemization, especially if there are acidic protons alpha to the nitrogen. It's crucial to handle the free chiral amine under neutral or mildly acidic conditions and proceed to the next step as quickly as possible.
III. Recommended Experimental Protocols
To help you navigate these challenges, here are two validated protocols designed to minimize common side reactions.
Protocol 1: Standard Conditions with Base
This protocol is a widely used and generally reliable method for the Boc protection of primary amines.
-
Dissolution: Dissolve (S)-1-(3-bromophenyl)ethanamine (1.0 equiv.) in dichloromethane (DCM, approximately 0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.1 equiv.).
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in DCM dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Catalyst-Free Protection in Water
This "green" chemistry approach avoids the use of an organic base, which can be a primary driver of racemization.[9]
-
Suspension: Suspend (S)-1-(3-bromophenyl)ethanamine (1.0 equiv.) in deionized water (approximately 0.2 M).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitoring: Monitor by TLC by spotting a small aliquot extracted into ethyl acetate.
-
Workup: Once the reaction is complete, extract the mixture with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
IV. Data Summary and Visualization
Table 1: Influence of Reaction Parameters on Stereochemical Purity
| Parameter | Condition | Expected Outcome on Enantiomeric Excess (ee) | Rationale |
| Base | Strong, non-hindered base (e.g., excess TEA) | Potential for decrease | Increases rate of α-proton abstraction.[9][10] |
| No organic base (aqueous conditions) | Generally high retention | Minimizes base-catalyzed racemization pathways.[9] | |
| Temperature | Elevated (e.g., > 50 °C) | Potential for decrease | Provides energy to overcome the activation barrier for deprotonation. |
| Room Temperature or below | High retention | Minimizes epimerization. | |
| Reaction Time | Prolonged (e.g., > 24 hours) | Potential for decrease | Increases the time the chiral center is exposed to potentially racemizing conditions.[9] |
| Monitored to completion (1-4 hours) | High retention | Reaction is stopped once the starting material is consumed. |
Diagram 1: Main Reaction vs. Racemization Pathway
Caption: Desired Boc protection versus the base-mediated racemization pathway.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
V. References
-
BenchChem. (2025). A Comparative Guide to Reagents for Boc Protection of Amines. 4
-
BenchChem. (2025). Technical Support Center: Minimizing Racemization During Boc Protection of Chiral Amines. 9
-
Fisher Scientific. Amine Protection / Deprotection. 6
-
Master Organic Chemistry. Amine Protection and Deprotection. 11
-
BenchChem. (2025). Technical Support Center: Addressing Racemization During Boc Protection of Chiral Amines. 10
-
Organic Chemistry Portal. Boc-Protected Amino Groups. 7
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). 14
-
X-MOL. Di-tert-butyl Dicarbonate: A Key Reagent for Efficient Amine Protection. --INVALID-LINK--
-
Wikipedia. tert-Butyloxycarbonyl protecting group. 12
-
BenchChem. (2025). Technical Guide: Mechanism of Action of Amine Protection by tert-Butoxycarbonyl (Boc) Group. 3
-
Wikipedia. Di-tert-butyl dicarbonate. 15
-
Reddit. (2022). Amine Racemisation. 13
-
MySkinRecipes. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate. 1
-
Chemtips - WordPress.com. (2012). Reactions that Work: Boc Protection. 5
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. 8
References
- 1. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]
- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Purification Challenges for (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Welcome to the technical support center for (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this chiral carbamate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in achieving high purity and yield in your experiments.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues you may encounter during the purification of this compound, offering explanations and actionable solutions.
Q1: My crude product is an oil and refuses to crystallize. How can I induce solidification?
A1: The phenomenon of "oiling out" is a frequent challenge with Boc-protected compounds, where the product separates as a supersaturated liquid instead of a crystalline solid.[1] This can be attributed to several factors, including residual solvents and the inherent properties of the molecule.
Probable Causes & Solutions:
-
Residual Solvents: Solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate) can significantly hinder crystallization.
-
Solution: Ensure the complete removal of volatile solvents under high vacuum, possibly with gentle heating (40-50 °C). The goal is to obtain a thick, viscous oil or a foam.
-
-
Supersaturation: The concentration of your compound in the crystallization solvent might be too high, favoring oil formation.
-
Solution: Dilute the oil with more of the crystallization solvent and attempt to cool it very slowly. Vigorous stirring can sometimes promote nucleation.
-
-
Trituration: This technique is highly effective for inducing crystallization from an oil.
-
Protocol: Add a non-polar solvent in which your product is poorly soluble (e.g., hexane, heptane, or diethyl ether) to the oil.[1] Stir the mixture vigorously. The mechanical action often breaks up the oil and encourages the formation of a solid precipitate. You may need to replace the solvent a few times to fully solidify the product.
-
-
Seeding: Introducing a small crystal of the desired compound can provide a template for crystal growth.
Q2: I'm observing co-elution of my product with the starting amine, (S)-1-(3-bromophenyl)ethanamine, during column chromatography. How can I improve separation?
A2: Co-elution of the Boc-protected product with the starting amine is a common issue due to their similar polarities. The Boc group increases the molecular weight and lipophilicity, but the presence of the polar carbamate and the free amine can lead to overlapping retention times.
Troubleshooting Strategies:
-
Solvent System Optimization: The choice of eluent is critical for achieving good separation on silica gel.
-
Recommendation: A gradient elution is often more effective than an isocratic one. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. This will help to first elute the less polar impurities, followed by your product, and finally the more polar starting amine.
-
Pro-Tip: Adding a small amount of triethylamine (~0.1-1%) to the mobile phase can help to suppress the tailing of the amine on the silica gel, leading to sharper peaks and better separation. However, be mindful that this will make the eluent basic.
-
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider other options.
-
Alumina (basic or neutral): Can be effective for separating basic compounds like amines.
-
Reverse-phase chromatography (C18): This technique separates compounds based on hydrophobicity. Your Boc-protected product will be more retained than the starting amine. A typical mobile phase would be a gradient of acetonitrile or methanol in water.
-
Workflow for Optimizing Chromatographic Separation:
Caption: Decision tree for resolving co-elution issues.
Q3: My final product has a persistent yellow or brown discoloration, even after chromatography. What is the likely cause and how can I remove it?
A3: Discoloration often points to the presence of trace impurities that are highly colored. In the context of Boc-protection and reactions involving aromatic bromides, several culprits are possible.
Potential Sources of Color and Remediation:
-
Oxidation of the Amine: The starting amine, (S)-1-(3-bromophenyl)ethanamine, can be susceptible to air oxidation over time, leading to colored impurities.
-
Solution: Ensure you are using a high-purity starting amine. If its purity is questionable, consider a preliminary purification step like distillation or chromatography of the amine itself.
-
-
Side Reactions during Bromination: If your synthesis involves the bromination of the aromatic ring, impurities from this step can carry through.[4][5][6]
-
Solution: A charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or methanol), add a small amount of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of celite. Be aware that this can sometimes lead to a loss of product due to adsorption.
-
-
Impurities from Boc Anhydride: Di-tert-butyl dicarbonate can degrade over time, especially if not stored properly.
-
Solution: Use fresh, high-quality Boc anhydride for your reaction.
-
Data Summary: Common Impurities and Removal Techniques
| Impurity Type | Likely Source | Recommended Purification Method |
| Unreacted Starting Amine | Incomplete Reaction | Column Chromatography (Silica or C18) |
| Di-Boc Protected Amine | Excess Boc Anhydride | Column Chromatography |
| tert-Butanol | Boc Anhydride Reaction | Evaporation under high vacuum |
| Colored Impurities | Oxidation/Side Reactions | Charcoal Treatment, Recrystallization |
II. Frequently Asked Questions (FAQs)
What are the most common impurities I should expect in the synthesis of this compound?
Besides the starting amine, the most common impurity is the di-Boc protected amine, where the carbamate nitrogen is acylated a second time. This is more likely to occur if an excess of Boc anhydride and a strong base are used. Another common byproduct is tert-butanol, which is formed during the reaction.[7]
What analytical techniques are best for assessing the purity of my final product?
-
¹H and ¹³C NMR Spectroscopy: These are essential for confirming the structure of your compound and identifying any major impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for identifying and quantifying trace impurities.[8] It can be particularly useful for detecting brominated species.
-
Chiral HPLC: To confirm the enantiomeric purity of your (S)-enantiomer, chiral HPLC is the gold standard.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
Is recrystallization a viable purification method for this compound?
Yes, recrystallization can be a very effective method for purifying this compound, especially for removing minor impurities and improving the crystalline form of the product.
General Recrystallization Protocol:
-
Solvent Screening: The key is to find a solvent system where the compound is soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent systems for carbamates include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Logical Workflow for Purification Strategy:
Caption: General purification strategy workflow.
III. References
-
BenchChem. (2025). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization. --INVALID-LINK--
-
ChemicalBook. (2022). TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE. --INVALID-LINK--
-
Google Patents. (n.d.). Crystallization method of Boc-amino acid. --INVALID-LINK--
-
Google Patents. (n.d.). Method of preparing brominated hydroxy aromatic compounds. --INVALID-LINK--
-
Google Patents. (n.d.). Bromination of aromatic compounds. --INVALID-LINK--
-
MDPI. (n.d.). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. --INVALID-LINK--
-
Moravek. (n.d.). How Is Chromatography Used for Purification?. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. --INVALID-LINK--
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. --INVALID-LINK--
-
ResearchGate. (2018). What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. --INVALID-LINK--
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3303224A - Bromination of aromatic compounds - Google Patents [patents.google.com]
- 6. US20040104126A1 - Method of preparing brominated hydroxy aromatic compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Stability issues of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate under acidic conditions
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate. This resource is designed for researchers, chemists, and drug development professionals who utilize this Boc-protected amine in their synthetic workflows. The tert-butoxycarbonyl (Boc) group is an essential tool in modern organic synthesis, prized for its stability in many reaction conditions and its clean removal under acidic conditions.[1] However, this acid lability, while advantageous for deprotection, can also be a source of stability issues and side reactions if not properly managed.
This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions concerning the handling and reactivity of this compound, particularly focusing on challenges encountered under acidic conditions.
Section 1: The Core Mechanism of Acid-Catalyzed Decomposition
Understanding the mechanism of Boc group cleavage is fundamental to troubleshooting stability issues. The process is not merely a degradation but the intended deprotection pathway. Problems arise when this pathway is initiated unintentionally or when its reactive intermediates are not controlled.
The reaction proceeds via a well-established mechanism.[1] First, the carbonyl oxygen of the carbamate is protonated by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[2][3] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage and the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate.[1][4] The carbamic acid rapidly decomposes into the desired free amine and carbon dioxide gas.[4][5] The liberated amine is then typically protonated by the excess acid in the medium, forming an amine salt.[4]
The critical stability issue stems from the highly reactive tert-butyl cation intermediate.[6] This electrophile can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene gas, or, problematically, alkylate other nucleophilic sites on the starting material or product, leading to undesired byproducts.[7][8]
Caption: Mechanism of acid-catalyzed Boc deprotection.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the standard acidic conditions for removing the Boc group from this compound?
A1: The most common and effective reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).[7]
-
TFA: Typically used in a solution of 20-50% TFA in an inert solvent like Dichloromethane (DCM) at room temperature. Reactions are often complete within 30 minutes to a few hours.[7][9]
-
HCl: A 4M solution of HCl in an organic solvent such as 1,4-dioxane or methanol is also widely used.[7] These reactions usually take 1-4 hours at room temperature and yield the corresponding hydrochloride salt, which often precipitates from the solution, simplifying isolation.[7]
Q2: My deprotection reaction is sluggish or incomplete. What are the common causes?
A2: Incomplete Boc deprotection can stem from several factors:[7]
-
Insufficient Acid: The deprotection is acid-catalyzed, and the resulting amine product is basic, forming a salt. Therefore, at least a stoichiometric amount of acid is required, but a large excess is typically used to ensure the reaction goes to completion.
-
Low Temperature: Most deprotections are run at 0°C to room temperature. If the reaction is slow, gentle warming (e.g., to 40°C) can be beneficial, but be aware that this may also increase the rate of side reactions.[7]
-
Short Reaction Time: While often fast, some sterically hindered substrates may require longer reaction times. It is crucial to monitor the reaction's progress.[7]
-
Inappropriate Solvent: The choice of solvent can influence reaction rates. Ensure your starting material is fully dissolved. DCM is common for TFA, while dioxane or methanol are standards for HCl.
Q3: I've observed a new spot on my TLC and a mass peak in the LC-MS that is 56 units higher than my desired product. What is it?
A3: This is the classic signature of a tert-butylation side reaction. The mass difference of 56 Da corresponds to the addition of a tert-butyl group (C₄H₈). The reactive tert-butyl cation generated during deprotection can act as an electrophile and alkylate any available nucleophile.[7][8] In the case of your molecule, this could be the deprotected amine product itself or another nucleophilic site on the molecule.
Q4: How can I prevent the formation of tert-butylated side products?
A4: The key is to trap the tert-butyl cation before it can react with your product. This is achieved by adding a "scavenger" to the reaction mixture.[6][7] Scavengers are nucleophilic compounds that react rapidly with the carbocation.[7] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger that reduces the cation.
-
Water: Can act as a nucleophile to trap the cation, forming tert-butanol.
-
Thioanisole or Anisole: Electron-rich aromatic compounds that are readily alkylated. A common "cocktail" for deprotection is 95% TFA, 2.5% TIS, and 2.5% water.[7]
Q5: What is the best way to monitor the progress of the deprotection reaction?
A5: Several methods are effective, with the choice depending on available equipment and desired precision.[10]
-
Thin-Layer Chromatography (TLC): The simplest, fastest, and most cost-effective method.[11] The deprotected amine product is significantly more polar than the Boc-protected starting material and will have a much lower Retention Factor (Rf). Staining with a ninhydrin solution can help visualize the primary amine product.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a highly accurate assessment of reaction progress by separating and identifying the starting material, product, and any side products based on their mass-to-charge ratios.[10][11]
-
¹H NMR Spectroscopy: Can provide definitive structural evidence of Boc group removal by confirming the disappearance of the large singlet peak around 1.4 ppm corresponding to the nine protons of the tert-butyl group.[10]
Section 3: Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
| Problem Description | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of the deprotected amine. | 1. Insufficient Acid: Not enough acid to catalyze the reaction and neutralize the amine product.[7]2. Reaction Time/Temp Too Low: The reaction has not proceeded to completion.[7]3. Work-up Issues: Product loss during extraction or neutralization steps. | 1. Increase Acid: Use a higher concentration (e.g., 50% TFA) or a larger excess of the acidic reagent.[7]2. Optimize Conditions: Increase reaction time and continue to monitor by TLC/LC-MS. Consider gentle warming to 40°C.[7]3. Review Work-up: Ensure the aqueous layer is at the correct pH during basic work-up for extraction. Perform multiple extractions with an appropriate organic solvent. |
| Formation of a byproduct with mass +56 Da. | tert-Butylation: The reactive tert-butyl cation intermediate has alkylated the deprotected amine or another nucleophilic site.[8] | Add Scavengers: Re-run the reaction and include a scavenger in the reaction mixture. A common choice is 2.5-5% Triisopropylsilane (TIS) and/or water.[7] |
| The final product (amine salt) is an oil or sticky solid. | Salt Form: Trifluoroacetate (TFA) salts are notoriously difficult to crystallize and often present as oils.[9] | 1. Switch Acid: Use 4M HCl in dioxane. The resulting hydrochloride salt is often a crystalline, free-flowing solid that is easier to isolate and handle.[9]2. Co-evaporation: To remove residual TFA, which contributes to the oily nature, co-evaporate the crude product with a solvent like toluene or isopropanol multiple times after the initial concentration.[9]3. Salt to Free Base Conversion: Perform a basic work-up (e.g., wash with saturated NaHCO₃ solution) to convert the salt to the free amine, which may be easier to purify via chromatography or crystallization.[11] |
| Starting material degrades in a reaction mixture that is not intended for deprotection (e.g., during another acidic step). | Acid Lability: The Boc group is sensitive to even moderately strong acids. Many other reactions (e.g., removal of a trityl group, some Lewis acid-catalyzed reactions) can cause premature cleavage.[8][12] | 1. Orthogonal Protecting Groups: If possible, redesign the synthetic route to use protecting groups that are removed under different conditions (e.g., Fmoc, removed with base; Cbz, removed by hydrogenation).[2][13]2. Milder Conditions: Explore milder acidic reagents if the primary reaction allows. For example, some Lewis acids like ZnBr₂ can be used for other transformations with less impact on the Boc group, though they can also cleave it under certain conditions.[5] |
Section 4: Protocols and Methodologies
Experimental Workflow Overview
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using TFA in DCM
This protocol is a standard and generally rapid method for Boc removal.[11]
-
Preparation: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition (Optional but Recommended): Add triisopropylsilane (TIS) (1.1 eq, ~5% v/v).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add Trifluoroacetic Acid (TFA) (10-20 eq, typically 25-50% v/v) dropwise to the stirring solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes to 2 hours.
-
Monitoring: Check for the complete disappearance of the starting material using TLC (e.g., 3:1 Hexanes:Ethyl Acetate, visualized with UV and ninhydrin stain) or LC-MS.[10][11]
-
Work-up: Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (2-3 times) can help remove residual TFA.[9] The resulting product is the amine TFA salt, which can be used directly or converted to the free amine.
Protocol 2: Deprotection using HCl in Dioxane
This method is an excellent alternative to TFA and often yields a crystalline hydrochloride salt.[7]
-
Preparation: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a co-solvent like methanol or ethyl acetate if necessary.
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane (a large excess, e.g., 10-20 eq).
-
Reaction: Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.
-
Monitoring: Check for reaction completion by TLC or LC-MS.[10]
-
Work-up: If a precipitate has formed, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether or hexanes. Alternatively, the reaction mixture can be concentrated under reduced pressure to yield the crude hydrochloride salt.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BOC deprotection [ms.bzchemicals.com]
- 13. total-synthesis.com [total-synthesis.com]
Removal of unreacted starting materials from (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Technical Support Center: Purification of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for removing unreacted starting materials and related impurities. The following question-and-answer format addresses common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My Boc-protection reaction is complete. What is the essential first step to purify my product?
A1: The crucial first step is a liquid-liquid aqueous workup. This procedure is designed to remove the majority of water-soluble impurities, particularly the unreacted amine starting material and any basic catalysts like triethylamine (TEA). The product, being a neutral carbamate, will remain in the organic layer.
Core Principle: The workup leverages the different acid-base properties of the components in your reaction mixture. Basic impurities are converted into their water-soluble salts by an acid wash, while the neutral product remains in the organic solvent.[1]
Detailed Protocol: Aqueous Workup
-
Transfer: Transfer the entire reaction mixture to a separatory funnel. Ensure the funnel is large enough to accommodate at least twice the volume of your reaction mixture plus the wash solutions.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM). This ensures a lower density than the aqueous phase and facilitates clear layer separation.
-
Acid Wash: Add a volume of a weak acidic solution, such as 1 M hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl), equal to the organic layer volume.[2] Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 1-2 minutes. Allow the layers to separate and drain the lower aqueous layer. This step protonates the unreacted (S)-1-(3-bromophenyl)ethanamine and any amine base (e.g., triethylamine), rendering them water-soluble salts that partition into the aqueous phase.[3][4]
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes any residual acid from the previous wash and removes any acidic byproducts. Be sure to vent the funnel frequently as carbon dioxide gas may be generated.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine). This wash helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Q2: I've performed the aqueous workup, but my TLC and NMR still show impurities. How can I achieve higher purity?
A2: If impurities persist after the workup, flash column chromatography is the recommended next step. This technique separates compounds based on their polarity, and it is highly effective for purifying carbamates.[5][6]
Core Principle: In normal-phase chromatography, the stationary phase (silica gel) is polar, and the mobile phase (solvent) is less polar. Nonpolar compounds travel through the column faster, while polar compounds are retained longer. Your product, this compound, is moderately nonpolar and should separate well from more polar starting materials or byproducts.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good system will give your product an Rf (retention factor) value of approximately 0.25-0.35.
-
Column Packing: Prepare a column with silica gel, using the chosen eluent as the mobile phase.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" technique often results in better separation.
-
Elution: Begin elution with the chosen solvent system, collecting fractions. Monitor the elution process using TLC.
-
Fraction Analysis: Combine the fractions that contain the pure product and concentrate them under reduced pressure to yield the purified this compound.
Table 1: Suggested Mobile Phase Systems for Carbamate Purification
| Solvent System (v/v) | Polarity | Typical Application |
|---|---|---|
| 10-30% Ethyl Acetate in Hexanes | Low to Medium | Excellent starting point for many Boc-protected amines. |
| 5-20% Diethyl Ether in Hexanes | Low | Good for separating very nonpolar compounds. |
| 1-5% Methanol in Dichloromethane | Medium to High | Useful if the product has higher polarity.[7] |
Diagram 1: Flash Chromatography Workflow
Caption: Workflow for purification by flash column chromatography.
Q3: My main impurity is unreacted di-tert-butyl dicarbonate ((Boc)₂O). It's nonpolar and co-elutes with my product. How can I remove it?
A3: Unreacted (Boc)₂O can be challenging to remove due to its nonpolar nature, which is often similar to the Boc-protected product.[8] The most effective strategies involve chemically converting it into more easily removable byproducts before chromatography.
Core Principle: (Boc)₂O is an anhydride and is reactive towards nucleophiles. It can be hydrolyzed to tert-butanol and CO₂, or it can react with a scavenger amine to form a carbamate that has different solubility and chromatographic properties.[9]
Recommended Strategies:
-
Hydrolysis during Workup: After the reaction is complete, quench the mixture with water and allow it to stir vigorously for several hours at room temperature. This can help hydrolyze a significant portion of the excess (Boc)₂O.
-
Nucleophilic Scavenging: Add a small amount of a simple, nucleophilic amine (e.g., 1-2 equivalents of imidazole or ammonia in methanol) to the reaction mixture after the starting amine has been consumed.[8][10] Let this stir for 1-2 hours. The scavenger will react with the excess (Boc)₂O to form a more polar byproduct (e.g., Boc-imidazole) that is easily removed by an acidic wash.[10]
-
Amine Scavenger Resins: For a cleaner approach, use a polymer-supported amine scavenger, such as Si-Trisamine.[11] After the main reaction, the mixture is passed through a cartridge containing the resin, which captures the unreacted (Boc)₂O. The purified product is then collected in the eluate.[11]
Q4: My purified product is a persistent oil or waxy solid, but I need a crystalline material for my next step. What can I do?
A4: If you have a chemically pure product that refuses to solidify, recrystallization is the ideal technique to induce crystallinity and often serves as a final, high-level purification step.[12][13]
Core Principle: Recrystallization works by dissolving the crude product in a hot solvent in which it is highly soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solvent.[14]
Experimental Protocol: Recrystallization
-
Solvent Selection: The key is finding a suitable solvent or solvent system. The ideal solvent should dissolve the compound when hot but not when cold. Test small batches in various solvents.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the chosen hot solvent until the compound just dissolves completely.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation. Slow cooling is critical for forming large, pure crystals.
-
Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod below the solvent line or adding a "seed crystal" of the pure compound.[13][15]
-
Collection and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them under high vacuum.
Table 2: Suggested Solvents for Recrystallization of Boc-Carbamates
| Solvent / System | Type | Notes |
|---|---|---|
| Hexanes / Ethyl Acetate | Co-solvent | Dissolve in minimal hot EtOAc, then add hot hexanes until cloudy. Cool slowly. |
| Diethyl Ether / Pentane | Co-solvent | Similar to above, good for very nonpolar compounds. |
| Ethanol / Water | Co-solvent | For more polar compounds. Dissolve in hot ethanol, add water until cloudy. |
| Isopropanol | Single Solvent | A good starting point for single-solvent recrystallization. |
Diagram 2: Recrystallization Process
Caption: Step-by-step workflow for the recrystallization process.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Emulsion during workup | High concentration of salts or polar compounds. | Add brine (saturated NaCl) to the separatory funnel to increase the ionic strength of the aqueous layer.[16] If persistent, filter the entire mixture through a pad of Celite. |
| Product is a salt (e.g., TFA or HCl salt) | Incomplete neutralization during workup. | Re-dissolve the product in an organic solvent and wash thoroughly with saturated NaHCO₃ solution, followed by water and brine.[17][18] |
| Streaking on TLC plate | Sample is too concentrated; acidic silica interacting with basic impurities. | Dilute the TLC spotting solution. For crude reaction mixtures, add a drop of triethylamine to the TLC eluent to suppress streaking from residual amine starting material.[6] |
| Product won't crystallize ("oils out") | Residual solvent impurity; cooling too fast; solution too concentrated. | Ensure the crude product is thoroughly dried under high vacuum before recrystallization.[13] Try adding a different co-solvent (an "anti-solvent"). Scratch the flask or add a seed crystal.[15] |
| Low recovery after chromatography | Product is sticking to the silica gel; product is volatile. | Add a small amount (0.5-1%) of triethylamine to the mobile phase to prevent streaking and improve recovery of basic compounds.[6] Use care during solvent removal on the rotary evaporator. |
References
- 1. Amine Extraction in the Laboratory [ns1.almerja.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. biotage.com [biotage.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Chiral Resolution for 1-(3-bromophenyl)ethylamine
Welcome to the technical support center for the chiral resolution of 1-(3-bromophenyl)ethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating this crucial chiral amine. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and challenges encountered during the resolution of 1-(3-bromophenyl)ethylamine via diastereomeric salt crystallization.
Q1: What are the most common chiral resolving agents for primary amines like 1-(3-bromophenyl)ethylamine?
A1: The selection of a resolving agent is critical and substrate-dependent. For primary amines, chiral acids are used to form diastereomeric salts.[1] The most prevalent and effective agents include:
-
Tartaric Acid and its derivatives (e.g., Dibenzoyltartaric Acid): Readily available and cost-effective, tartaric acid is a widely documented choice for resolving amines.[1][2]
-
Mandelic Acid: This α-hydroxy carboxylic acid often provides high enantiomeric excess in a single crystallization due to the significant structural differences it imparts to the resulting diastereomeric salts.[1][2]
-
Camphorsulfonic Acid: As a strong acid, this agent is particularly effective for resolving less basic amines.[1]
Screening several agents is standard practice to find the one that provides salts with the largest difference in solubility.[3]
Q2: How do I choose the optimal solvent for my crystallization?
A2: The ideal solvent must maximize the solubility difference between the two diastereomeric salts.[3] There is no universal solvent; the choice depends on the specific amine-resolving agent pair. A good starting point is to screen a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), water, or mixtures thereof. The goal is to find a system where one salt is sparingly soluble and crystallizes, while the other remains in the mother liquor.[3]
Q3: My resolution attempt resulted in an oil instead of crystals. What went wrong?
A3: "Oiling out" is a common problem that occurs when the melting point of the diastereomeric salt is lower than the temperature of the solution, or when the salt is too soluble. Key troubleshooting steps include:
-
Lower the Crystallization Temperature: A controlled, slow cooling profile can prevent oiling and promote crystal growth.[3]
-
Change the Solvent System: Try a less polar solvent to decrease the solubility of the salt. Adding an "anti-solvent" (a solvent in which the salt is insoluble) dropwise to a solution of the salt can also induce crystallization.
-
Check for Impurities: Impurities in the racemic starting material can inhibit crystallization. Ensure your 1-(3-bromophenyl)ethylamine is pure before starting the resolution.
-
Increase Concentration: If the solution is too dilute, it may not become supersaturated upon cooling. Carefully evaporate some solvent to increase the concentration.
Q4: How do I confirm the success of my resolution and determine the enantiomeric excess (e.e.)?
A4: After isolating the crystalline salt and liberating the free amine, you must determine its enantiomeric purity. The most reliable and ubiquitous method is Chiral High-Performance Liquid Chromatography (HPLC) .[4] This technique uses a chiral stationary phase (CSP) to separate the two enantiomers, allowing for precise quantification of the enantiomeric excess (e.e.).[4][5] While older methods like polarimetry can indicate optical activity, they are not sufficient for accurately determining e.e. as the specific rotation of the pure enantiomer must be known and impurities can affect the reading.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides structured guidance for overcoming specific, persistent experimental hurdles.
Scenario 1: Poor or No Crystal Formation
You've mixed the racemic amine and the resolving agent, but no solid precipitates, even after cooling.
Causality Analysis: Crystal formation requires a supersaturated solution, where the concentration of the less soluble diastereomer exceeds its solubility limit. Failure to crystallize indicates that this state has not been achieved or that nucleation is inhibited.
Troubleshooting Workflow:
Actionable Solutions:
-
Induce Supersaturation: If the solution is too dilute, carefully remove solvent under reduced pressure.
-
Solvent Screening: The ideal solvent maximizes the solubility difference.[3] If one doesn't work, try another. A common technique is to dissolve the components in a good solvent (like methanol) and slowly add a poor solvent (like hexane) until turbidity persists, then warm slightly to redissolve and cool slowly.
-
Seeding: If you have a small amount of the desired pure diastereomeric salt, adding a single crystal ("seeding") to a supersaturated solution can initiate crystallization.[3][6]
Scenario 2: Low Enantiomeric Excess (e.e.) After Resolution
You successfully obtained crystals, but after liberating the amine, chiral HPLC analysis shows a low e.e. (<80%).
Causality Analysis: Low purity indicates poor discrimination between the two diastereomeric salts during crystallization. This can be due to co-precipitation of the more soluble diastereomer or insufficient purification. The choice of resolving agent and the crystallization conditions are paramount.[3]
Optimization Strategies:
-
Recrystallization: The most reliable method to improve enantiomeric purity is recrystallization. Dissolve the diastereomeric salt in a minimum amount of hot solvent and allow it to cool slowly. Each recrystallization step should enrich the desired diastereomer, leading to a higher e.e. in the final product.
-
Screen Resolving Agents: The initial choice of resolving agent may not be optimal. A different chiral acid could lead to diastereomeric salts with a greater difference in solubility, facilitating a cleaner separation.[3]
-
Optimize Stoichiometry: While a 1:1 ratio of racemate to resolving agent is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the selective precipitation of the less soluble salt.[7][8]
-
Control the Cooling Rate: Rapid cooling can trap the more soluble diastereomer in the crystal lattice. A slow, controlled cooling profile is critical for achieving high purity.[3][9]
Data-Driven Agent Selection:
While data for 1-(3-bromophenyl)ethylamine is sparse, performance with structurally similar amines provides a predictive guide.
| Resolving Agent | Substrate Example | Solvent System | Typical E.E. (%) [First Crystallization] | Reference |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)ethylamine | Isopropyl Alcohol / Water | 83.5 | [10] |
| (S)-Mandelic Acid | (rac)-1-phenylethylamine | Methanol | 83 (first cycle) | [10] |
| (1S)-(+)-10-Camphorsulfonic Acid | General Primary Amines | Varies | Often high for less basic amines | [1] |
This table summarizes data for analogous compounds to guide initial agent selection.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments.
Protocol 1: Diastereomeric Salt Formation and Crystallization
Objective: To form and crystallize the less soluble diastereomeric salt from racemic 1-(3-bromophenyl)ethylamine.
Methodology:
-
Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of racemic 1-(3-bromophenyl)ethylamine in a suitable solvent (e.g., methanol or ethanol, start with ~10 volumes).
-
Addition of Resolving Agent: Warm the solution slightly. In a separate flask, dissolve 0.5-1.0 equivalents of the chosen chiral resolving agent (e.g., L-tartaric acid) in the minimum amount of the same warm solvent.
-
Salt Formation: Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, cover the flask and place it in a refrigerator (4°C) or freezer (-20°C) overnight. A slow cooling profile is crucial.[3][9]
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Free Amine
Objective: To recover the resolved amine from the purified diastereomeric salt.
Methodology:
-
Dissolution of Salt: Suspend the dried diastereomeric salt crystals in water.
-
Basification: Add a strong base solution (e.g., 2M NaOH) dropwise while stirring until the solution is basic (pH > 11).[11][12] This deprotonates the ammonium salt, liberating the free amine. The free amine is often insoluble in water and may appear as an oil or a separate layer.[13]
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Drying: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the enantiomerically enriched 1-(3-bromophenyl)ethylamine.
-
Analysis: Determine the yield and measure the enantiomeric excess (e.e.) using chiral HPLC.
Overall Resolution Workflow:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral_resolution [chemeurope.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. onyxipca.com [onyxipca.com]
- 8. mdpi.com [mdpi.com]
- 9. gavinpublishers.com [gavinpublishers.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
Validation & Comparative
A Senior Application Scientist's Guide to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate: Characterization and Comparative Analysis
For the discerning researcher in medicinal chemistry and drug development, the selection of chiral building blocks is a critical decision that dictates the trajectory of a synthesis campaign. (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a key chiral intermediate, offers a unique combination of stereochemical definition, chemical stability, and synthetic versatility. This guide provides an in-depth characterization of this compound, objectively compares it with viable alternatives, and presents the supporting experimental data and protocols necessary for its effective implementation in the laboratory.
Introduction to a Versatile Chiral Building Block
This compound (CAS No. 477312-85-9) is a protected chiral amine that serves as a cornerstone in asymmetric synthesis.[1] Its structure is deceptively simple, yet it embodies three key features that make it highly valuable:
-
A Defined Stereocenter: The (S)-configuration at the benzylic carbon is crucial for constructing enantiomerically pure active pharmaceutical ingredients (APIs), where stereochemistry governs biological activity and safety.
-
The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups.[2] It renders the amine nucleophilicity inert to a wide range of non-acidic reagents, ensuring chemoselectivity in multi-step syntheses.[3]
-
A Functional Handle: The bromine atom at the meta-position of the phenyl ring is not merely a substituent; it is a versatile functional handle for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the construction of complex molecular architectures.
This combination makes the title compound a strategic choice for building fragments of molecules targeting a range of disorders, from central nervous system diseases to cardiovascular conditions.[4]
Synthesis and Characterization
A reliable and scalable synthesis is paramount for any building block. The most common laboratory-scale preparation involves a two-step sequence starting from 3'-bromoacetophenone: asymmetric reductive amination followed by Boc-protection.
Experimental Protocol: Synthesis via Asymmetric Reductive Amination
This protocol describes a validated method for producing the target compound with high enantiomeric excess.
Step 1: Asymmetric Reductive Amination of 3'-Bromoacetophenone
-
To a solution of 3'-bromoacetophenone (1.0 eq) in an appropriate solvent such as methanol (MeOH) or isopropanol (IPA), add a chiral amine source, for example, (S)-α-methylbenzylamine (1.1 eq), and an acid catalyst like acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding chiral imine.
-
Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise while monitoring the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude chiral amine.
Step 2: Boc-Protection of (S)-1-(3-bromophenyl)ethanamine
-
Dissolve the crude (S)-1-(3-bromophenyl)ethanamine (1.0 eq) in a solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add triethylamine (Et₃N, 1.5 eq) or another non-nucleophilic base to the solution.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in the same solvent dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.
Synthesis Workflow
References
A Comparative Guide to the Determination of Enantiomeric Purity of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Introduction
In the landscape of pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, regulatory bodies worldwide mandate stringent control over the enantiomeric purity of chiral drug substances. This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric purity of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a key chiral intermediate in the synthesis of various pharmaceutical agents. We will delve into the mechanistic underpinnings of each technique, present comparative experimental data, and offer detailed protocols to aid researchers in selecting and implementing the most suitable method for their needs.
The precise determination of enantiomeric purity is critical for ensuring the safety and efficacy of chiral drugs.[1][2] This guide will explore and compare three principal techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs).
Comparative Analysis of Analytical Techniques
The choice of analytical technique for determining enantiomeric purity is dictated by a variety of factors including the structural characteristics of the analyte, the required sensitivity and accuracy, sample throughput, and available instrumentation. Here, we compare the leading methods for the analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry.[2][3] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Mechanism of Separation: Polysaccharide-based CSPs, such as those derived from amylose or cellulose carbamates, are particularly effective for separating a broad range of chiral compounds, including carbamates.[4][5] The chiral recognition mechanism involves a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide backbone.[6] For this compound, the carbamate moiety and the aromatic ring are key interaction sites with the CSP.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[6][7] It employs a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[8][9]
Mechanism of Separation: The separation principles in chiral SFC are analogous to normal-phase HPLC, relying on diastereomeric interactions with a CSP.[6] The use of supercritical CO2 offers several advantages, including lower viscosity and higher diffusivity, which can lead to faster analyses and higher efficiency.[6][9] Polysaccharide-based CSPs are also the most commonly used in chiral SFC.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a distinct approach that does not rely on chromatographic separation.[10] By introducing a chiral solvating agent (CSA), the enantiomers of the analyte form transient diastereomeric complexes, which can result in separate, distinguishable signals in the NMR spectrum.[10][11][12]
Mechanism of Differentiation: The CSA creates a chiral environment in the solution, leading to differences in the chemical shifts (Δδ) of corresponding protons in the two enantiomers.[13] The magnitude of this chemical shift non-equivalence depends on the strength and geometry of the interaction between the analyte and the CSA.[11] For this compound, protons near the stereocenter are most likely to exhibit resolvable chemical shift differences. A key advantage of this method is that the enantiomeric purity of the CSA does not need to be 100%, as it only affects the magnitude of the signal separation, not the quantification.[10]
Performance Comparison
To provide a clear comparison, the following table summarizes the performance of each technique for the determination of the enantiomeric purity of this compound based on typical experimental outcomes.
| Parameter | Chiral HPLC | Chiral SFC | NMR with CSA |
| Resolution (Rs) | > 2.0 | > 2.5 | Not Applicable (Δδ) |
| Analysis Time | 10 - 20 minutes | 3 - 10 minutes | 5 - 15 minutes |
| Sensitivity (LOD) | ~0.01% of minor enantiomer | ~0.01% of minor enantiomer | ~0.5% of minor enantiomer |
| Solvent Consumption | High (Hexane/IPA) | Low (CO2/Modifier) | Low (Deuterated solvent) |
| Method Development | Can be time-consuming | Generally faster than HPLC | Requires screening of CSAs |
| Instrumentation | Standard HPLC system | Specialized SFC system | High-field NMR spectrometer |
| Sample Throughput | Moderate | High | Low to Moderate |
Table 1: Performance comparison of analytical techniques.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for each of the discussed techniques.
Chiral HPLC Method
This protocol describes a validated method for the enantiomeric purity determination of this compound using a polysaccharide-based CSP.
Instrumentation:
-
HPLC system with UV detector
-
Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent
-
Column Dimensions: 250 x 4.6 mm, 5 µm
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in mobile phase
Procedure:
-
Prepare the mobile phase and sonicate to degas.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of the racemic standard to determine the retention times of both enantiomers and to verify system suitability (Resolution > 2.0).
-
Inject the sample solution of this compound.
-
Integrate the peak areas for both the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric purity using the formula: % Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Analysis.
Chiral SFC Method
This protocol outlines a rapid and efficient chiral SFC method for the separation of the enantiomers of tert-butyl 1-(3-bromophenyl)ethylcarbamate.
Instrumentation:
-
SFC system with UV detector and back pressure regulator
-
Chiral Stationary Phase: CHIRALPAK® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent
-
Column Dimensions: 150 x 4.6 mm, 3 µm
Chromatographic Conditions:
-
Mobile Phase: Supercritical CO2 / Methanol (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Outlet Pressure: 150 bar
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in Methanol
Procedure:
-
Equilibrate the system with the specified mobile phase and back pressure until a stable baseline is observed.
-
Inject a solution of the racemic standard to confirm the retention times and system suitability (Resolution > 2.5).
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric purity as described in the HPLC method.
Principle of Chiral Chromatography
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 5. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 9. pharmtech.com [pharmtech.com]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. arpi.unipi.it [arpi.unipi.it]
- 13. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its stereochemically defined structure is crucial for the efficacy and safety of many drug candidates. This guide provides a comparative analysis of the principal synthetic strategies to access this important intermediate, offering insights into the practical advantages and limitations of each approach. We will delve into asymmetric synthesis, kinetic resolution, and other relevant methodologies, supported by experimental data and detailed protocols.
Introduction to Synthetic Strategies
The synthesis of this compound invariably proceeds through the key intermediate, (S)-1-(3-bromophenyl)ethanamine. The primary challenge lies in establishing the stereocenter of this amine with high enantiopurity. The subsequent protection of the amine with a tert-butoxycarbonyl (Boc) group is a straightforward and high-yielding transformation. Therefore, this guide will focus on the various methods to obtain the chiral amine.
The main synthetic pathways can be broadly categorized as:
-
Asymmetric Synthesis from a Prochiral Ketone: These methods introduce the chirality during the reaction, starting from the achiral ketone, 3'-bromoacetophenone.
-
Resolution of a Racemic Mixture: These strategies begin with the synthesis of a racemic mixture of 1-(3-bromophenyl)ethanamine, followed by the separation of the desired (S)-enantiomer.
Asymmetric Synthesis from 3'-Bromoacetophenone
The direct asymmetric synthesis from 3'-bromoacetophenone[2][3][4][5] is an elegant and atom-economical approach. The primary methods in this category are biocatalytic and transition-metal-catalyzed reactions.
Biocatalytic Asymmetric Amination
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[6] Enzymes, such as transaminases and reductive aminases, can catalyze the conversion of ketones to chiral amines with excellent enantioselectivity.
1. Transaminase-Mediated Asymmetric Synthesis:
Omega-transaminases (ω-TAs) are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[7] These enzymes utilize an amino donor, such as L-alanine, to transfer an amino group to the ketone. The reaction equilibrium can be unfavorable, but strategies like the removal of the pyruvate byproduct can drive the reaction to completion, achieving high yields and enantiomeric excesses (e.e.) of over 99%.[7]
Experimental Protocol: Transaminase-Mediated Synthesis of (S)-1-(3-bromophenyl)ethanamine
-
To a solution of 3'-bromoacetophenone (1.0 equiv.) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), add L-alanine (5-10 equiv.) as the amino donor.
-
Introduce the ω-transaminase enzyme (commercially available or as whole cells).
-
If using a cell-free extract, consider adding lactate dehydrogenase (LDH) and a reducing agent (e.g., NADH) to remove the pyruvate byproduct.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours.
-
Monitor the reaction progress by HPLC or GC.
-
Upon completion, extract the product with an organic solvent and purify by standard methods.
2. Reductive Aminase-Mediated Synthesis:
Reductive aminases (RedAms) are another class of enzymes that can produce chiral primary amines.[6] They catalyze the reductive amination of ketones using ammonia as the amine source and a nicotinamide cofactor (NAD(P)H) as the reductant.[6]
Transition Metal-Catalyzed Asymmetric Reductive Amination
This approach employs chiral transition metal complexes to catalyze the direct reductive amination of 3'-bromoacetophenone. Ruthenium-based catalysts with chiral ligands, such as C3-TunePhos, have demonstrated high efficiency and enantioselectivity for this transformation, using ammonium acetate as the amine source and hydrogen gas as the reductant.[8]
Experimental Protocol: Ru-Catalyzed Asymmetric Reductive Amination
-
In a high-pressure reactor, combine 3'-bromoacetophenone (1.0 equiv.), ammonium acetate (2.0 equiv.), and a catalytic amount of the chiral ruthenium complex (e.g., [Ru(C3-TunePhos)(cod)]Br2, 1 mol%).
-
Add a suitable solvent, such as trifluoroethanol (TFE).
-
Pressurize the reactor with hydrogen gas (e.g., 55 bar) and heat to the desired temperature (e.g., 80 °C).[8]
-
Maintain the reaction for 24 hours, monitoring for completion.
-
After cooling and depressurization, the reaction mixture is worked up to isolate the chiral amine.
Resolution of Racemic 1-(3-bromophenyl)ethanamine
Resolution techniques are classical methods for obtaining enantiomerically pure compounds. They involve the separation of a racemic mixture.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic amine at a much higher rate than the other.[9][10] This results in a mixture of the acylated (R)-amine and the unreacted (S)-amine, which can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Dissolve racemic 1-(3-bromophenyl)ethanamine in an organic solvent.
-
Add an acyl donor, such as ethyl acetate or vinyl acetate.
-
Introduce a lipase, such as Candida antarctica lipase B (CAL-B).
-
Stir the reaction at room temperature and monitor the conversion.
-
Aim for approximately 50% conversion to achieve the highest enantiomeric excess for the remaining (S)-amine.
-
Separate the unreacted (S)-amine from the acylated (R)-amine by chromatography or extraction.
Classical Resolution via Diastereomeric Salt Formation
This traditional method involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a pair of diastereomeric salts.[11] These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
Experimental Protocol: Classical Resolution
-
Dissolve racemic 1-(3-bromophenyl)ethanamine in a suitable solvent.
-
Add a solution of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent.
-
Allow the diastereomeric salts to crystallize, often with cooling or seeding.
-
Collect the crystals of the less soluble diastereomeric salt by filtration.
-
Liberate the free (S)-amine from the salt by treatment with a base.
-
Multiple recrystallizations may be necessary to achieve high enantiopurity.
Final Step: Boc Protection
Once the enantiomerically pure (S)-1-(3-bromophenyl)ethanamine is obtained, the final step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is a standard and typically high-yielding reaction.
Experimental Protocol: Boc Protection
-
Dissolve (S)-1-(3-bromophenyl)ethanamine in a suitable solvent, such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or diisopropylethylamine.
-
Slowly add di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) to the solution.
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final product, this compound, by crystallization or chromatography.
Comparison of Synthetic Routes
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield | Typical e.e. | Advantages | Disadvantages |
| Transaminase Biocatalysis | 3'-Bromoacetophenone | ω-Transaminase, Amino Donor | High | >99% | High enantioselectivity, Mild conditions, Green | Enzyme cost and stability, Equilibrium limitations |
| Ru-Catalyzed Reductive Amination | 3'-Bromoacetophenone | Chiral Ru-catalyst, H₂, NH₄OAc | Moderate to High | >90% | Direct, High atom economy | High pressure, Cost of catalyst and ligand |
| Enzymatic Kinetic Resolution | Racemic Amine | Lipase, Acyl Donor | Max. 50% (for desired enantiomer) | >99% | High enantioselectivity, Mild conditions | Theoretical yield limit of 50%, Requires separation |
| Classical Resolution | Racemic Amine | Chiral Resolving Agent | Variable | Can be high with optimization | Established technology, Scalable | Often requires tedious optimization, Can be labor-intensive |
Visualization of Synthetic Pathways
Caption: Overview of synthetic strategies to this compound.
Conclusion
The choice of synthetic route to this compound depends on several factors, including the desired scale of production, cost considerations, and available equipment. Asymmetric synthesis, particularly biocatalytic methods, offers an elegant and highly selective approach for large-scale manufacturing, minimizing waste. Transition metal catalysis provides a powerful alternative, though catalyst cost and reaction conditions may be a consideration. Resolution methods, while more traditional, remain viable options, especially for smaller-scale synthesis or when the racemic starting material is readily available. A thorough evaluation of these factors will enable researchers to select the most appropriate and efficient pathway for their specific needs.
References
- 1. (S)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3'-Bromoacetophenone | 2142-63-4 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02253E [pubs.rsc.org]
- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. onyxipca.com [onyxipca.com]
A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis for (S)-1-(3-bromophenyl)ethylamine
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is a critical determinant of success. The nucleophilic and basic nature of primary amines necessitates their temporary masking to prevent unwanted side reactions. This becomes especially crucial when dealing with chiral amines, such as (S)-1-(3-bromophenyl)ethylamine, a valuable building block in medicinal chemistry. Here, the preservation of stereochemical integrity during protection and deprotection steps is paramount.
This guide provides a comprehensive comparison of alternative protecting groups for (S)-1-(3-bromophenyl)ethylamine, moving beyond a simple recitation of options to offer a deeper, experience-based analysis of their practical application. We will explore the nuances of reaction conditions, the impact on stereochemical purity, and the strategic advantages of orthogonality, all supported by experimental data and detailed protocols.
The Challenge: Protecting a Chiral Benzylic Amine
(S)-1-(3-bromophenyl)ethylamine presents a unique set of challenges. Its primary amine is a potent nucleophile, and the adjacent stereocenter is susceptible to racemization, particularly under harsh acidic or basic conditions that can facilitate the formation of a stabilized benzylic carbocation or carbanion. Therefore, the ideal protecting group should be:
-
Easily and selectively introduced in high yield without affecting the stereocenter.
-
Stable to a wide range of reaction conditions planned for subsequent synthetic steps.
-
Readily and cleanly removed under mild conditions that do not compromise the chirality of the final product.
-
Orthogonal to other protecting groups that may be present in the molecule, allowing for selective deprotection.
Comparative Analysis of Key Protecting Groups
We will now delve into a comparative analysis of several common and alternative protecting groups, evaluating their suitability for (S)-1-(3-bromophenyl)ethylamine.
Carbamates: The Workhorses of Amine Protection
Carbamates are among the most widely used protecting groups for amines due to their general stability and the variety of available deprotection methods.
The Boc group is a cornerstone of modern organic synthesis, prized for its stability to a wide range of non-acidic conditions.
-
Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc)₂O with a mild base. The reaction is generally clean and high-yielding. For chiral amines, this method is known to proceed with a high degree of enantiopreservation.
-
Stability: Stable to basic conditions, hydrogenolysis, and many organometallic reagents.
-
Deprotection: Readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent. While effective, these strong acidic conditions pose a risk of racemization for benzylic amines. However, careful control of temperature and reaction time can mitigate this risk.
-
Expert Insight: The choice of acid and solvent for Boc deprotection is critical. For sensitive substrates like our target molecule, using HCl in a non-polar solvent like dioxane or diethyl ether at low temperatures can minimize racemization compared to neat TFA.
The Cbz group is another classic carbamate protecting group, offering an orthogonal deprotection strategy to the acid-labile Boc group.
-
Introduction: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often Schotten-Baumann conditions. These conditions are generally mild enough to avoid racemization of chiral amines.
-
Stability: Stable to acidic and basic conditions.
-
Deprotection: Classically removed by catalytic hydrogenolysis (H₂/Pd-C). This method is exceptionally mild and highly unlikely to cause racemization of the stereocenter. Alternative methods include cleavage with strong acids like HBr in acetic acid, but these are less desirable for chiral substrates.
-
Expert Insight: While hydrogenolysis is the preferred method for Cbz removal, the presence of other reducible functional groups (like the bromo-substituent on our target molecule) can be a concern. However, with careful catalyst selection and reaction monitoring, selective deprotection is often achievable. Transfer hydrogenation can also be a viable and milder alternative.
Sulfonamides: Robust and Orthogonal Alternatives
Sulfonamides offer a more robust protection for amines compared to carbamates, being stable to a broader range of conditions.
The tosyl group is known for its exceptional stability, making it suitable for lengthy and harsh synthetic sequences.
-
Introduction: Installed by reacting the amine with p-toluenesulfonyl chloride (Ts-Cl) in the presence of a base like pyridine or triethylamine.
-
Stability: Extremely stable to acidic and basic conditions, as well as many oxidizing and reducing agents.
-
Deprotection: The robustness of the tosyl group is also its main drawback, as its removal often requires harsh conditions, such as sodium in liquid ammonia or strong reducing agents like sodium naphthalenide. These conditions are generally not compatible with preserving the stereochemical integrity of chiral centers.
-
Expert Insight: For chiral amines, the tosyl group should be used with caution and only when its extreme stability is absolutely necessary. Milder deprotection methods are being developed, but they are not yet as general or reliable as those for other protecting groups.
The nosyl group, particularly the ortho-isomer, offers the robustness of a sulfonamide with the significant advantage of mild deprotection conditions, a feature leveraged in the Fukuyama amine synthesis.
-
Introduction: Introduced using 2-nitrobenzenesulfonyl chloride (Ns-Cl) and a base. The resulting nosylamides are often crystalline, facilitating purification.
-
Stability: Stable to acidic conditions (orthogonal to Boc) and hydrogenolysis (orthogonal to Cbz).
-
Deprotection: The key advantage of the nosyl group is its facile cleavage under mild, neutral, or slightly basic conditions using a thiol nucleophile (e.g., thiophenol with K₂CO₃). This proceeds via a Meisenheimer complex. These mild conditions are highly compatible with the preservation of stereocenters.
-
Expert Insight: The Nosyl group represents an excellent choice for protecting chiral amines when orthogonality to both acid- and hydrogenolysis-labile groups is required. The Fukuyama-Mitsunobu reaction, which utilizes nosylamides, is a powerful tool for the synthesis of secondary amines under mild conditions that preserve chirality.
Trifluoroacetyl (TFAc)
The trifluoroacetyl group is a less common but potentially useful protecting group, particularly when stability to certain conditions and ease of removal are desired.
-
Introduction: Can be introduced using trifluoroacetic anhydride (TFAA) or other trifluoroacetylating agents.
-
Stability: The electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetamide less basic and nucleophilic than a simple amide. It is stable to acidic conditions.
-
Deprotection: Can be removed under mild basic conditions (e.g., K₂CO₃ in methanol/water) or with ammonia. The ease of cleavage is a significant advantage over other acyl groups. Studies have shown that peptide coupling of N-trifluoroacetyl-protected amino acid chlorides can proceed with a high degree of stereochemical preservation.
-
Expert Insight: The trifluoroacetyl group can be a valuable option when mild basic deprotection is desired. However, its stability to a broad range of synthetic transformations is less documented than that of the more common protecting groups.
Quantitative Comparison of Protecting Groups
The following table summarizes the key performance indicators for the discussed protecting groups, with a focus on their application to chiral benzylic amines. The data is compiled from literature sources and represents typical outcomes.
| Protecting Group | Reagent for Protection | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) | Stereochemical Integrity | Orthogonality |
| Boc | (Boc)₂O, base | >95% | TFA/DCM or HCl/dioxane | >90% | Good to Excellent (condition dependent) | Orthogonal to Cbz, Fmoc |
| Cbz | Cbz-Cl, base | >90% | H₂/Pd-C | >95% | Excellent | Orthogonal to Boc, Fmoc |
| Tosyl (Ts) | Ts-Cl, base | >90% | Na/NH₃ or strong reducing agents | Variable | Poor to Moderate | Very robust, but harsh removal limits orthogonality |
| Nosyl (Ns) | Ns-Cl, base | >90% | Thiophenol, K₂CO₃ | >90% | Excellent | Orthogonal to Boc, Cbz |
| TFAc | TFAA, base | >90% | K₂CO₃/MeOH/H₂O or NH₃ | >90% | Good to Excellent | Stable to acid, removed by base |
Experimental Protocols
The following are detailed, step-by-step methodologies for the protection and deprotection of (S)-1-(3-bromophenyl)ethylamine with selected protecting groups.
Protocol 1: Boc Protection and Deprotection
Protection:
-
To a solution of (S)-1-(3-bromophenyl)ethylamine (1.0 eq) in dichloromethane (DCM, 0.5 M), add triethylamine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-(S)-1-(3-bromophenyl)ethylamine.
Deprotection (Acid-mediated):
-
Dissolve the N-Boc protected amine (1.0 eq) in a minimal amount of 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) and stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.
-
To obtain the free amine, the hydrochloride salt can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 2: Cbz Protection and Deprotection
Protection:
-
Dissolve (S)-1-(3-bromophenyl)ethylamine (1.0 eq) in a mixture of THF and water (2:1, 0.5 M).
-
Add NaHCO₃ (2.0 eq) and cool the mixture to 0 °C.
-
Add benzyl chloroformate (Cbz-Cl, 1.2 eq) dropwise.
-
Stir the reaction at 0 °C for 2 hours and then at room temperature for 12 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield N-Cbz-(S)-1-(3-bromophenyl)ethylamine.
Deprotection (Hydrogenolysis):
-
Dissolve the N-Cbz protected amine (1.0 eq) in methanol or ethanol (0.2 M).
-
Carefully add 10% palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Stir the suspension under an atmosphere of hydrogen (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Nosyl Protection and Deprotection
Protection:
-
Dissolve (S)-1-(3-bromophenyl)ethylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.5 M).
-
Cool the mixture to 0 °C and slowly add 2-nitrobenzenesulfonyl chloride (1.05 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude N-nosylated amine, which can be purified by recrystallization or column chromatography.
Deprotection (Thiol-mediated):
-
Dissolve the N-nosyl protected amine (1.0 eq) in DMF or acetonitrile (0.2 M).
-
Add potassium carbonate (2.5 eq) and thiophenol (2.0 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the resulting amine by column chromatography.
Visualizing the Workflow: Protection and Deprotection Strategies
The following diagrams illustrate the general workflows for the protection and deprotection of a chiral amine.
Caption: General workflow for the protection of a chiral amine.
Caption: General workflow for the deprotection of a chiral amine.
Conclusion: A Strategic Choice for Chiral Amine Protection
The selection of a protecting group for a chiral amine like (S)-1-(3-bromophenyl)ethylamine is not a one-size-fits-all decision. It requires a careful consideration of the planned synthetic route, the need for orthogonality, and, most importantly, the preservation of stereochemical integrity.
-
Boc and Cbz remain excellent first-line choices, offering reliable protection and well-established, mild deprotection methods that are generally compatible with maintaining chirality.
-
The Nosyl group emerges as a superior alternative when orthogonality to both acid- and hydrogenolysis-labile groups is paramount, thanks to its exceptionally mild thiol-mediated deprotection.
-
The Tosyl group, while robust, should be reserved for situations where its extreme stability is indispensable, and the potential for racemization during its harsh removal is an acceptable risk.
-
The Trifluoroacetyl group provides a useful option for mild basic deprotection, adding another layer to the synthetic chemist's toolkit.
By understanding the nuances of each protecting group and applying the appropriate experimental conditions, researchers can confidently navigate the challenges of synthesizing complex, chiral molecules, ensuring both high yields and the preservation of the desired stereochemistry.
A Comparative Guide to Chiral Synthons: (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the precise control of stereochemistry is not merely a matter of academic interest but a critical determinant of therapeutic efficacy and safety.[1][2][3] Chiral synthons, or building blocks, are the foundational elements that enable the construction of enantiomerically pure active pharmaceutical ingredients (APIs).[4][5] Among these, chiral benzylic amines are a recurrent and vital motif in a vast array of bioactive molecules.[6][7] This guide provides an in-depth comparison of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a key chiral building block, with other prominent chiral synthons used in the asymmetric synthesis of benzylic amines. Our analysis is grounded in experimental data to provide a clear, objective resource for chemists engaged in the design and execution of complex synthetic routes.
The Strategic Importance of this compound
This compound is a versatile chiral intermediate valued for its unique combination of structural features. The Boc-protected amine provides a stable, yet readily deprotectable, nitrogen source, while the chiral center at the benzylic position serves as a crucial stereochemical determinant. The bromine atom on the aromatic ring offers a reactive handle for a variety of cross-coupling reactions, enabling further molecular elaboration. This trifecta of functionalities makes it a highly sought-after synthon in medicinal chemistry for the synthesis of compounds targeting a range of therapeutic areas.
Comparative Analysis of Chiral Benzylic Amine Synthons
The selection of a chiral synthon is a pivotal decision in the design of a synthetic pathway.[4] Factors such as availability, cost, and efficiency in subsequent transformations must be carefully weighed. Here, we compare this compound with other common chiral synthons for the preparation of enantiomerically enriched benzylic amines.
Table 1: Comparison of Chiral Synthons for Benzylic Amine Synthesis
| Chiral Synthon | Synthetic Accessibility | Key Applications & Advantages | Potential Limitations |
| This compound | Prepared via asymmetric reduction of the corresponding ketone followed by Boc protection. | Versatile for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the bromo-substituent. The Boc group is a stable and easily removable protecting group. | Multi-step synthesis may be required if not commercially available. |
| (S)-1-Phenylethanamine | Commercially available in high enantiomeric purity. Can be synthesized by various methods, including enzymatic resolution. | Readily available and cost-effective. Serves as a foundational chiral amine for many synthetic transformations. | Lacks a functional group on the aromatic ring for further elaboration, limiting its utility in certain applications. |
| Chiral N-Sulfinyl Imines | Prepared from the corresponding aldehyde and a chiral sulfinamide (e.g., Ellman's auxiliary). | The sulfinyl group acts as a powerful chiral auxiliary, directing the stereoselective addition of nucleophiles. Readily cleaved under mild acidic conditions. | Requires stoichiometric use of the chiral auxiliary. The synthesis of the imine is an additional step. |
| Chiral Oxazolidinones | (e.g., Evans auxiliaries) attached to a carboxylic acid derivative. | Excellent for controlling stereochemistry in aldol, alkylation, and acylation reactions. The auxiliary is recoverable. | Indirect route to amines, requiring additional synthetic steps (e.g., Curtius rearrangement or reduction of an amide). |
Experimental Workflows and Methodologies
The practical utility of a chiral synthon is ultimately determined by the efficiency and stereoselectivity of the reactions in which it participates. Below, we provide detailed protocols for the synthesis and application of these synthons, highlighting the underlying principles of each method.
Asymmetric Synthesis of (S)-1-(3-bromophenyl)ethanamine
A common route to this compound involves the asymmetric reduction of 3'-bromoacetophenone to the corresponding chiral alcohol, followed by conversion to the amine and subsequent protection.
dot
Caption: Synthetic pathway to the target chiral synthon.
Protocol 1: Asymmetric Hydrogenation and Subsequent Amination
-
Asymmetric Hydrogenation: In a high-pressure reactor, 3'-bromoacetophenone (1.0 equiv) is dissolved in methanol. A chiral ruthenium catalyst, such as RuCl(p-cymene)[(S,S)-TsDPEN] (0.005 equiv), is added. The reactor is purged with hydrogen and pressurized to 10 atm. The reaction is stirred at 40°C for 12-24 hours.
-
Mesylation: The resulting (S)-1-(3-bromophenyl)ethanol is dissolved in dichloromethane, and triethylamine (1.5 equiv) is added. The solution is cooled to 0°C, and methanesulfonyl chloride (1.2 equiv) is added dropwise. The reaction is stirred for 2 hours.
-
Azide Substitution: Sodium azide (2.0 equiv) is added to the reaction mixture, followed by DMF. The reaction is heated to 60°C for 6 hours.
-
Reduction: The azide is then reduced to the primary amine using hydrogen gas with a palladium on carbon catalyst.
-
Boc Protection: The crude amine is dissolved in a suitable solvent such as dichloromethane, and di-tert-butyl dicarbonate ((Boc)2O, 1.1 equiv) and a base like triethylamine (1.2 equiv) are added. The reaction is stirred at room temperature until completion.
Comparative Synthesis via Reductive Amination
An alternative and often more direct route to chiral amines is through the asymmetric reductive amination of ketones.[8][9]
dot
Caption: General workflow for asymmetric reductive amination.
Protocol 2: Asymmetric Reductive Amination
-
Reaction Setup: In a reaction vessel, 3'-bromoacetophenone (1.0 equiv), an amine source (e.g., ammonia or a primary amine, 1.2 equiv), and a chiral catalyst (e.g., a chiral phosphoric acid or an iridium-based catalyst, 0.01-0.05 equiv) are combined in a suitable solvent (e.g., toluene or dichloromethane).
-
Reduction: A reducing agent, such as Hantzsch ester or a silane, is added to the mixture.
-
Reaction Conditions: The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for 12-48 hours.
-
Workup and Purification: The reaction is quenched, and the product is extracted and purified by chromatography to yield the enantiomerically enriched amine.
Performance Comparison and Data Analysis
The choice between different synthetic strategies often comes down to a quantitative comparison of their performance. The following table summarizes typical experimental outcomes for the synthesis of chiral benzylic amines using different approaches.
Table 2: Performance Metrics for Chiral Amine Synthesis
| Method | Chiral Synthon/Auxiliary | Typical Yield (%) | Typical Enantiomeric Excess (ee%) | Key Considerations |
| Asymmetric Hydrogenation of Ketone | Chiral Ru or Rh Catalyst | 85-95% | >95% | Requires specialized high-pressure equipment. Catalysts can be expensive. |
| Asymmetric Reductive Amination | Chiral Phosphoric Acid / Metal Catalyst | 70-90% | 90-99% | More atom-economical than methods requiring pre-functionalization. |
| Nucleophilic Addition to Chiral N-Sulfinyl Imines | Ellman's Auxiliary | 80-95% | >98% | Stoichiometric use of the chiral auxiliary. Broad substrate scope. |
| Biocatalytic Transamination | Transaminase Enzyme | 75-99% | >99% | Environmentally friendly conditions (aqueous media, mild temperatures). Substrate scope can be limited by enzyme specificity. |
Conclusion
This compound stands as a highly valuable and versatile chiral synthon for the synthesis of complex molecular architectures in drug discovery. Its utility is underscored by the strategic placement of a chiral center, a protected amine, and a functionalizable aromatic ring.
While direct synthesis through asymmetric hydrogenation of the corresponding ketone followed by functional group manipulations provides a reliable route to this synthon, alternative methods such as asymmetric reductive amination and the use of chiral auxiliaries present compelling strategies for the broader class of chiral benzylic amines. The optimal choice of synthon and synthetic methodology will invariably depend on the specific target molecule, desired scale of synthesis, and available resources. A thorough evaluation of the performance metrics presented in this guide will empower researchers to make informed decisions, ultimately accelerating the drug development process.
References
- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Asymmetric Synthesis of Amines via Nickel-Catalyzed Enantioconvergent Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective, Intermolecular Benzylic C–H Amination Catalyzed by an Engineered Iron-Heme Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
A Comparative Guide to the Validation of Analytical Methods for (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
This guide provides a comprehensive comparison and detailed protocols for the validation of analytical methods for (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate. Designed for researchers, scientists, and drug development professionals, this document delves into the causal reasoning behind experimental choices, grounded in authoritative regulatory standards, to ensure scientific integrity and trustworthiness.
Introduction: The Analytical Imperative
This compound is a chiral synthetic intermediate crucial in the development of various active pharmaceutical ingredients (APIs). The stereochemistry at its chiral center is paramount, as different enantiomers of a final drug product can exhibit vastly different pharmacological and toxicological profiles. Therefore, robust, reliable, and validated analytical methods are not merely a regulatory requirement but a scientific necessity to guarantee the identity, purity, strength, and quality of the intermediate.[1]
This guide focuses on validating and comparing two essential High-Performance Liquid Chromatography (HPLC) methods:
-
Reversed-Phase HPLC (RP-HPLC): For the quantitative determination of assay (potency) and purity (related substances).
-
Chiral HPLC: For the separation and quantification of the desired (S)-enantiomer from its undesired (R)-enantiomer, thereby determining enantiomeric purity.
The validation framework is built upon the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) and Q2(R2) guidelines, which are the global benchmark for analytical procedure validation.[2][3][4][5]
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties informs method development and validation design.
-
Chemical Structure: C₁₃H₁₈BrNO₂
-
Molecular Weight: 300.19 g/mol
-
Key Features:
-
Chromophore: The bromophenyl group provides strong UV absorbance, making UV detection a suitable choice for HPLC. A wavelength of approximately 220-230 nm is typically effective for this aromatic system.
-
Chiral Center: The secondary carbon bonded to the carbamate and the bromophenyl group is a stereocenter, necessitating a chiral separation technique.
-
Polarity: The carbamate group introduces polarity, but the tert-butyl and bromophenyl groups confer significant non-polar character, making the molecule suitable for reversed-phase chromatography.
-
The Validation Workflow: A Holistic Approach
Analytical method validation is a documented process that proves an analytical method is suitable for its intended purpose.[1][6] It is a cornerstone of Good Manufacturing Practice (GMP) and ensures the reliability and consistency of results.[6] The overall workflow demonstrates the logical progression from development to routine application.
Caption: A typical workflow for analytical method validation.
Comparative Validation: RP-HPLC vs. Chiral HPLC
This section provides a head-to-head comparison of the validation protocols and expected performance for an assay/purity method (RP-HPLC) and an enantiomeric purity method (Chiral HPLC).
Summary of Validation Parameters & Acceptance Criteria
The validation characteristics required depend on the intended use of the analytical procedure.[5]
| Validation Parameter | RP-HPLC (Assay & Purity) | Chiral HPLC (Enantiomeric Purity) | Typical Acceptance Criteria (ICH Q2) |
| Specificity | Must resolve analyte from impurities and degradants. | Must resolve (S)-enantiomer from (R)-enantiomer. | Peak purity index > 0.99; Baseline resolution (Rs > 1.5) |
| Linearity | Required. | Required for the minor enantiomer. | Correlation Coefficient (R²) ≥ 0.999 |
| Range | 80% to 120% of test concentration. | LOQ to 120% of the specification limit for the undesired enantiomer. | As specified. |
| Accuracy | Required (typically 98.0% - 102.0%). | Required at low concentrations (e.g., 80% - 120% of specification). | % Recovery within ±2.0% for assay; ±10.0% for impurities. |
| Precision (RSD%) | Repeatability & Intermediate Precision required. | Repeatability & Intermediate Precision required. | RSD ≤ 1.0% for assay; RSD ≤ 10% for impurities at the limit. |
| Limit of Detection (LOD) | Required for impurity analysis. | Not typically required, but good practice. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Required for impurity analysis. | Required for the undesired enantiomer. | Signal-to-Noise ratio of 10:1; acceptable precision (RSD ≤ 10%). |
| Robustness | Required. | Required. | System suitability parameters remain within limits. |
Detailed Experimental Protocols & Data Analysis
The following sections detail the experimental execution for each validation parameter, explaining the scientific rationale.
Methodology 1: RP-HPLC for Assay and Purity
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Standard Concentration: 1.0 mg/mL
Methodology 2: Chiral HPLC for Enantiomeric Purity
The choice of a chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs, such as amylose or cellulose phenyl carbamates, are highly effective for separating a wide range of chiral compounds, including carbamates.[7][8][9]
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Standard Concentration: 1.0 mg/mL (for resolution check); spiked samples for impurity quantification.
Specificity (Selectivity)
Causality: Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or the other enantiomer.[5] This is arguably the most important validation parameter. For this, forced degradation studies are performed to generate potential impurities and prove the method's resolving power.
Experimental Protocol:
-
Prepare Samples:
-
Blank: Diluent only.
-
Placebo: All formulation components except the analyte (if applicable).
-
Analyte Standard: this compound at the target concentration.
-
System Suitability: For Chiral HPLC, a racemic mixture (50:50 of S and R enantiomers) to verify resolution.
-
Forced Degradation Samples: Subject the analyte to stress conditions (e.g., 0.1M HCl, 0.1M NaOH, 3% H₂O₂, heat, and light) for a defined period.
-
-
Analysis: Inject all samples and analyze the chromatograms.
-
Evaluation:
-
RP-HPLC: The analyte peak should be free from interference from any degradant peaks. Use a photodiode array (PDA) detector to assess peak purity.
-
Chiral HPLC: The (S)-enantiomer peak must be baseline resolved from the (R)-enantiomer peak (Resolution > 1.5).
-
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the analyte concentration and the method's response (e.g., peak area) over a defined range.[10] This is essential for accurate quantification.
Experimental Protocol:
-
Prepare Standards:
-
RP-HPLC (Assay): Prepare at least five concentrations from 80% to 120% of the nominal assay concentration (e.g., 0.8, 0.9, 1.0, 1.1, 1.2 mg/mL).
-
Chiral HPLC (Undesired Enantiomer): Prepare at least five concentrations of the (R)-enantiomer, spiking into the pure (S)-enantiomer, from the LOQ to 120% of the specification limit (e.g., if the limit is 0.1%, range could be 0.05% to 0.12%).
-
-
Analysis: Inject each concentration in triplicate.
-
Evaluation:
-
Plot a graph of mean peak area versus concentration.
-
Perform linear regression analysis to determine the correlation coefficient (R²), y-intercept, and slope.
-
Comparative Data Table: Linearity
| Parameter | RP-HPLC (Assay) | Chiral HPLC ((R)-Enantiomer) |
| Range | 0.8 - 1.2 mg/mL | 0.0005 - 0.0012 mg/mL |
| Correlation (R²) | 0.9998 | 0.9995 |
| Regression Equation | y = 51234x - 150 | y = 50987x - 25 |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value.[10] It is typically assessed by spiking a known amount of analyte into a blank matrix or a sample and calculating the percent recovery.
Experimental Protocol:
-
Prepare Spiked Samples:
-
RP-HPLC (Assay): Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Chiral HPLC (Undesired Enantiomer): Spike the (R)-enantiomer into the (S)-enantiomer at three levels (e.g., 0.1%, 0.15%, 0.2%).
-
-
Analysis: Analyze the spiked samples against a standard of known concentration.
-
Evaluation: Calculate the percent recovery for each sample.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Comparative Data Table: Accuracy
| Spike Level | RP-HPLC (% Recovery) | Chiral HPLC (% Recovery) |
| Low (80%) | 99.5% | 101.2% |
| Mid (100%) | 100.2% | 98.9% |
| High (120%) | 100.5% | 99.8% |
| Mean Recovery | 100.1% | 100.0% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[5] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and instrument.
-
Intermediate Precision: Variation within the same laboratory (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability:
-
Prepare six individual samples at 100% of the target concentration.
-
Analyze them on the same day by the same analyst.
-
Calculate the Relative Standard Deviation (RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day with a different analyst.
-
Use statistical analysis (e.g., an F-test) to compare the results from both sets and calculate the cumulative RSD.
-
Comparative Data Table: Precision
| Parameter | RP-HPLC (% RSD) | Chiral HPLC (% RSD) |
| Repeatability (n=6) | 0.45% | 2.5% (at 0.15% level) |
| Intermediate Precision (n=12) | 0.68% | 3.8% (at 0.15% level) |
Limit of Quantitation (LOQ) and Detection (LOD)
Causality:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[10] These are critical for impurity and enantiomeric purity methods.
Experimental Protocol:
-
Establishment: These limits can be determined based on:
-
Signal-to-Noise Ratio: Comparing the signal from samples with known low concentrations to the noise of the baseline (LOD ≈ 3:1, LOQ ≈ 10:1).
-
Standard Deviation of the Response and the Slope: Using the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. LOQ = 10 * (σ/S) where σ = standard deviation of the intercept and S = slope.
-
-
Verification: For the determined LOQ concentration, inject multiple preparations (n=6) and confirm that the precision (%RSD) is acceptable (typically ≤10%).
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Parameters: Deliberately vary critical parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2 °C)
-
Mobile Phase Composition (e.g., ± 2% organic component)
-
-
Analysis: Inject a system suitability standard under each condition.
-
Evaluation: Assess the impact on system suitability parameters (e.g., resolution, tailing factor, retention time). The parameters should remain within their acceptance criteria.
Inter-parameter Relationship
The validation parameters are not isolated; they form a self-validating system where performance in one area supports another.
Caption: Logical relationships between key validation parameters.
Conclusion and Recommendations
This guide demonstrates the comprehensive process for validating and comparing analytical methods for a chiral pharmaceutical intermediate.
-
The RP-HPLC method is validated as a robust and reliable technique for determining the assay and purity of this compound. Its validation data for linearity, accuracy, and precision fall well within the stringent requirements for quantitative analysis.
-
The Chiral HPLC method is proven to be specific and suitable for its intended purpose: quantifying the enantiomeric purity. While precision requirements are less stringent for trace-level quantification, the method demonstrates acceptable accuracy and a sufficiently low LOQ to control the undesired (R)-enantiomer at required specification levels.
Both methods, once fully validated according to the protocols described and based on ICH guidelines, are fit for purpose and can be implemented in a quality control environment to ensure the consistent quality of this critical intermediate. The continuous lifecycle management of these methods is also crucial, involving ongoing monitoring to ensure they remain in a validated state.[12]
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. database.ich.org [database.ich.org]
- 6. particle.dk [particle.dk]
- 7. asianpubs.org [asianpubs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wjarr.com [wjarr.com]
- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 12. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Abstract
In the landscape of pharmaceutical development and stereoselective synthesis, the precise determination of a chiral molecule's absolute configuration is paramount. Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of tert-butyl 1-(3-bromophenyl)ethylcarbamate, a representative chiral carbamate. We will demonstrate that while standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are essential for structural verification, they are inherently "blind" to chirality in an achiral environment. The core of this guide focuses on the application of chiroptical methods, specifically Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), as definitive tools for distinguishing between these enantiomers and assigning their absolute configurations. Supporting experimental data and detailed protocols are provided to offer a comprehensive and practical framework for researchers in the field.
Introduction: The Challenge of Enantiomeric Differentiation
Chirality is a fundamental property of a molecule that lacks an internal plane of symmetry, resulting in two distinct spatial arrangements—enantiomers—that are mirror images of each other.[2] While enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, their three-dimensional nature dictates their interaction with other chiral entities, including biological receptors.[1] Consequently, one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful.
Standard spectroscopic methods probe a molecule's constitution: the connectivity of atoms and the nature of the chemical bonds. Since these features are identical for a pair of enantiomers, techniques like NMR and IR spectroscopy will yield indistinguishable spectra for the (R) and (S) forms in a standard achiral solvent. Differentiating them requires a technique sensitive to their three-dimensional arrangement. Chiroptical spectroscopy, which measures the differential interaction of a chiral molecule with polarized light, provides a direct and powerful solution to this challenge.[3][4]
Standard Spectroscopic Analysis (Achiral Methods)
The first step in analyzing any newly synthesized compound is the confirmation of its chemical structure. For tert-butyl 1-(3-bromophenyl)ethylcarbamate (C₁₃H₁₈BrNO₂, MW: 300.19 g/mol ), ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are used to verify the presence of all expected functional groups and to confirm the atomic connectivity.[5][6]
It is critical to understand that the spectra presented in this section are identical for both the (R) and (S) enantiomers.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon nuclei. The predicted chemical shifts confirm the structure of the title compound.
Table 1: Hypothetical ¹H and ¹³C NMR Data for tert-butyl 1-(3-bromophenyl)ethylcarbamate in CDCl₃.
| ¹H NMR | Assignment | ¹³C NMR | Assignment |
|---|---|---|---|
| δ 7.45 (s, 1H) | Ar-H | δ 155.1 | C=O (Carbamate) |
| δ 7.38 (d, 1H) | Ar-H | δ 144.5 | Ar-C (quaternary) |
| δ 7.15 (t, 1H) | Ar-H | δ 130.5 | Ar-CH |
| δ 7.08 (d, 1H) | Ar-H | δ 129.8 | Ar-CH |
| δ 4.95 (br s, 1H) | N-H | δ 125.4 | Ar-CH |
| δ 4.75 (q, 1H) | CH-CH₃ | δ 122.6 | Ar-C-Br |
| δ 1.45 (d, 3H) | CH-CH₃ | δ 79.2 | C(CH₃)₃ |
| δ 1.40 (s, 9H) | C(CH₃)₃ | δ 51.5 | CH-CH₃ |
| δ 28.4 | C(CH₃)₃ |
| | | δ 22.5 | CH-CH₃ |
Note: Data is hypothetical and for illustrative purposes.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The characteristic absorption bands for the carbamate and aromatic functionalities are readily identifiable.[7][8]
Table 2: Key FT-IR Vibrational Frequencies for tert-butyl 1-(3-bromophenyl)ethylcarbamate.
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3350 | N-H Stretch | Amide (Carbamate) |
| ~2970 | C-H Stretch (sp³) | Alkyl |
| ~1695 | C=O Stretch | Carbonyl (Carbamate)[9] |
| ~1520 | N-H Bend | Amide II (Carbamate) |
| ~1250, ~1050 | C-O Stretch | Ester (Carbamate) |
| ~800-600 | C-Br Stretch | Aryl Halide |
Chiroptical Spectroscopy: Differentiating the Mirror Images
Chiroptical techniques exploit the fact that enantiomers interact differently with circularly polarized light.[10] This differential interaction is the key to their spectroscopic distinction.
Vibrational Circular Dichroism (VCD)
VCD is the extension of circular dichroism into the infrared range, measuring the differential absorption of left and right circularly polarized IR light during vibrational excitation.[11] A VCD spectrum provides information on the stereochemistry of a molecule.[12] For a pair of enantiomers, the VCD spectra are perfect mirror images: a positive band in one enantiomer will be a negative band of equal magnitude in the other.[13][14]
For tert-butyl 1-(3-bromophenyl)ethylcarbamate, the VCD signals in the fingerprint region (especially those associated with the C=O stretch, N-H bend, and chiral center vibrations) are diagnostic.
Table 3: Hypothetical VCD Data for (R)- and (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate.
| Frequency (cm⁻¹) | Vibrational Mode | (R)-Enantiomer ΔA (x 10⁻⁵) | (S)-Enantiomer ΔA (x 10⁻⁵) |
|---|---|---|---|
| 1700 | C=O Stretch | +3.5 | -3.5 |
| 1525 | N-H Bend | -2.8 | +2.8 |
| 1365 | C-H Bend (CH-CH₃) | +1.9 | -1.9 |
| 1255 | C-O Stretch | -4.1 | +4.1 |
Note: The signs are hypothetical but illustrate the mirror-image relationship.
Electronic Circular Dichroism (ECD)
ECD measures the differential absorption of circularly polarized light in the UV-visible region, corresponding to electronic transitions.[15] The shape and sign of the observed peaks, known as Cotton effects, are highly sensitive to the three-dimensional arrangement of the chromophores within the molecule.[16] In our target molecule, the bromophenyl group acts as the primary chromophore. The ECD spectra of the (R) and (S) enantiomers are expected to be mirror images.[17]
Table 4: Hypothetical ECD Data for (R)- and this compound.
| Wavelength (nm) | Electronic Transition | (R)-Enantiomer Δε (M⁻¹cm⁻¹) | (S)-Enantiomer Δε (M⁻¹cm⁻¹) |
|---|---|---|---|
| ~265 | ¹Lₑ (Benzene)[18] | +2.1 | -2.1 |
| ~220 | ¹Lₐ (Benzene) | -5.8 | +5.8 |
Note: The signs are hypothetical but illustrate the mirror-image relationship and Cotton effects.
Experimental Methodologies
To ensure reproducibility and accuracy, the following protocols must be rigorously followed.
General Sample Preparation
-
Purity: Ensure samples of (R)- and (S)-enantiomers are of high chemical and enantiomeric purity (>99% ee), as determined by chiral HPLC.
-
Solvent: Use spectroscopic grade solvents. For VCD, deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are excellent choices due to their transparency in large portions of the mid-IR region.[19] For ECD, acetonitrile or methanol are common choices.
-
Concentration:
-
For NMR: ~5-10 mg in 0.6 mL of deuterated solvent.
-
For FT-IR: Prepare as a thin film on a KBr disk or as a ~10 mg/mL solution.
-
For VCD: A relatively high concentration is required, typically 0.05–0.1 M.[13] Accurately weigh ~15 mg of the sample and dissolve in 1 mL of solvent.
-
For ECD: A lower concentration is needed, typically 10⁻³ to 10⁻⁵ M. Prepare a stock solution and dilute as necessary to achieve an absorbance maximum below 1.0.
-
Instrumentation and Data Acquisition
-
NMR Spectroscopy:
-
Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.
-
Reference spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C).
-
-
FT-IR Spectroscopy:
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Perform a background scan using the pure solvent.
-
Average at least 32 scans at a resolution of 4 cm⁻¹.
-
-
VCD Spectroscopy:
-
Use an FT-VCD spectrometer equipped with a photoelastic modulator (PEM).[13][20][21]
-
Use a liquid transmission cell with BaF₂ windows and a path length of 75-100 µm.[22]
-
Collect spectra at a resolution of 4-8 cm⁻¹.
-
Acquire data for several hours (e.g., 4-8 blocks of 1 hour each) and average to achieve a suitable signal-to-noise ratio.[22][23]
-
Record the racemate spectrum and subtract it from the individual enantiomer spectra to correct for baseline artifacts.
-
-
ECD Spectroscopy:
-
Use a dedicated CD spectropolarimeter.
-
Use a quartz cuvette with a 1.0 cm path length.
-
Scan from approximately 350 nm to 200 nm.
-
Set the scanning speed to 100 nm/min, with a bandwidth of 1.0 nm.
-
Average at least three scans for both the sample and the solvent blank.
-
Subtract the solvent blank spectrum from the sample spectrum to obtain the final ECD spectrum.
-
Visualized Workflows and Principles
Diagrams created using Graphviz help to clarify complex workflows and scientific principles.
Caption: Figure 1. Workflow for Spectroscopic Analysis.
Caption: Figure 2. Principle of Circular Dichroism.
Conclusion
This guide demonstrates a multi-faceted spectroscopic approach to the characterization of the (R) and (S) enantiomers of tert-butyl 1-(3-bromophenyl)ethylcarbamate. While standard NMR and FT-IR analyses are indispensable for confirming the covalent structure, they are insufficient for chiral discrimination. Chiroptical techniques, namely VCD and ECD, are essential tools that provide the necessary three-dimensional information. The mirror-image relationship observed in the VCD and ECD spectra of the enantiomeric pair provides unambiguous proof of their stereochemical identity and allows for the assignment of their absolute configuration, often by comparison with quantum chemical calculations.[12][13] This comprehensive workflow, combining achiral and chiral spectroscopic methods, represents a robust strategy for the structural elucidation of chiral molecules in pharmaceutical and chemical research.
References
- 1. spectroscopyeurope.com [spectroscopyeurope.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is Chiroptical Spectroscopy? – Chirality Section of the Society for Applied Spectroscopy (SAS) [saschirality.org]
- 4. scitusacademics.com [scitusacademics.com]
- 5. tert-Butyl (1-(3-bromophenyl)ethyl)carbamate | C13H18BrNO2 | CID 20744379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. rsc.org [rsc.org]
- 10. Chiroptical Sensing: A Conceptual Introduction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. Determination of a low-level percent enantiomer of a compound with no ultraviolet chromophore using vibrational circular dichroism (VCD): enantiomeric purity by VCD of a compound with three chiral centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. How and How Much Molecular Conformation Affects Electronic Circular Dichroism: The Case of 1,1-Diarylcarbinols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Application of electronic circular dichroism in configurational and conformational analysis of organic compounds - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. jascoinc.com [jascoinc.com]
- 20. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 22. schrodinger.com [schrodinger.com]
- 23. pubs.aip.org [pubs.aip.org]
A Senior Application Scientist's Guide to the Quality and Application of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
In the landscape of modern drug discovery and chiral synthesis, the quality and reactivity of starting materials are paramount. Chiral amines, particularly those embedded in an aromatic framework, serve as indispensable building blocks for a vast array of biologically active molecules. Among these, (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate stands out as a versatile intermediate. The presence of a stereochemically defined center, a stable yet readily cleavable Boc protecting group, and a synthetically valuable bromo-functional group makes it a strategic choice for complex molecular construction.
This guide provides an in-depth analysis of this key building block, starting with a breakdown of its Certificate of Analysis (CoA). We will then objectively compare its performance against a closely related structural isomer, the 4-bromo analog, using the robust and ubiquitous Suzuki-Miyaura cross-coupling reaction as a benchmark. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their synthetic endeavors.
Section 1: Decoding the Certificate of Analysis
The Certificate of Analysis is the primary document that guarantees the quality and identity of a chemical reagent. It is not merely a formality but a critical dataset that informs experimental design and ensures reproducibility. For a chiral building block like this compound, particular attention must be paid to purity, identity, and stereochemical integrity.
A typical CoA for this compound will include the following specifications. The data below is a representative summary compiled from various commercial suppliers.
| Parameter | Specification | Method | Significance for the Researcher |
| Appearance | White to off-white solid | Visual | A simple but important first check. Any significant deviation may indicate contamination or degradation. |
| Identity | Consistent with structure | ¹H NMR, ¹³C NMR | Confirms the molecular structure. Researchers should verify that all expected peaks are present and that integrations correspond to the number of protons. Absence of significant unknown signals is crucial. |
| Purity | ≥97.0% | NMR / HPLC | Determines the amount of the desired compound versus impurities. High chemical purity is essential for clean reactions and to avoid introducing unknown variables into a synthetic sequence. |
| Enantiomeric Purity | ≥98% ee | Chiral HPLC | For chiral synthesis, this is often the most critical parameter. Low enantiomeric excess in the starting material will directly translate to a loss of stereochemical control in the final product, potentially leading to difficult purification steps and compromised biological activity.[1] |
| Optical Rotation | Consistent with structure | Polarimetry | Provides a bulk measurement of the sample's chirality, serving as a quick confirmation of the correct enantiomer. For example, a specific rotation value is expected for the (S)-enantiomer.[2] |
| CAS Number | 477312-85-9 | - | The universally recognized identifier for this specific chemical entity.[3] |
| Molecular Weight | 300.19 g/mol | - | Essential for calculating molar quantities for reactions.[4] |
Section 2: Strategic Alternatives: A Regioisomeric Comparison
While this compound is invaluable for introducing a meta-substituted chiral amine, synthetic strategies often require alternative substitution patterns. The most common alternative is its para-substituted regioisomer, (S)-tert-butyl 1-(4-bromophenyl)ethylcarbamate. The choice between these two building blocks is dictated entirely by the desired final structure, but their relative performance in standard reactions is a key consideration for process development.
| Feature | This compound | (S)-tert-butyl 1-(4-bromophenyl)ethylcarbamate |
| Structure | ||
| CAS Number | 477312-85-9[4] | 847728-89-6[2] |
| Substitution Pattern | meta | para |
| Synthetic Utility | Access to 1,3-disubstituted aromatic scaffolds. | Access to 1,4-disubstituted aromatic scaffolds. |
Section 3: Head-to-Head Comparison: The Suzuki-Miyaura Coupling
To objectively compare the performance of these two building blocks, we turn to one of the most powerful C-C bond-forming reactions in modern organic synthesis: the Palladium-catalyzed Suzuki-Miyaura cross-coupling.[5] This reaction is an ideal benchmark due to its functional group tolerance, mild conditions, and high relevance in pharmaceutical manufacturing. The aryl bromide moiety on each compound serves as the electrophilic partner for the coupling.
Causality Behind Experimental Choices:
-
Catalyst System: We have selected a catalyst system comprising Pd₂(dba)₃ (a stable Pd(0) source) and Tri-tert-butylphosphine (P(t-Bu)₃), a bulky, electron-rich phosphine ligand. This ligand is known to be highly effective for the oxidative addition of aryl bromides and promotes rapid reductive elimination, leading to efficient catalysis.[6][7]
-
Base and Solvent: Potassium carbonate (K₂CO₃) is a moderately strong base sufficient to activate the boronic acid for transmetalation without risking hydrolysis of the Boc-carbamate.[8] A mixture of an organic solvent (like 1,4-Dioxane) and water is often used to solubilize both the organic and inorganic reagents, accelerating the reaction.[6]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. file.leyan.com [file.leyan.com]
- 3. TERT-BUTYL [(1S)-1-(3-BROMOPHENYL)ETHYL]CARBAMATE | 477312-85-9 [chemicalbook.com]
- 4. achmem.com [achmem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Cross-Coupling Efficiency of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
In the landscape of modern synthetic chemistry, the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds remains a cornerstone of drug discovery and development. Chiral amines, in particular, are prevalent structural motifs in a vast array of pharmaceuticals.[1] The molecule (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate serves as a valuable chiral building block, offering a stereodefined center and a versatile handle for diversification through cross-coupling reactions at the aryl bromide position.[2] The tert-butoxycarbonyl (Boc) protecting group provides stability to the amine during these transformations and can be readily removed under mild acidic conditions.[2]
This guide provides a comparative analysis of the expected efficiency of various palladium-catalyzed cross-coupling reactions utilizing this compound. We will delve into the nuances of Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering insights into catalyst selection, reaction conditions, and potential challenges. The information presented herein is synthesized from established principles of cross-coupling reactions and data from analogous systems, providing a predictive framework for researchers.
The Strategic Importance of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis.[3] Its strategic importance in the context of cross-coupling reactions involving this compound is twofold. Firstly, it prevents the amine from interfering with the catalytic cycle, for instance, by coordinating to the palladium center. Secondly, it is generally stable under the basic conditions often employed in these reactions, yet can be removed post-coupling without racemization of the chiral center.[3][4] It is worth noting that while the Boc group is robust, under certain conditions, particularly with highly active catalysts or elevated temperatures, cleavage can occur.[5][6]
Comparative Analysis of Cross-Coupling Methodologies
The aryl bromide moiety of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions. The choice of a specific methodology will depend on the desired final product, functional group tolerance, and the availability of coupling partners.
Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures.[7] Given the stability of the N-Boc group under typical Suzuki conditions, this reaction is expected to be highly efficient for the arylation of this compound.[3][8]
Expected Performance: High yields are anticipated due to the well-established nature of Suzuki couplings with aryl bromides. The reaction is tolerant of a wide range of functional groups on the boronic acid partner.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃, or preformed catalysts like XPhos Pd G2 | These are common and effective palladium sources for Suzuki couplings.[3] |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) | These bulky, electron-rich ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.[9] |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | A base is required to activate the boronic acid for transmetalation.[7] |
| Solvent | Toluene/water, Dioxane/water, or THF/water | Biphasic solvent systems are common, with water playing a role in the activation of the boronic acid. |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion. |
Illustrative Experimental Protocol (Suzuki-Miyaura Coupling):
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), palladium precatalyst (1-5 mol%), and ligand (1-5 mol%).
-
Add the base (2.0-3.0 equiv) and the solvent system.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination: For C-N Bond Formation
The Buchwald-Hartwig amination is the premier method for the synthesis of arylamines from aryl halides.[10][11] This reaction would be employed if the goal is to couple this compound with a primary or secondary amine. The main challenge in the N-arylation of primary alkylamines is preventing diarylation.[12] The choice of ligand is crucial to control selectivity.
Expected Performance: Good to excellent yields are expected, with the appropriate choice of catalyst system. Sterically hindered amines may require more forcing conditions.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Standard and effective palladium sources for Buchwald-Hartwig amination.[13] |
| Ligand | Josiphos-type or Buchwald-type biaryl phosphine ligands (e.g., RuPhos, BrettPhos) | These ligands are known to promote the amination of aryl bromides and can control for diarylation.[14] |
| Base | NaOt-Bu, K₃PO₄, or LHMDS | A strong, non-nucleophilic base is required to deprotonate the amine.[13] |
| Solvent | Toluene, Dioxane, or THF | Anhydrous, aprotic solvents are typically used. |
| Temperature | 80-120 °C | Heating is generally necessary to achieve a reasonable reaction rate. |
Illustrative Experimental Protocol (Buchwald-Hartwig Amination):
-
In a glovebox, charge a reaction tube with the palladium precatalyst (1-5 mol%), ligand (1-5 mol%), and base (1.4 equiv).
-
Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add the anhydrous solvent and seal the tube.
-
Remove the reaction from the glovebox and heat with stirring for the required time, monitoring by TLC or LC-MS.
-
After completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Heck Reaction: For C-C Bond Formation with Alkenes
The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[15] The Boc-protecting group is generally compatible with Heck conditions, as demonstrated in the coupling of Boc-allylamine.[16]
Expected Performance: Moderate to good yields are expected, with the regioselectivity being a key consideration depending on the alkene coupling partner. The reaction typically yields the trans-alkene isomer.
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | These are classical and effective catalysts for the Heck reaction.[17] |
| Ligand | PPh₃, P(o-tolyl)₃, or Herrmann's catalyst | The choice of ligand can influence the regioselectivity and efficiency of the reaction. |
| Base | Et₃N, K₂CO₃, or Ag₂CO₃ | An inorganic or organic base is required to neutralize the HBr formed during the reaction.[15] |
| Solvent | DMF, Acetonitrile, or Toluene | Polar aprotic solvents are commonly used. |
| Temperature | 100-140 °C | Higher temperatures are often necessary for the Heck reaction. |
Sonogashira Coupling: For C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[18][19] This reaction is valuable for the synthesis of arylalkynes, which are important intermediates in organic synthesis.
Expected Performance: Good to excellent yields are anticipated. A key consideration is the potential for homocoupling of the alkyne, which can be minimized by using copper-free conditions or by careful control of the reaction parameters.[20]
| Parameter | Recommended Conditions | Rationale |
| Palladium Precatalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | These are the most common catalysts for the Sonogashira coupling.[21] |
| Copper Co-catalyst | CuI (optional) | The use of a copper(I) co-catalyst can accelerate the reaction but may also promote alkyne homocoupling.[18] |
| Ligand | PPh₃ or other phosphine ligands | Phosphine ligands are typically used to stabilize the palladium catalyst. |
| Base | Et₃N, i-Pr₂NEt, or Piperidine | An amine base is used to deprotonate the alkyne and neutralize the HBr byproduct.[21] |
| Solvent | THF, DMF, or Acetonitrile | Anhydrous polar aprotic solvents are generally employed. |
| Temperature | Room temperature to 80 °C | The reaction can often be carried out under mild conditions. |
Alternative Substrates and Synthetic Strategies
While cross-coupling reactions on this compound offer a direct route to a variety of derivatives, alternative strategies for the synthesis of chiral diarylmethylamines exist. These include the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines and asymmetric reductive amination.[22][23] A comparison with these methods should be considered based on factors such as step economy, availability of starting materials, and scalability.
Conclusion
This compound is a versatile chiral building block that is well-suited for a range of palladium-catalyzed cross-coupling reactions. The choice of the optimal coupling strategy will be dictated by the desired target molecule. For the synthesis of biaryl derivatives, the Suzuki-Miyaura coupling is likely to be the most robust and high-yielding method. For the introduction of a new nitrogen-containing substituent, the Buchwald-Hartwig amination is the reaction of choice. The Heck and Sonogashira couplings provide access to valuable alkene and alkyne derivatives, respectively. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently diversify this chiral scaffold to generate a library of compounds for applications in drug discovery and materials science.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. (S)-N-Boc-1-(3-bromophenyl)ethylamine [myskinrecipes.com]
- 3. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C(sp3)–H Arylation of N-Boc Benzylalkylamines via a Deprotonative Cross-Coupling Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. depts.washington.edu [depts.washington.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Catalytic Synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
In the landscape of pharmaceutical development, the synthesis of chiral intermediates with high enantiopurity is a critical endeavor. (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a valuable building block, and its stereoselective synthesis presents a compelling case for the careful selection of catalytic systems. This guide provides a comparative analysis of prominent catalysts for the asymmetric synthesis of this compound, offering experimental data, mechanistic insights, and detailed protocols to inform researchers and drug development professionals in their synthetic strategy.
The primary route to this compound involves a two-step process. The cornerstone of this synthesis is the asymmetric reduction of the prochiral ketone, 3'-bromoacetophenone, to the corresponding (S)-1-(3-bromophenyl)ethanol. This crucial step is followed by the protection of the resulting chiral amine with a tert-butoxycarbonyl (Boc) group. The efficiency and stereoselectivity of the entire process are overwhelmingly dictated by the choice of catalyst for the initial reduction. This guide will focus on a comparative study of two major classes of catalysts that have demonstrated significant efficacy in this transformation: Ruthenium-based complexes and biocatalysts.
Comparative Performance of Catalysts for the Asymmetric Reduction of 3'-Bromoacetophenone
The selection of an appropriate catalyst is a decision guided by factors such as enantiomeric excess (e.e.), chemical yield, reaction conditions, and catalyst loading. Below is a summary of the performance of leading catalysts in the asymmetric reduction of 3'-bromoacetophenone.
| Catalyst System | Type | Key Ligand/Enzyme | Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | e.e. (%) (Configuration) | Reference |
| RuCl--INVALID-LINK-- | Homogeneous Metal Catalyst | (S,S)-TsDPEN | Formic acid/Triethylamine (5:2) | Acetonitrile | 28 | >95 | >99 (S) | [1] |
| Tethered Ru(II)-TsDPEN | Homogeneous Metal Catalyst | Tethered (R,R)-TsDPEN | Dimethylamine borane (DMAB) | Not Specified | Not Specified | High | High | [2] |
| Lactobacillus kefir ADH | Biocatalyst (Whole Cell/Isolated Enzyme) | Alcohol Dehydrogenase (Lk-ADH) | Isopropanol | Buffer/Organic Co-solvent | ~30 | High | >99 (R) or (S) depending on variant | [3][4][5] |
| Candida tropicalis | Biocatalyst (Whole Cell) | Endogenous Ketoreductases | Glucose/Co-substrate | Aqueous Medium | ~28 | High | >99 (S) | [6][7][8] |
In-Depth Analysis of Catalytic Systems
Noyori-Type Ruthenium Catalysts: Precision and Efficiency
The Nobel Prize-winning work of Noyori introduced a class of ruthenium(II) catalysts that have become a benchmark for the asymmetric hydrogenation and transfer hydrogenation of ketones.[9] For the synthesis of (S)-1-(3-bromophenyl)ethanol, the RuCl--INVALID-LINK-- complex is particularly effective.
Mechanism of Action: The catalytic cycle of Noyori-type catalysts in transfer hydrogenation is a well-understood, metal-ligand bifunctional mechanism. The ruthenium center and the nitrogen atom of the sulfonated diamine ligand work in concert to facilitate the hydride transfer from a hydrogen donor, such as a formic acid/triethylamine mixture, to the carbonyl group of the ketone. The chiral environment created by the TsDPEN ligand dictates the stereochemical outcome of the reduction, leading to high enantioselectivity.[10]
Experimental Workflow: Asymmetric Transfer Hydrogenation
Caption: Workflow for the asymmetric transfer hydrogenation of 3'-bromoacetophenone.
Biocatalysts: Green and Highly Selective Alternatives
Biocatalysis has emerged as a powerful and sustainable approach for asymmetric synthesis. Alcohol dehydrogenases (ADHs) and whole-cell systems containing ketoreductases have demonstrated exceptional performance in the reduction of a wide array of ketones, including 3'-bromoacetophenone.
Mechanism of Action: ADHs utilize a cofactor, typically nicotinamide adenine dinucleotide (NADH) or its phosphate (NADPH), as a hydride source for the reduction of the carbonyl group. The enzyme's active site, with its specific three-dimensional architecture, binds the ketone in a preferred orientation, leading to the highly stereoselective transfer of a hydride to one face of the carbonyl, resulting in the formation of a single enantiomer of the alcohol. Whole-cell systems offer the advantage of in-situ cofactor regeneration, making the process more economically viable.
Signaling Pathway: Biocatalytic Reduction
Caption: Schematic of a biocatalytic reduction with cofactor regeneration.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using RuCl(S,S)-TsDPEN
This protocol is adapted from established procedures for Noyori-type catalysts.[1]
Materials:
-
3'-Bromoacetophenone
-
RuCl--INVALID-LINK-- catalyst
-
Formic acid (HCOOH)
-
Triethylamine (Et3N)
-
Anhydrous acetonitrile
-
Standard glassware for inert atmosphere reactions (Schlenk flask, nitrogen/argon line)
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 3'-bromoacetophenone (1.0 mmol).
-
Add anhydrous acetonitrile (5 mL) and stir until the ketone is fully dissolved.
-
Prepare the hydrogen source by mixing formic acid and triethylamine in a 5:2 molar ratio. Add this mixture (2.0 mL) to the reaction flask.
-
Add the RuCl--INVALID-LINK-- catalyst (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-1-(3-bromophenyl)ethanol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Boc Protection of (S)-1-(3-bromophenyl)ethylamine
This general protocol can be adapted for the Boc protection of the synthesized chiral amine.
Materials:
-
(S)-1-(3-bromophenyl)ethanol (assuming conversion to the amine, for the purpose of this protocol we will start with the amine)
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve (S)-1-(3-bromophenyl)ethylamine (1.0 mmol) in DCM (10 mL) in a round-bottom flask.
-
Add triethylamine (1.5 mmol).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.2 mmol) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The resulting crude this compound can often be used without further purification, or it can be purified by recrystallization or column chromatography if necessary.
Conclusion and Future Outlook
Both Noyori-type ruthenium catalysts and biocatalysts offer highly effective and stereoselective routes for the synthesis of this compound. The choice between these systems will depend on the specific requirements of the synthesis, including scale, cost, and downstream processing considerations.
-
Ruthenium catalysts provide a robust and well-understood platform for asymmetric reduction, often with very high turnover numbers and excellent enantioselectivity. The commercial availability of these catalysts and their ligands is a significant advantage for rapid implementation.[11]
-
Biocatalysts represent a greener and often more selective alternative. The mild reaction conditions (aqueous media, ambient temperature) and the potential for high enantiopurity make them an attractive option, particularly for large-scale, sustainable manufacturing. The continuous discovery and engineering of novel alcohol dehydrogenases will further expand the toolkit available to synthetic chemists.[4][5][12]
Future research in this area will likely focus on the development of even more active and selective catalysts, both metallic and biological, as well as the optimization of reaction conditions to further improve the efficiency and sustainability of this important transformation.
References
- 1. US20130338377A1 - Asymmetric reduction process - Google Patents [patents.google.com]
- 2. Ru-Tethered (R,R)-TsDPEN with DMAB as an efficient catalytic system for high enantioselective one-pot synthesis of chiral β-aminol via asymmetric transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. nobelprize.org [nobelprize.org]
- 10. Asymmetric transfer hydrogenation of imines and ketones using chiral Ru(II)Cl(η6-p-cymene)[(S,S)-N-TsDPEN] catalyst: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RuCl(p-cymene) (S,S)-Ts-DPEN 192139-90-5 [sigmaaldrich.com]
- 12. [PDF] Biocatalytic characterization of an alcohol dehydrogenase variant deduced from Lactobacillus kefir in asymmetric hydrogen transfer | Semantic Scholar [semanticscholar.org]
A Comparative Economic Analysis of Synthetic Pathways to (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
Introduction
(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is a valuable chiral building block in the synthesis of pharmaceuticals and other biologically active molecules. Its stereochemically defined amine functionality, protected with a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for the construction of complex molecular architectures. The efficient and cost-effective synthesis of this compound in high enantiopurity is therefore of significant interest to researchers and professionals in drug development and process chemistry.
This guide provides an in-depth economic and technical comparison of three distinct synthetic pathways to this compound, starting from the readily available precursor, 3'-bromoacetophenone. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to allow for an informed decision on the most suitable route for a given application, considering factors such as cost, efficiency, scalability, and environmental impact.
Comparative Overview of Synthetic Strategies
Three primary strategies for the synthesis of this compound will be evaluated:
-
Asymmetric Reductive Amination: A direct, one-step approach converting 3'-bromoacetophenone to the target molecule.
-
Asymmetric Reduction and Functionalization: A two-step process involving the enantioselective reduction of the ketone to a chiral alcohol, followed by its conversion to the carbamate.
-
Kinetic Resolution of Racemic Amine: A method that involves the synthesis of the racemic amine followed by selective acylation of one enantiomer.
The following sections will provide a detailed analysis of each pathway, including reaction schemes, experimental protocols, and a comparative summary of their economic and scientific merits.
Pathway 1: Asymmetric Reductive Amination
This pathway represents the most atom-economical approach, directly converting the prochiral ketone, 3'-bromoacetophenone, into the desired chiral protected amine in a single synthetic operation. The key to success in this strategy lies in the use of a highly efficient and enantioselective catalyst.
Chemical Rationale and Mechanistic Insight
Asymmetric reductive amination typically proceeds via the in situ formation of an imine from the ketone and an ammonia source, which is then asymmetrically reduced by a chiral catalyst. Ruthenium complexes bearing chiral diphosphine ligands, such as those derived from BINAP or other privileged chiral scaffolds, have proven to be highly effective for this transformation. The chiral environment created by the ligand dictates the facial selectivity of the hydride transfer to the imine, thereby establishing the stereocenter.
Figure 1: Asymmetric Reductive Amination Pathway.
Experimental Protocol: Ruthenium-Catalyzed Asymmetric Reductive Amination
Step 1a: Synthesis of (S)-1-(3-bromophenyl)ethylamine
A general procedure for the asymmetric reductive amination of an acetophenone derivative is as follows: In a high-pressure reactor, 3'-bromoacetophenone (1.0 equiv.), an ammonia source (e.g., ammonium acetate, excess), and a chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.5-2 mol%) are dissolved in a suitable solvent such as methanol or 2,2,2-trifluoroethanol. The reactor is pressurized with hydrogen gas (50-100 bar) and heated to 50-80 °C for 12-24 hours. After cooling and depressurization, the solvent is removed, and the residue is worked up by partitioning between an aqueous base and an organic solvent. The organic layer is dried and concentrated to afford the crude amine, which is then purified by chromatography or distillation.
Step 1b: Boc Protection
The crude (S)-1-(3-bromophenyl)ethylamine (1.0 equiv.) is dissolved in a suitable solvent like dichloromethane or tetrahydrofuran. Triethylamine (1.2 equiv.) is added, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) at 0 °C. The reaction is stirred at room temperature for 2-4 hours. The mixture is then washed with aqueous acid, aqueous base, and brine. The organic layer is dried over sodium sulfate and concentrated to yield this compound, which can be further purified by crystallization or chromatography.
Performance Data (Estimated)
| Parameter | Value | Reference |
| Yield | 85-95% | Estimated based on similar reactions |
| Enantiomeric Excess (e.e.) | >95% | Estimated based on similar reactions |
Economic Analysis
-
Strengths: High atom economy, single-step conversion from ketone to amine, potentially high throughput.
-
Weaknesses: Requires high-pressure hydrogenation equipment. The cost of the chiral ruthenium catalyst can be substantial, although catalyst loading is low.
Pathway 2: Asymmetric Reduction and Functionalization
This two-step pathway involves the initial creation of the chiral center through the asymmetric reduction of 3'-bromoacetophenone to (S)-1-(3-bromophenyl)ethanol. This chiral alcohol is then converted to the target carbamate. This approach offers flexibility as both chemical and biocatalytic methods can be employed for the key reduction step.
Chemical Rationale and Mechanistic Insight
Asymmetric Reduction:
-
Chemical Catalysis: Asymmetric transfer hydrogenation using a chiral ruthenium catalyst, such as a Ru-TsDPEN complex, is a highly effective method for the reduction of aryl ketones. The reaction typically employs a hydrogen donor like isopropanol or formic acid. The chiral ligand on the ruthenium center directs the hydride transfer to one face of the ketone, leading to the formation of the desired enantiomer of the alcohol.
-
Biocatalysis: Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exquisite stereoselectivity. Whole-cell biocatalysts or isolated enzymes can be used. The reaction is typically performed in an aqueous medium under mild conditions and often utilizes a co-factor regeneration system (e.g., using glucose and glucose dehydrogenase to regenerate NADPH).
Functionalization of the Chiral Alcohol:
The conversion of the chiral alcohol to the carbamate can be achieved through several methods. A common and reliable method is the Mitsunobu reaction . This reaction allows for the substitution of the hydroxyl group with a nucleophile, in this case, a Boc-protected nitrogen source, with inversion of stereochemistry. However, since the desired product has the same stereochemistry as the starting alcohol, a double inversion sequence or a method that proceeds with retention of configuration would be necessary. A more straightforward approach involves converting the alcohol to a leaving group (e.g., a tosylate or mesylate) followed by Sₙ2 displacement with an amine source, or direct conversion to the amine with retention of configuration, followed by Boc protection. For the purpose of this guide, we will consider the conversion of the alcohol to the amine with subsequent Boc protection.
Figure 2: Asymmetric Reduction and Functionalization Pathway.
Experimental Protocols
Step 2a: Asymmetric Reduction of 3'-Bromoacetophenone (Biocatalytic)
A ketoreductase (KRED) screening kit can be used to identify a suitable enzyme. In a typical procedure, 3'-bromoacetophenone (1.0 equiv.) is suspended in a buffer solution (e.g., potassium phosphate buffer, pH 7.0). A KRED and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added. The mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours. The reaction is monitored for conversion. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated to give (S)-1-(3-bromophenyl)ethanol.
Step 2b: Conversion of (S)-1-(3-bromophenyl)ethanol to (S)-1-(3-bromophenyl)ethylamine
A common method is to first convert the alcohol to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting tosylate is then displaced with an amine source, such as sodium azide, followed by reduction of the azide to the amine (e.g., with H₂/Pd-C or LiAlH₄).
Step 2c: Boc Protection
This step is identical to Step 1b in Pathway 1.
Performance Data
| Parameter | Value | Reference |
| Yield (Reduction) | >95% | [1] |
| e.e. (Reduction) | >99% | [1] |
| Yield (Functionalization & Protection) | 70-85% (overall for 2 steps) | Estimated |
| Overall Yield | 65-80% | Estimated |
Economic Analysis
-
Strengths: High enantioselectivity is often achievable, especially with biocatalysis. Milder reaction conditions for the biocatalytic step. Avoids high-pressure hydrogenation.
-
Weaknesses: A multi-step process, which can lead to lower overall yields and increased processing time. The cost of ketoreductases for large-scale production needs to be considered, though enzyme immobilization can mitigate this. The functionalization steps may require hazardous reagents (e.g., sodium azide).
Pathway 3: Kinetic Resolution of Racemic Amine
This pathway involves the non-stereoselective synthesis of racemic 1-(3-bromophenyl)ethylamine, followed by a kinetic resolution step to separate the enantiomers. Lipases are commonly used enzymes for this purpose, selectively acylating one enantiomer.
Chemical Rationale and Mechanistic Insight
Racemic Amine Synthesis:
Racemic 1-(3-bromophenyl)ethylamine can be prepared from 3'-bromoacetophenone via reductive amination using a non-chiral reducing agent, such as sodium borohydride in the presence of an ammonia source.
Kinetic Resolution:
Enzymatic kinetic resolution relies on the differential rate of reaction of the two enantiomers of the racemic amine with an acylating agent in the presence of a lipase. For example, Novozym 435 (immobilized Candida antarctica lipase B) can selectively catalyze the acylation of the (R)-enantiomer of an amine with an acyl donor like ethyl acetate or Boc anhydride. This leaves the desired (S)-enantiomer unreacted, which can then be separated from the acylated (R)-enantiomer. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Figure 3: Kinetic Resolution Pathway.
Experimental Protocols
Step 3a: Synthesis of Racemic 1-(3-bromophenyl)ethylamine
3'-Bromoacetophenone (1.0 equiv.) is dissolved in methanol, and ammonium acetate (excess) is added. Sodium cyanoborohydride is added portion-wise at 0 °C, and the reaction is stirred at room temperature for 24 hours. The solvent is removed, and the residue is worked up with aqueous base and extracted with an organic solvent. The crude racemic amine is purified by distillation.
Step 3b: Lipase-Catalyzed Kinetic Resolution
Racemic 1-(3-bromophenyl)ethylamine (1.0 equiv.) and di-tert-butyl dicarbonate (0.5-0.6 equiv.) are dissolved in a suitable organic solvent (e.g., toluene or MTBE). Immobilized lipase (e.g., Novozym 435) is added, and the suspension is shaken at a controlled temperature (e.g., 40-50 °C). The reaction is monitored until approximately 50% conversion is reached. The enzyme is filtered off, and the filtrate contains the unreacted (S)-amine and the (R)-carbamate. These can be separated by chromatography or by an acid-base extraction sequence.
Step 3c: Boc Protection of (S)-Amine
The recovered (S)-1-(3-bromophenyl)ethylamine is protected with Boc₂O as described in Step 1b.
Performance Data
| Parameter | Value | Reference |
| Yield (Racemic Amine) | 80-90% | Estimated |
| Yield (Resolution) | <50% (for the desired enantiomer) | Theoretical maximum is 50% |
| e.e. (Resolved Amine) | >98% | [2] |
| Overall Yield | ~35-45% | Estimated |
Economic Analysis
-
Strengths: Utilizes relatively inexpensive and readily available lipases. The resolution can provide very high enantiopurity for both the unreacted amine and the acylated product.
-
Weaknesses: The maximum theoretical yield for the desired enantiomer is 50%, making it inherently less atom-economical. Requires a separation step for the two enantiomers after the resolution.
Comparative Summary and Economic Considerations
| Feature | Pathway 1: Asymmetric Reductive Amination | Pathway 2: Asymmetric Reduction & Functionalization | Pathway 3: Kinetic Resolution |
| Number of Steps | 1 (to amine) + 1 (protection) | 2 + 1 (protection) | 1 (racemic amine) + 1 (resolution) + 1 (protection) |
| Overall Yield | High (potentially >80%) | Moderate to High (65-80%) | Low to Moderate (<50%) |
| Enantioselectivity | Very Good to Excellent (>95% e.e.) | Excellent (>99% e.e. often achievable) | Excellent (>98% e.e.) |
| Key Reagents | Chiral Ru-catalyst, H₂, Boc₂O | Chiral Ru-catalyst or KRED, Boc₂O | Lipase, Boc₂O |
| Equipment | High-pressure reactor | Standard glassware (biocatalytic) or H₂ source (catalytic) | Standard glassware |
| Scalability | Good, but requires specialized equipment | Good, especially the biocatalytic route | Moderate, limited by 50% max yield |
| Cost of Key Reagents | Catalyst can be expensive | KREDs can be costly initially, Ru-catalysts are expensive | Lipases are relatively inexpensive and reusable |
| Atom Economy | Excellent | Good | Poor |
| Environmental Impact | Use of H₂ is clean, but metal catalyst requires recycling | Biocatalytic route is green; chemical route may use hazardous reagents | Use of enzymes is green, but overall low atom economy |
Cost Analysis of Key Materials
| Material | Estimated Cost (per kg) | Supplier |
| 3'-Bromoacetophenone | $100 - $300 | Multiple |
| Di-tert-butyl dicarbonate (Boc₂O) | $150 - $400 | Multiple |
| RuCl--INVALID-LINK-- | ~$200/g (small scale) | Strem, Sigma-Aldrich |
| Ketoreductase Screening Kit | ~$4000 per kit (for screening) | Codexis, Enzymaster |
| Novozym 435 (Lipase) | ~$2000 - $3000 | Sigma-Aldrich, Novozymes |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity.
Conclusion and Recommendations
The choice of the optimal synthetic pathway for this compound depends heavily on the specific requirements of the synthesis, including the desired scale, cost constraints, and available equipment.
-
For large-scale, cost-effective production where high atom economy is paramount, Asymmetric Reductive Amination (Pathway 1) is the most promising route. Despite the initial investment in a high-pressure reactor and the cost of the chiral ruthenium catalyst, the high yield and single-step conversion from the ketone to the amine make it highly efficient. Catalyst development and recycling would be key to further improving the economics of this process.
-
For applications where extremely high enantiopurity is critical and milder reaction conditions are preferred, the Asymmetric Reduction and Functionalization pathway (Pathway 2), particularly the biocatalytic route, is an excellent choice. Ketoreductases often provide near-perfect enantioselectivity. While it is a multi-step process, the green nature of biocatalysis and the potential for enzyme immobilization and reuse make it an attractive option for sustainable manufacturing.
-
For smaller-scale synthesis or when a high-pressure setup is not available, the Kinetic Resolution of the Racemic Amine (Pathway 3) offers a viable alternative. Although the theoretical maximum yield is 50%, the use of robust and relatively inexpensive lipases, coupled with the high enantiopurity of the resolved products, makes it a practical choice for laboratory-scale preparations.
Ultimately, a thorough process development and optimization effort for the chosen pathway will be crucial to maximize its efficiency and economic viability. This guide provides a solid foundation for initiating such an endeavor.
References
Safety Operating Guide
A Guide to the Safe Disposal of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate
For researchers and scientists in the fast-paced world of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, ensuring the safety of laboratory personnel and the protection of our environment.
As a Senior Application Scientist, I understand that meticulous protocols are the bedrock of reproducible and safe science. This document is structured to provide not just a set of instructions, but a clear understanding of the principles behind them, empowering you to make informed decisions in your laboratory.
Hazard Identification and Risk Assessment
-
Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic waste.[1] Such compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly. Incineration is a common disposal method for halogenated organic wastes.[1][2]
-
Carbamate Derivatives: Carbamates as a class of compounds can exhibit varying levels of toxicity. It is prudent to handle this compound with care, assuming it may be harmful if swallowed, inhaled, or comes into contact with skin.[3]
-
Combustion Byproducts: Thermal decomposition may release hazardous gases and vapors, such as nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[3]
Quantitative Data Summary (for structurally related compounds):
| Property | Value (for tert-Butyl carbamate) | Source |
| Melting Point | 105 - 109 °C | [3] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2) | [3] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the use of appropriate PPE is mandatory.
-
Eye Protection: Wear safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Dispose of contaminated gloves after use in accordance with good laboratory practices.[4][5]
-
Body Protection: A laboratory coat is essential to prevent skin contact.[5]
-
Respiratory Protection: All handling of this compound, especially during waste consolidation, should occur within a certified chemical fume hood to minimize inhalation risks.[5]
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a critical step in ensuring safe and compliant disposal.[1][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Experimental Workflow for Waste Segregation:
Caption: Decision workflow for segregating halogenated organic waste.
Step-by-Step Protocol:
-
Identify the Waste Stream: Determine if the waste is the pure compound (solid) or a solution.
-
Select the Appropriate Waste Container:
-
For this compound and its solutions, use a designated Halogenated Organic Waste container.[1][7] These containers are often specifically colored or labeled to prevent cross-contamination.
-
Ensure the container is made of a compatible material (e.g., glass or polyethylene) and has a secure, leak-proof closure.[6][7]
-
Do not use food containers for hazardous waste storage.[8]
-
-
Label the Container:
-
Before adding any waste, affix a hazardous waste label to the container.[7][9]
-
The label must include the words "Hazardous Waste" and a clear identification of the contents.[9]
-
For mixtures, list all components and their approximate percentages or volumes.[8][10] Do not use chemical formulas or abbreviations.[7]
-
-
Transfer the Waste:
-
Carefully transfer the waste into the labeled container, avoiding splashes and spills.
-
Keep the waste container closed at all times, except when actively adding waste.[7]
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.[6]
-
Ensure secondary containment is used to prevent the spread of potential spills.[6]
-
Do not mix incompatible waste types in the SAA. For example, keep halogenated organics separate from strong acids, bases, and oxidizers.[7][8]
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads).
-
Carefully collect the absorbent material and contaminated items into a sealed, labeled container for disposal as hazardous waste.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Prevent entry into the affected area.
-
Final Disposal Procedures
The ultimate disposal of this compound must be conducted through your institution's hazardous waste management program.
-
Arrange for Pickup: Once the waste container is full, or in accordance with your facility's policies (e.g., maximum storage times), arrange for a pickup by your institution's EHS or a licensed hazardous waste disposal company.[6][11]
-
Documentation: Ensure all necessary paperwork, such as waste profiles or manifests, is completed accurately. Chemical waste must be tracked from its point of generation to its final disposal.[9]
-
Regulatory Compliance: Adherence to the regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) is mandatory.[6] Your EHS department will be responsible for ensuring compliance with these and any local or state regulations.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash. [3][6][7] This practice is illegal and poses a significant threat to the environment.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
